molecular formula C38H42N2O7 B15588266 Isotetrandrine N2'-oxide

Isotetrandrine N2'-oxide

Cat. No.: B15588266
M. Wt: 638.7 g/mol
InChI Key: XOKSQIGOCSEXEF-HMRFYLJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotetrandrine N2'-oxide is a useful research compound. Its molecular formula is C38H42N2O7 and its molecular weight is 638.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSQIGOCSEXEF-HMRFYLJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Isotetrandrine N2'-oxide: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621) N2'-oxide, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the well-known alkaloid tetrandrine (B1684364), this N-oxide variant presents a unique molecular structure that warrants further investigation. This technical guide provides a comprehensive overview of the known natural sources of isotetrandrine N2'-oxide and details the methodologies for its extraction and isolation, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Provenance of this compound

This compound has been identified as a constituent of plants belonging to the Menispermaceae family, commonly known as the moonseed family. This family is a rich source of diverse and structurally complex alkaloids.

The primary documented natural sources of this compound include:

  • Stephania tetrandra S. Moore : This herbaceous perennial, a fundamental component of traditional Chinese medicine, is a known producer of various bisbenzylisoquinoline alkaloids, including tetrandrine and its N-oxide derivative.

  • Cyclea peltata (Lam.) Hook.f. & Thomson : Research has confirmed the presence of "tetrandrine mono-N-2'-oxide," a synonym for this compound, in the roots of this climbing shrub.[1][2] This finding expands the known botanical sources of this compound.

  • Jatropha curcas : While less documented in detailed scientific literature for this specific compound, some databases list Jatropha curcas as a potential source of this compound.

Experimental Protocols: From Plant Material to Purified Compound

The isolation of this compound is a multi-step process that involves initial extraction of total alkaloids from the plant matrix, followed by chromatographic separation and purification. As a minor alkaloid, its isolation requires meticulous and optimized procedures to separate it from the more abundant related alkaloids like tetrandrine and fangchinoline.

I. General Alkaloid Extraction

This initial phase aims to extract the total alkaloidal content from the dried and powdered plant material, typically the roots.

Methodology:

  • Maceration and Soxhlet Extraction:

    • The powdered plant material (e.g., roots of Stephania tetrandra or Cyclea peltata) is subjected to exhaustive extraction using an organic solvent. Methanol (B129727) is a commonly employed solvent for this purpose.

    • The extraction can be performed at room temperature over several days (maceration) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude methanolic extract is concentrated under reduced pressure to yield a residue.

    • This residue is then dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

    • The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.

    • The basified solution is then extracted with an immiscible organic solvent, typically chloroform (B151607) or dichloromethane, to transfer the free alkaloids into the organic phase.

    • The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the total alkaloid fraction.

II. Chromatographic Separation and Purification of this compound

The separation of the minor this compound from the complex mixture of total alkaloids necessitates the use of high-resolution chromatographic techniques.

Methodology:

  • Column Chromatography (CC):

    • The total alkaloid extract is subjected to column chromatography, a fundamental technique for the separation of natural products.

    • Stationary Phase: Silica gel or alumina (B75360) are commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for the separation of bisbenzylisoquinoline alkaloids is a mixture of chloroform and methanol, with the proportion of methanol being gradually increased. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can improve peak shape and resolution for basic alkaloids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain a high-purity compound, preparative HPLC is often the method of choice.

    • Stationary Phase: A reversed-phase C18 column is typically used for the separation of these types of alkaloids.

    • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is employed. A gradient elution program is developed to achieve optimal separation of the minor N-oxide from the major alkaloids.

    • The effluent is monitored with a UV detector, and the fraction corresponding to the peak of this compound is collected.

  • Structure Elucidation:

    • The purified compound is then subjected to spectroscopic analysis to confirm its identity and structure. Techniques include:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To elucidate the detailed molecular structure and stereochemistry.

Quantitative Data

Currently, there is a lack of published data specifically quantifying the yield of this compound from its natural sources. As a minor alkaloid, its concentration is expected to be significantly lower than that of the major alkaloids like tetrandrine and fangchinoline. Further research is required to establish the typical yield and purity that can be achieved through the described isolation protocols.

ParameterValueSource Plant(s)
Molecular Formula C₃₈H₄₂N₂O₇Stephania tetrandra, Cyclea peltata
Molecular Weight 638.75 g/mol Stephania tetrandra, Cyclea peltata
Typical Yield Not reported-
Purity (Post-Prep-HPLC) >95% (expected)-

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant Dried Plant Material (e.g., Stephania tetrandra roots) Extraction Methanol Extraction (Soxhlet) Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids CC Column Chromatography (Silica Gel, Chloroform-Methanol gradient) Total_Alkaloids->CC Fractions Collected Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Prep_HPLC Preparative HPLC (C18, Acetonitrile-Water gradient) TLC->Prep_HPLC Pool Fractions Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Analysis Structural Elucidation (MS, NMR) Purified_Compound->Analysis

A generalized workflow for the isolation of this compound.

Conclusion

The isolation of this compound from its natural sources, primarily Stephania tetrandra and Cyclea peltata, presents a challenging yet rewarding endeavor for natural product chemists. The methodologies outlined in this guide, based on established alkaloid extraction and chromatographic principles, provide a solid foundation for researchers to obtain this compound for further pharmacological and clinical investigation. The development of optimized and scalable purification protocols will be crucial in unlocking the full therapeutic potential of this intriguing bisbenzylisoquinoline N-oxide alkaloid.

References

Technical Guide: Synthesis and Characterization of Isotetrandrine N2'-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621) is a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore.[1] Like other alkaloids, its pharmacological properties can be modified through structural derivatization. One such modification is the formation of an N-oxide, which involves the oxidation of one of the tertiary amine nitrogens in the isotetrandrine structure. The N-oxide functionality can alter a molecule's polarity, solubility, and metabolic fate, making it a point of interest for drug development.[2] This guide outlines a generalized approach to the synthesis and characterization of Isotetrandrine N2'-oxide.

Synthesis of this compound

The synthesis of this compound from its parent alkaloid, isotetrandrine, is an oxidation reaction targeting one of the tertiary amine groups. The selection of the oxidizing agent and reaction conditions is crucial for achieving chemoselectivity and a good yield.

General Synthesis Pathway

The synthesis involves the direct oxidation of the tertiary amine group at the N2' position of isotetrandrine to form the corresponding N-oxide.

Diagram: Synthesis of this compound

Synthesis_Pathway Isotetrandrine Isotetrandrine Isotetrandrine_N_oxide This compound Isotetrandrine->Isotetrandrine_N_oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Isotetrandrine_N_oxide

Caption: General reaction scheme for the oxidation of Isotetrandrine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for N-oxide synthesis and requires empirical optimization.

Materials:

  • Isotetrandrine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

  • Dissolution: Dissolve Isotetrandrine in a suitable solvent like dichloromethane in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The molar ratio of the oxidant to the substrate may need to be optimized to favor mono-N-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent. For m-CPBA, this can be done by washing with a saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques.

Physicochemical Properties (Reported)
PropertyValueReference
Molecular Formula C₃₈H₄₂N₂O₇[1]
Molecular Weight 638.8 g/mol [1]
CAS Number 70191-83-2[1]
Physical Description Powder[1]
Purity (Commercial) >=98%[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Spectroscopic Characterization (Expected)

The following sections describe the expected outcomes from spectroscopic analysis based on general principles for N-oxides.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The introduction of the N-oxide group is expected to cause a downfield shift of the protons on the carbons adjacent to the newly oxidized nitrogen atom due to the deshielding effect of the oxygen.[2]

  • ¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide group will experience a downfield shift in the ¹³C NMR spectrum.[2]

3.2.2. Mass Spectrometry (MS)

The mass spectrum should confirm the molecular weight of the product. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H - 16]⁺).[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of an N-oxide typically shows a characteristic N-O stretching vibration. This band is generally observed in the region of 950-970 cm⁻¹.[2]

Diagram: Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_confirmation Structure Confirmation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (HRMS) Purified_Product->MS IR FT-IR Spectroscopy Purified_Product->IR Structure_Confirmed Structure Confirmed: This compound NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: A typical workflow for the characterization of a synthesized compound.

Conclusion

The synthesis of this compound is a feasible chemical transformation that can be achieved through the oxidation of the parent alkaloid. While specific, validated protocols and detailed characterization data are not widely published, established methods for N-oxide synthesis and standard analytical techniques provide a clear path for its preparation and confirmation. Further research is needed to establish a robust and reproducible methodology and to fully elucidate the spectroscopic properties of this compound. This will be essential for any future investigations into its pharmacological activity and potential as a therapeutic agent.

References

Technical Guide: Isotetrandrine N-2'-oxide (CAS 70191-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621) N-2'-oxide is a derivative of the natural bisbenzylisoquinoline alkaloid, Isotetrandrine.[1][2][3] Bisbenzylisoquinoline alkaloids are a well-documented class of natural products known for a wide range of pharmacological activities.[4][5] Isotetrandrine itself is isolated from plants such as Stephania tetrandra S. Moore.[3] While direct research on Isotetrandrine N-2'-oxide is limited, this guide provides a comprehensive overview of the known properties and biological activities of its parent compound, Isotetrandrine, and the broader class of bisbenzylisoquinoline N-oxides. This information serves as a foundational resource for initiating research and development efforts on Isotetrandrine N-2'-oxide.

The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and biological activity.[6][7][8] Therefore, the data presented for Isotetrandrine should be considered a starting point for the investigation of its N-oxide derivative.

Chemical and Physical Properties

A summary of the available chemical and physical data for Isotetrandrine N-2'-oxide is presented in Table 1.

Table 1: Physicochemical Properties of Isotetrandrine N-2'-oxide

PropertyValueSource
CAS Number 70191-83-2[1][2][3]
Molecular Formula C₃₈H₄₂N₂O₇[3][9]
Molecular Weight 638.75 g/mol [9]
Compound Type Alkaloid, Phenol[1][3]
Physical Description Powder[3]
Source The roots of Stephania tetrandra S.Moore[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Potential Pharmacological Activities (Based on Parent Compound and Class)

Due to the scarcity of specific research on Isotetrandrine N-2'-oxide, this section details the established pharmacological activities of its parent compound, Isotetrandrine, and the general properties of bisbenzylisoquinoline alkaloids. It is hypothesized that Isotetrandrine N-2'-oxide may exhibit similar, albeit potentially modulated, activities.

Anti-inflammatory and Antioxidant Effects

Bisbenzylisoquinoline alkaloids are recognized for their anti-inflammatory properties.[10] Studies on Isotetrandrine have demonstrated its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[10]

Furthermore, Isotetrandrine has been shown to possess significant antioxidative properties. Research indicates that it can protect against oxidative stress by upregulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This effect is mediated through the activation of the Nrf2 signaling pathway.

Cardiovascular Effects

The parent compound, Tetrandrine (B1684364) (an isomer of Isotetrandrine), is known for its calcium channel blocking activity.[11] Research comparing Tetrandrine and Isotetrandrine has shown that both compounds interact with alpha1-adrenoceptors and inhibit calcium influx, with Tetrandrine being more potent. This suggests that Isotetrandrine and its derivatives may have applications in cardiovascular research.

Antitumor Activity

Derivatives of the related compound Tetrandrine have been synthesized and evaluated for their anti-tumor activities, with some showing promising cytotoxicity against cancer cell lines.[12] This suggests that modifications of the bisbenzylisoquinoline scaffold, such as N-oxidation, could be a viable strategy for developing novel anticancer agents.

Quantitative Data (for Isotetrandrine)

The following tables summarize key quantitative data from studies on Isotetrandrine. These values provide a benchmark for designing and interpreting experiments with Isotetrandrine N-2'-oxide.

Table 2: Interaction of Isotetrandrine with Alpha1-Adrenoceptors

ParameterValue (µM)
Ki (inhibition constant) for [³H]prazosin binding 1.6 ± 0.4
IC₅₀ for Noradrenaline-induced contraction (Ca²⁺-free) 174.9
IC₅₀ for Spontaneous contraction (extracellular Ca²⁺) 19.6
IC₅₀ for Refilling of intracellular Ca²⁺ stores 14.9

Table 3: In-vitro Metabolism of Isotetrandrine in Rat Hepatic S9 Fraction

MetabolitePercentage of Sample
Unchanged Isotetrandrine ~63%
N-desmethyl isotetrandrine ~16%
hydroxy-isotetrandrine ~6%
oxo-isotetrandrine ~7%
oxo-hydroxy-isotetrandrine ~7%

Data from in-vitro metabolism studies of isotetrandrine in rat hepatic S9 fraction.[13][14]

Experimental Protocols (Adapted for Isotetrandrine N-2'-oxide Research)

The following are detailed methodologies from studies on Isotetrandrine, which can be adapted for the investigation of Isotetrandrine N-2'-oxide.

Assessment of Antioxidant Activity

Objective: To determine the protective effect of Isotetrandrine N-2'-oxide against oxidative stress in a cellular model.

Cell Line: Human hepatoma G2 (HepG2) cells.

Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of Isotetrandrine N-2'-oxide (e.g., 1-100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Reactive Oxygen Species (ROS):

    • Pre-treat cells with Isotetrandrine N-2'-oxide for a specified time (e.g., 6 hours).

    • Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (t-BHP).

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Western Blot Analysis for Nrf2 and HO-1:

    • Treat cells with Isotetrandrine N-2'-oxide for various time points.

    • Lyse the cells and determine protein concentration using a BCA protein assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Alpha1-Adrenoceptor Binding

Objective: To determine the binding affinity of Isotetrandrine N-2'-oxide to alpha1-adrenoceptors.

Tissue Preparation: Rat cerebral cortical membranes.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Binding Assay:

    • Incubate the membrane preparation with the radioligand [³H]prazosin (a specific alpha1-adrenoceptor antagonist) and varying concentrations of Isotetrandrine N-2'-oxide in a final volume of 250 µL.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • After incubation (e.g., 30 minutes at 25°C), terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for the parent compound, Isotetrandrine, and a general experimental workflow for its investigation. These can serve as a guide for studying Isotetrandrine N-2'-oxide.

G cluster_0 Cellular Response to Oxidative Stress ROS Oxidative Stress (e.g., t-BHP) Keap1 Keap1 ROS->Keap1 induces dissociation IT Isotetrandrine IT->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Protection Cellular Protection HO1->Protection leads to

Caption: Nrf2/HO-1 signaling pathway activated by Isotetrandrine.

G cluster_workflow Experimental Workflow for Isotetrandrine N-2'-oxide start Isotetrandrine N-2'-oxide (CAS 70191-83-2) step1 In vitro Cytotoxicity (e.g., MTT Assay) start->step1 step2 Biological Activity Screening (e.g., Antioxidant, Anti-inflammatory Assays) step1->step2 step3 Mechanism of Action Studies (e.g., Western Blot, Receptor Binding) step2->step3 step4 In vivo Studies (Animal Models) step3->step4 end Lead Compound Optimization step4->end

Caption: General experimental workflow for investigating Isotetrandrine N-2'-oxide.

Conclusion and Future Directions

Isotetrandrine N-2'-oxide represents an under-investigated derivative of a pharmacologically active natural product. Based on the known activities of its parent compound, Isotetrandrine, and the general effects of N-oxidation, it is plausible that Isotetrandrine N-2'-oxide possesses valuable anti-inflammatory, antioxidant, and potentially other biological activities.

Future research should focus on:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route for Isotetrandrine N-2'-oxide and thorough characterization of its physicochemical properties.

  • In-vitro Biological Evaluation: A comprehensive screening of its activity in various disease models, directly comparing its potency and efficacy to Isotetrandrine.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Isotetrandrine N-2'-oxide.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

This technical guide provides a solid foundation for initiating these research endeavors, leveraging the existing knowledge on related compounds to accelerate the exploration of Isotetrandrine N-2'-oxide's therapeutic potential.

References

Pharmacological Profile of Isotetrandrine N2'-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis Based on the Known Pharmacology of its Parent Compound and the Physicochemical Properties of N-oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621) N2'-oxide is a derivative of the bisbenzylisoquinoline alkaloid, isotetrandrine. To date, the pharmacological profile of Isotetrandrine N2'-oxide has not been extensively characterized in published literature. This technical guide aims to provide a comprehensive overview of its predicted pharmacological properties by examining the well-documented activities of its parent compound, isotetrandrine, and considering the influence of the N-oxide functional group. This document summarizes the known mechanisms of action, pharmacokinetic parameters, and potential therapeutic effects of isotetrandrine, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, it explores the potential modifications to these properties resulting from N-oxidation, offering a predictive pharmacological profile for this compound to guide future research and drug development efforts.

Introduction

Isotetrandrine is a bisbenzylisoquinoline alkaloid and a stereoisomer of tetrandrine (B1684364), both of which are isolated from the root of Stephania tetrandra. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects. This compound, a metabolite or synthetic derivative of isotetrandrine, remains largely unstudied. Understanding the pharmacological profile of this N-oxide derivative is crucial for evaluating its potential as a therapeutic agent.

The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent molecule. N-oxidation typically increases polarity, which can affect a compound's solubility, membrane permeability, and metabolic stability. In some instances, N-oxides can act as prodrugs, being reduced in vivo to the active parent amine, particularly in hypoxic environments. This guide will, therefore, extrapolate the potential pharmacological profile of this compound based on the established data for isotetrandrine.

Predicted Pharmacological Profile of this compound

Due to the lack of direct experimental data, the pharmacological profile of this compound is predicted based on the known properties of isotetrandrine and the general effects of N-oxidation.

Predicted Mechanism of Action

Isotetrandrine is known to exert its effects through several mechanisms, primarily as a calcium channel blocker and an inhibitor of inflammatory signaling pathways.

  • Calcium Channel Blockade : Isotetrandrine inhibits calcium influx through specific calcium channels. It has been shown to relax uterine smooth muscle by blocking calcium entry. It is plausible that this compound retains some affinity for calcium channels, although the polar N-oxide group might alter its binding characteristics.

  • Anti-Inflammatory Activity : Isotetrandrine has been demonstrated to suppress lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] It is anticipated that this compound may exhibit similar anti-inflammatory properties.

  • α1-Adrenoceptor Interaction : Both isotetrandrine and tetrandrine have been shown to interact with α1-adrenoceptors, displacing [3H]prazosin binding.[2][3] This interaction contributes to their effects on vascular smooth muscle. The N-oxide derivative may also interact with these receptors.

Predicted Pharmacokinetics

The N-oxide group is expected to increase the hydrophilicity of isotetrandrine, which would likely alter its pharmacokinetic profile.

  • Absorption : Increased polarity may lead to reduced passive diffusion across the gastrointestinal tract, potentially lowering oral bioavailability compared to isotetrandrine.

  • Distribution : The volume of distribution may be smaller than that of the parent compound due to decreased partitioning into lipophilic tissues.

  • Metabolism : this compound could be a metabolite of isotetrandrine. As a compound itself, it may be subject to reduction back to isotetrandrine by reductases, potentially acting as a prodrug.

  • Excretion : The increased water solubility would likely favor renal excretion of the compound.

Pharmacological Profile of the Parent Compound: Isotetrandrine

The following sections detail the known pharmacological properties of isotetrandrine, which serve as the basis for the predicted profile of its N2'-oxide derivative.

Mechanism of Action of Isotetrandrine

Isotetrandrine's therapeutic potential stems from its multifaceted mechanism of action.

  • Calcium Channel Blockade : Isotetrandrine inhibits uterine contractions induced by high K+, acetylcholine, and oxytocin, with evidence suggesting it blocks calcium influx through specific channels and may also have an intracellular site of action.[4]

  • Anti-Inflammatory Signaling : It dose-dependently suppresses the severity of LPS-induced acute lung injury by inactivating MAPK and NF-κB, leading to reduced tissue oxidative injury and pulmonary inflammation.[1]

  • α1-Adrenoceptor Antagonism : Isotetrandrine interacts with α1-adrenoceptors, with a reported Ki value of 1.6 ± 0.4 μM for the displacement of [3H]prazosin in rat cerebral cortical membranes.[2] It inhibits noradrenaline-induced contractions in a concentration-dependent manner.[3]

Pharmacokinetics of Isotetrandrine

Pharmacokinetic studies of isotetrandrine have been conducted in rats, providing valuable quantitative data.

Table 1: Pharmacokinetic Parameters of Isotetrandrine in Rats After Intravenous Administration [5]

Dose (mg/kg)Half-life (t½) (min)
12.567.1 ± 6.22
2568.0 ± 2.57
5097.6 ± 14.6

Table 2: Pharmacokinetic Parameters of Isotetrandrine in Rats After Intragastric Administration [5]

Dose (mg/kg)Elimination Half-life (t½) (h)
1009.35 ± 3.24
2509.01 ± 3.02
  • Distribution : Following intravenous administration in rats, the highest concentration of isotetrandrine was found in the lungs, with the lowest in plasma. After intragastric administration, the highest levels were observed in the liver.[5]

Metabolism of Isotetrandrine

In vitro studies using rat hepatic S9 fraction have elucidated the metabolic pathways of isotetrandrine.

  • Major Metabolic Pathways : The primary routes of metabolism are N-demethylation and isoquinoline (B145761) ring oxidation.[6][7]

  • Metabolites : After a 60-minute incubation, approximately 63% of isotetrandrine remained unchanged. The major metabolite identified was N-desmethyl isotetrandrine (around 16% of the sample). Minor oxidized metabolites included hydroxy-isotetrandrine (~6%), oxo-isotetrandrine (~7%), and oxohydroxy-isotetrandrine (~7%).[6][7]

Therapeutic Effects of Isotetrandrine

Clinical and preclinical studies have suggested several therapeutic applications for isotetrandrine.

  • Antihypertensive Effects : In a clinical study with 50 hypertensive patients, isotetrandrine demonstrated a definite antihypertensive efficacy, with a total response rate of 84% after four weeks of treatment at a daily dose of 0.3-0.6 g.[8] Its mechanism is thought to be associated with calcium channel blockade.[8]

Toxicity of Isotetrandrine

While specific toxicity data for isotetrandrine is limited, studies on its isomer, tetrandrine, provide some insights. Tetrandrine has been associated with potential liver and lung toxicity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological studies.

In Vitro Metabolism of Isotetrandrine in Rat Hepatic S9 Fraction
  • Objective : To investigate the in vitro metabolism of isotetrandrine using rat hepatic S9 fraction and identify its metabolites.[6]

  • Procedure :

    • Isotetrandrine (100 µg/mL) is incubated with male rat hepatic S9 fraction.

    • The incubation mixture contains an NADPH generating system in Tris buffer (pH 7.4) and is maintained at 37°C.

    • Samples are collected at specified time points (e.g., 60 minutes).

    • The reaction is quenched, and metabolites are extracted using solvent extraction.

    • Metabolites are analyzed and identified using high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS).[6]

Pharmacokinetic Analysis of Isotetrandrine in Rats
  • Objective : To determine the pharmacokinetic parameters of isotetrandrine in rats following intravenous and intragastric administration.[5]

  • Procedure :

    • Rats are administered with isotetrandrine at various doses via intravenous or intragastric routes.

    • Blood samples are collected at predetermined time points.

    • Plasma concentrations of isotetrandrine are determined using a validated reversed-phase high-performance liquid chromatography (HPLC) method.

    • The mobile phase consists of 0.2% (w/v) sodium dodecyl sulfate, 47% acetonitrile, and 53% distilled water (pH 2), with a flow rate of 1.5 ml/min and UV detection at 230 nm.[5]

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate compartmental models.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB Complex NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation Isotetrandrine Isotetrandrine Isotetrandrine->MAPK Inhibits Isotetrandrine->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_translocation->Cytokines Gene Transcription

Caption: Inhibition of LPS-induced MAPK and NF-κB signaling by Isotetrandrine.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics start_invitro Isotetrandrine Incubation with Rat Hepatic S9 Fraction extraction Solvent Extraction of Metabolites start_invitro->extraction analysis HPLC-MS/MS Analysis extraction->analysis identification Metabolite Identification analysis->identification start_invivo Isotetrandrine Administration to Rats (IV or IG) sampling Blood Sampling at Timed Intervals start_invivo->sampling quantification HPLC Quantification of Plasma Concentration sampling->quantification modeling Pharmacokinetic Modeling quantification->modeling

Caption: Workflow for in vitro metabolism and in vivo pharmacokinetic studies.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be experimentally determined, this technical guide provides a robust predictive framework based on the well-characterized properties of its parent compound, isotetrandrine, and the known effects of N-oxidation. The predicted profile suggests that this compound may retain anti-inflammatory and calcium channel blocking activities, albeit with potentially altered pharmacokinetic properties, including increased hydrophilicity and modified bioavailability.

Future research should focus on the experimental validation of this predicted profile. Key studies should include:

  • In vitro pharmacological assays to determine the binding affinity and functional activity of this compound at calcium channels, α1-adrenoceptors, and its effects on inflammatory signaling pathways.

  • Pharmacokinetic studies in animal models to characterize its absorption, distribution, metabolism, and excretion profile.

  • In vivo efficacy studies in relevant disease models (e.g., hypertension, inflammation) to assess its therapeutic potential.

  • Toxicity studies to establish its safety profile.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.

References

Unraveling the Enigmatic Mechanism of Action of Isotetrandrine N2'-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the current understanding and hypothesized mechanism of action of Isotetrandrine (B1672621) N2'-oxide. It is important to note that, as of the time of this writing, direct and detailed experimental studies elucidating the specific molecular pathways of Isotetrandrine N2'-oxide are scarce in publicly available scientific literature. Consequently, this guide synthesizes information on its parent compound, isotetrandrine, and the general characteristics of N-oxide compounds to postulate a likely mechanism of action. This approach provides a scientifically grounded framework for future research and drug development efforts.

Introduction to this compound

This compound is a bisbenzylisoquinoline alkaloid, a derivative of isotetrandrine.[1] It is a natural product that can be isolated from plants such as Stephania tetrandra S.Moore and Jatropha curcas.[2][3][4] The addition of an N-oxide functional group to the isotetrandrine structure is anticipated to alter its physicochemical properties, such as solubility and membrane permeability, and potentially its pharmacological activity compared to the parent compound.[5][6]

The Known Bioactivity of the Parent Compound: Isotetrandrine

To understand the potential mechanism of action of this compound, it is crucial to first examine the well-documented bioactivities of its parent compound, isotetrandrine.

Antioxidant and Cytoprotective Effects via the Nrf2/HO-1 Pathway

Recent studies have demonstrated that isotetrandrine possesses significant antioxidant properties.[7][8] It has been shown to protect cells from oxidative damage induced by agents like tert-butyl hydroperoxide.[7][8] The core mechanism of this antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8]

Key effects of isotetrandrine on the Nrf2/HO-1 pathway include:

  • Increased Nrf2 Nuclear Translocation: Isotetrandrine promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[7][8]

  • Upregulation of Heme Oxygenase-1 (HO-1): Nuclear Nrf2 acts as a transcription factor, leading to an increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[7][8]

  • Cellular Protection: This pathway activation results in the suppression of cytotoxicity, a reduction in the generation of reactive oxygen species (ROS), and the prevention of glutathione (B108866) (GSH) depletion.[7][8]

The signaling cascade of isotetrandrine's antioxidant activity is visualized below.

Isotetrandrine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isotetrandrine Isotetrandrine invis1 Isotetrandrine->invis1 CellMembrane Cell Membrane Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Nucleus Nucleus HO1_gene HO-1 Gene ARE->HO1_gene Promotes Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response Antioxidant Response (↓ ROS, ↓ Cytotoxicity) HO1_protein->Antioxidant_Response Leads to invis1->Keap1 Inactivates invis2 invis3

Caption: Known signaling pathway of the parent compound, isotetrandrine.

Anti-inflammatory Activity by Inhibition of Nitric Oxide Production

Bisbenzylisoquinoline alkaloids, as a class, are recognized for their anti-inflammatory properties.[1] Specifically, isotetrandrine has been shown to significantly suppress the production of nitric oxide (NO) in activated macrophages.[1] Since nitric oxide is a key mediator in inflammatory processes, this inhibitory effect is a significant aspect of isotetrandrine's anti-inflammatory mechanism.[1]

The Role of the N-Oxide Functional Group

The introduction of an N-oxide moiety can have several implications for the biological activity of a molecule.[5][6][9]

  • Altered Pharmacokinetics: The N-oxide group is polar and can increase water solubility, which may affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5]

  • Modulation of Bioactivity: In some cases, N-oxides are metabolites with reduced activity. However, in other instances, the N-oxide itself is the active form or a prodrug.[5]

  • Nitric Oxide Mimicry/Donation: Certain N-oxide-containing compounds can act as nitric oxide (NO) mimics or donors, leading to NO-like effects such as vasodilation.[5][9] This is a particularly intriguing possibility for this compound, given that its parent compound is known to modulate NO production.

Hypothesized Mechanism of Action of this compound

Based on the known activities of isotetrandrine and the general properties of N-oxides, a multi-faceted mechanism of action for this compound can be proposed. It is likely that the N-oxide derivative retains the core activities of the parent compound while potentially possessing new or modified functions.

The proposed mechanism includes:

  • Retention of Antioxidant Activity: this compound is hypothesized to retain the ability to activate the Nrf2/HO-1 pathway, thereby providing cytoprotective and antioxidant effects. The potency of this activity may be altered due to the N-oxide group.

  • Modulation of Inflammatory Responses: The compound likely continues to exert anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory mediators like nitric oxide in macrophages.

  • Potential for Nitric Oxide Signaling Modulation: A novel aspect of the N-oxide's mechanism could be its interaction with nitric oxide signaling pathways. It may act as an NO donor or mimic, which could lead to a range of physiological effects, including vasodilation and modulation of neurotransmission. This could either complement or contrast with the parent compound's ability to inhibit NO production, suggesting a more complex regulatory role.

The following diagram illustrates the proposed, multi-component mechanism of action for this compound.

Hypothesized_Mechanism ITNO This compound Nrf2_path Nrf2/HO-1 Pathway Activation ITNO->Nrf2_path Activates (Hypothesized) Macrophage Activated Macrophages ITNO->Macrophage Acts on (Hypothesized) NO_donor Potential NO Donor/Mimic ITNO->NO_donor May act as (Hypothesized) Antioxidant_effect Antioxidant & Cytoprotective Effects Nrf2_path->Antioxidant_effect Leads to NO_prod ↓ Nitric Oxide Production Macrophage->NO_prod Inhibits Anti_inflam_effect Anti-inflammatory Effects NO_prod->Anti_inflam_effect NO_signal Modulation of NO Signaling NO_donor->NO_signal Results in

Caption: Hypothesized multi-pathway mechanism of this compound.

Quantitative Data Summary

Due to the lack of specific studies on this compound, there is no quantitative data to present regarding its direct biological effects. However, for the parent compound, isotetrandrine, the following effects have been reported qualitatively:

CompoundBiological EffectPathway/TargetOutcome
Isotetrandrine AntioxidantNrf2/HO-1Suppression of cytotoxicity, ROS generation, and glutathione depletion.[8]
Isotetrandrine Anti-inflammatoryNitric Oxide ProductionSignificant suppression of NO production in activated macrophages.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound have not yet been published. However, based on the studies of the parent compound and the hypothesized mechanism, the following experimental approaches would be critical for its elucidation:

  • Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effects of this compound on various cell lines, assays such as MTT or LDH release assays would be employed.

  • Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels in response to oxidative stress and treatment with the compound could be quantified using fluorescent probes like DCFDA.

  • Western Blot Analysis: To assess the activation of the Nrf2/HO-1 pathway, protein levels of total and nuclear Nrf2, Keap1, and HO-1 would be measured.

  • Nitric Oxide Measurement: The Griess assay could be used to quantify nitrite (B80452) levels in the supernatant of macrophage cultures (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound.

  • Pharmacokinetic Studies: In vivo studies in animal models would be necessary to determine the ADME profile of this compound and compare it to that of isotetrandrine.

Conclusion and Future Directions

The mechanism of action of this compound remains a compelling area for future investigation. The current evidence, drawn from its parent compound isotetrandrine and the chemical properties of N-oxides, strongly suggests a role as a multi-target agent with both antioxidant and anti-inflammatory properties. The potential for this compound to also modulate nitric oxide signaling presents an exciting avenue for research, particularly in the context of cardiovascular and inflammatory diseases.

Future research should focus on direct experimental validation of the hypothesized mechanisms outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this novel natural product derivative.

References

Unraveling the Molecular Targets of Isotetrandrine N2'-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological targets of Isotetrandrine N2'-oxide is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological targets of its parent compound, tetrandrine (B1684364), and explores the potential pharmacological implications of N-oxidation. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on an inferential analysis of existing data.

Executive Summary

This compound is an N-oxide derivative of isotetrandrine, a bis-benzylisoquinoline alkaloid structurally related to tetrandrine. While direct studies on this compound are scarce, the extensive research on its parent compound, tetrandrine, offers significant insights into its potential biological activities. Tetrandrine is a multifaceted compound known to interact with a range of molecular targets, leading to a diverse pharmacological profile that includes anti-inflammatory, anti-fibrotic, anti-hypertensive, and anti-cancer effects. This guide synthesizes the current knowledge on the biological targets of tetrandrine and discusses how the introduction of an N-oxide moiety may influence its mechanism of action, potency, and selectivity.

Inferred Biological Targets of this compound

Based on the known pharmacology of tetrandrine and the general effects of N-oxidation on drug molecules, the primary biological targets of this compound are likely to overlap with those of its parent compound. N-oxidation can, however, alter the physicochemical properties of a molecule, potentially affecting its binding affinity, cell permeability, and metabolic stability.[1][2]

The principal hypothesized targets include:

  • Voltage-Gated Calcium Channels (VGCCs) : Tetrandrine is a well-characterized blocker of L-type and T-type calcium channels.[3][4] This action is central to its cardiovascular effects.

  • Potassium Channels : Evidence suggests that tetrandrine also modulates certain potassium channels.

  • P-glycoprotein (P-gp) : Tetrandrine is a known inhibitor of this multidrug resistance transporter, a property that makes it a candidate for combination cancer therapy.[5]

  • Key Signaling Pathway Components : Tetrandrine has been shown to modulate various signaling pathways implicated in cancer and inflammation, including PI3K/Akt and NF-κB.[6][7]

Quantitative Data for Tetrandrine

The following tables summarize the available quantitative data for the biological activity of tetrandrine. This data provides a baseline for predicting the potential potency of this compound.

Table 1: Inhibition of Cancer Cell Proliferation by Tetrandrine

Cell LineCancer TypeIC50 (µM)Reference
SUM-149Inflammatory Breast Cancer15.3 ± 4.1[8][9]
SUM-159Metaplastic Breast Cancer24.3 ± 2.1[8][9]
MDA-MB-231Breast Cancer1.18 ± 0.14 (for a derivative)
HELLeukemia-
K562Leukemia-
PC3Prostate Cancer-
WM9Melanoma-
HL7702 (Normal Liver Cells)-44.25 ± 0.21
HBZY-1Mesangial Cells3.16 ± 0.10 (48h)[7]
HRMCsMesangial Cells2.42 ± 0.09 (72h)[7]

Table 2: Inhibition of Mammosphere Formation by Tetrandrine

Cell LineIC50 (µM)Reference
SUM-149~1[8][9]
SUM-159~2[8][9]

Potential Signaling Pathways Modulated by this compound

The biological effects of tetrandrine are mediated through the modulation of several key intracellular signaling pathways. It is plausible that this compound influences these same pathways.

Calcium Signaling

Tetrandrine's primary mechanism of action in the cardiovascular system is the blockade of voltage-gated calcium channels, which reduces intracellular calcium concentration, leading to vasodilation.[3]

G Extracellular Ca2+ Extracellular Ca2+ VGCC VGCC Extracellular Ca2+->VGCC Intracellular Ca2+ Intracellular Ca2+ VGCC->Intracellular Ca2+ Cellular Response Cellular Response Intracellular Ca2+->Cellular Response This compound This compound This compound->VGCC

Figure 1: Proposed inhibition of Voltage-Gated Calcium Channels (VGCC).

Cancer Proliferation and Survival Pathways

In cancer cells, tetrandrine has been shown to inhibit proliferation and induce apoptosis by modulating pathways such as PI3K/Akt and NF-κB.[6] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival This compound This compound This compound->Akt

Figure 2: Postulated inhibition of the PI3K/Akt signaling pathway.

Multidrug Resistance in Cancer

Tetrandrine can reverse multidrug resistance in cancer cells by directly inhibiting the P-glycoprotein (P-gp) efflux pump.[5] This prevents the removal of chemotherapeutic agents from the cancer cell.

G Chemotherapeutic Drug Chemotherapeutic Drug P-glycoprotein (P-gp) P-glycoprotein (P-gp) Chemotherapeutic Drug->P-glycoprotein (P-gp) Efflux of Drug Efflux of Drug P-glycoprotein (P-gp)->Efflux of Drug This compound This compound This compound->P-glycoprotein (P-gp)

Figure 3: Hypothetical inhibition of the P-glycoprotein (P-gp) efflux pump.

The Role of N-Oxidation

The introduction of an N-oxide group can significantly alter the pharmacological profile of a molecule.[1] N-oxides are generally more polar and water-soluble than their parent tertiary amines.[10] This can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Key considerations for this compound include:

  • Altered Potency and Selectivity : The N-oxide may exhibit different binding affinities for the targets of tetrandrine.

  • Prodrug Potential : N-oxides can be metabolically reduced back to the parent amine in vivo.[1] This could make this compound a prodrug of isotetrandrine.

  • Novel Activities : The N-oxide moiety itself can confer novel biological activities, such as acting as a nitric oxide (NO) mimic or participating in redox cycling.[1][2]

G cluster_0 In Vivo Metabolism This compound (Prodrug) This compound (Prodrug) Isotetrandrine (Active Drug) Isotetrandrine (Active Drug) This compound (Prodrug)->Isotetrandrine (Active Drug) Reduction Biological Target Biological Target Isotetrandrine (Active Drug)->Biological Target

Figure 4: Potential prodrug activation pathway for this compound.

Experimental Protocols for Tetrandrine

The following are summaries of experimental methods used to characterize the biological activity of tetrandrine, which could be adapted for the study of this compound.

Cell Proliferation Assay (MTT Assay)
  • Objective : To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology :

    • Human cancer cells (e.g., MDA-MB-231, PC3, WM9, HEL, and K562) are cultured in 96-well plates.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.[7]

    • The formazan (B1609692) crystals produced by viable cells are dissolved in a solvent (e.g., DMSO).[7]

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[7]

    • The IC50 value is calculated from the dose-response curve.[7]

Mammosphere Formation Assay
  • Objective : To assess the effect of a compound on cancer stem-like cells.

  • Methodology :

    • Single cells from breast cancer cell lines (e.g., SUM-149, SUM-159) are cultured in non-adherent conditions in mammosphere-forming media.[8]

    • Cells are treated with the test compound or a vehicle control.[8]

    • After a period of incubation (e.g., 7 days), the number of primary mammospheres is counted.[8]

    • The IC50 for mammosphere formation inhibition is determined.[8]

Aldefluor Assay
  • Objective : To quantify the population of cells with high aldehyde dehydrogenase (ALDH) activity, a marker for cancer stem cells.

  • Methodology :

    • Cells are treated with the test compound for a specified duration.

    • Single-cell suspensions are incubated with an ALDH substrate (BODIPY-aminoacetaldehyde).[8]

    • A negative control is prepared by incubating cells with the ALDH inhibitor diethylaminobenzaldehyde (DEAB).[8]

    • The ALDH-positive cell population is quantified using flow cytometry.[8]

Future Directions

To definitively elucidate the biological targets of this compound, further experimental studies are required. A recommended research workflow would involve:

G Synthesis & Purification Synthesis & Purification In Vitro Target Screening In Vitro Target Screening Synthesis & Purification->In Vitro Target Screening Cell-Based Assays Cell-Based Assays In Vitro Target Screening->Cell-Based Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy Studies->Mechanism of Action Studies

Figure 5: Recommended experimental workflow for target identification.

Conclusion

While direct evidence is lacking, the known pharmacological profile of tetrandrine provides a strong foundation for predicting the biological targets of this compound. It is highly probable that this N-oxide derivative interacts with voltage-gated calcium channels, P-glycoprotein, and key cancer-related signaling pathways. The N-oxide functionality may also confer unique properties, such as altered pharmacokinetics or novel mechanisms of action. The experimental protocols and data presented in this guide offer a starting point for the systematic investigation of this compound, a compound that holds potential for further therapeutic development.

References

In Vitro Activity of Isotetrandrine N2'-Oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro activity of Isotetrandrine (B1672621) N2'-oxide is limited. This document summarizes available information on the parent compound, isotetrandrine, and the general class of N-oxides to infer potential biological activities and guide future research. All quantitative data and experimental protocols are presented as illustrative examples based on related compounds.

Introduction

Isotetrandrine N2'-oxide is a derivative of isotetrandrine, a bisbenzylisoquinoline alkaloid isolated from the roots of plants such as Stephania tetrandra. While the pharmacological profile of isotetrandrine has been investigated for its anti-inflammatory, antioxidant, and other activities, specific data on its N2'-oxide derivative remains scarce. The introduction of an N-oxide moiety can significantly alter a molecule's physicochemical properties, including its solubility, membrane permeability, and metabolic stability. Furthermore, the N-oxide group can be bioreduced in vivo, potentially acting as a prodrug or participating in redox-sensitive signaling pathways. This guide provides a theoretical framework for the potential in vitro activities of this compound based on the known effects of its parent compound and the broader class of heterocyclic N-oxides.

Potential In Vitro Activities and Quantitative Data

Based on the activities of isotetrandrine and other N-oxide-containing compounds, the potential in vitro activities of this compound could include anti-inflammatory, antioxidant, and cytotoxic effects. The following tables present hypothetical quantitative data to serve as a template for future experimental investigation.

Table 1: Hypothetical Anti-inflammatory Activity
Assay TypeCell LineStimulantMeasured ParameterHypothetical IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)15
Prostaglandin E2 (PGE2) ProductionHT-29IL-1β (10 ng/mL)PGE225
Pro-inflammatory Cytokine SecretionTHP-1 (differentiated)LPS (1 µg/mL)TNF-α12
Pro-inflammatory Cytokine SecretionTHP-1 (differentiated)LPS (1 µg/mL)IL-620
Table 2: Hypothetical Antioxidant Activity
Assay TypeSystemMeasured ParameterHypothetical EC50 (µM)
DPPH Radical ScavengingCell-freeDPPH absorbance50
Reactive Oxygen Species (ROS) ProductionHepG2 cells (t-BHP induced)DCF fluorescence30
Heme Oxygenase-1 (HO-1) InductionHepG2 cellsHO-1 protein expression10
Table 3: Hypothetical Cytotoxic Activity
Cell LineAssay TypeHypothetical IC50 (µM)
A549 (Lung Carcinoma)MTT Assay (72h)45
MCF-7 (Breast Carcinoma)MTT Assay (72h)60
HepG2 (Hepatocellular Carcinoma)MTT Assay (72h)55
BEAS-2B (Normal Bronchial Epithelium)MTT Assay (72h)>100

Detailed Experimental Protocols

The following are example protocols for key experiments that could be used to determine the in vitro activity of this compound.

Determination of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Reactive Oxygen Species (ROS) in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Dye Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes.

  • Treatment: Wash the cells again with PBS and then treat with various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress: Add tert-butyl hydroperoxide (t-BHP) to a final concentration of 200 µM.

  • Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Analysis: Calculate the rate of ROS production from the fluorescence kinetics.

MTT Assay for Cytotoxicity
  • Cell Culture: Culture the desired cancer and normal cell lines in their respective recommended media.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and then measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that this compound might modulate, based on the known activities of its parent compound, and a general experimental workflow.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation ITNO Isotetrandrine N2'-oxide ITNO->NFkB

Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Antioxidant Signaling Pathway (Nrf2/HO-1)

antioxidant_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse ITNO Isotetrandrine N2'-oxide ITNO->Keap1

Potential activation of the Nrf2/HO-1 antioxidant pathway.
General Experimental Workflow for In Vitro Screening

experimental_workflow Start Start: In Vitro Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DCF-DA, Western Blot) AntiInflammatory->Antioxidant Mechanism Mechanism of Action Studies (e.g., Pathway analysis) Antioxidant->Mechanism End End: Lead Identification Mechanism->End

A generalized workflow for the in vitro evaluation of this compound.

Conclusion

While direct experimental evidence for the in vitro activity of this compound is currently lacking in the public domain, the known pharmacological profile of its parent compound, isotetrandrine, and the general characteristics of N-oxide-containing molecules provide a strong rationale for investigating its potential anti-inflammatory, antioxidant, and cytotoxic properties. The hypothetical data, experimental protocols, and pathway diagrams presented in this whitepaper are intended to serve as a comprehensive guide for researchers to design and execute studies to elucidate the therapeutic potential of this compound. Further research is warranted to validate these hypotheses and to fully characterize the in vitro activity of this compound.

The Emergence of Isotetrandrine N2'-Oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, history, and scientific attributes of Isotetrandrine N2'-oxide, a naturally occurring bisbenzylisoquinoline alkaloid. Tailored for researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of this compound.

Discovery and Historical Context

This compound, with the Chemical Abstracts Service (CAS) registry number 70191-83-2, is a derivative of the well-known alkaloid, tetrandrine. Its discovery is rooted in the phytochemical investigation of various plant species, notably from the Menispermaceae and Euphorbiaceae families. It has been successfully isolated from the roots of Stephania tetrandra S. Moore and the herbaceous plant Jatropha curcas.[1][2][3] The presence of the N-oxide functional group distinguishes it from its parent compound, isotetrandrine, and suggests a potential role as a metabolite or a distinct biosynthetic product within these plants. The N-oxide moiety is known to alter the physicochemical and pharmacological properties of alkaloids, often enhancing water solubility and modifying biological activity.[4]

While a singular, seminal publication marking its initial discovery is not readily apparent in broad searches, its characterization is evident through its inclusion in chemical databases and supplier catalogues, indicating its availability for research purposes. The stereochemistry is often specified as (+)-Tetrandrine-2'-beta-N-oxide, highlighting the specific spatial arrangement of the N-oxide group.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's structure and properties is fundamental to its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
CAS Number 70191-83-2[3][5][6][7]
Molecular Formula C₃₈H₄₂N₂O₇[6]
Molecular Weight 638.75 g/mol [1][2][5][6]
Physical Description Powder[3]
Purity ≥95% to ≥98%[3][6]
Solubility Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[3]

Table 2: Spectroscopic Data for (+)-Tetrandrine-2'-beta-N-oxide

Spectroscopic TechniqueKey Data PointsSource(s)
¹³C NMR A database entry for (+)-TETRANDRINE-2'-BETA-N-OXIDE is available, though specific chemical shift values require access to specialized databases. The N-oxidation typically induces shifts in the signals of carbon atoms alpha, beta, and gamma to the nitrogen atom.[8][9][10]
Mass Spectrometry Exact Mass: 638.299202 g/mol [8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and for further investigation. The following sections outline generalized procedures for the isolation and potential synthesis of this compound based on common practices for related compounds.

Isolation from Natural Sources

The isolation of this compound from plant material, such as the roots of Stephania tetrandra, generally follows a standard phytochemical workflow.

dot

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Separation cluster_2 Purification and Characterization A Plant Material (e.g., roots of Stephania tetrandra) B Grinding and Extraction with a suitable solvent (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning to separate alkaloids C->D E Crude Alkaloid Fraction D->E F Column Chromatography (e.g., Silica (B1680970) Gel or Alumina) E->F G Elution with a solvent gradient (e.g., Chloroform-Methanol) F->G H Collection of Fractions G->H I Thin Layer Chromatography (TLC) analysis of fractions H->I J Pooling of fractions containing the target compound I->J K Further Purification (e.g., Preparative HPLC) J->K L Crystallization K->L M Pure this compound L->M N Structural Elucidation (NMR, MS, etc.) M->N

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol (B129727).

  • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning process to selectively isolate the alkaloidal fraction.

  • Chromatography: The crude alkaloid fraction is then subjected to multiple rounds of column chromatography, typically using silica gel or alumina (B75360) as the stationary phase and a gradient of solvents such as chloroform and methanol for elution.

  • Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: The final pure compound is identified and characterized using spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, IR, and UV spectroscopy.

Chemical Synthesis

The synthesis of tertiary amine N-oxides can generally be achieved through the oxidation of the corresponding tertiary amine.[11]

dot

G Isotetrandrine Isotetrandrine Reaction Oxidation Isotetrandrine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Isotetrandrine_N_Oxide This compound Reaction->Isotetrandrine_N_Oxide

Caption: General synthetic scheme for the preparation of this compound.

Methodology:

  • Dissolution: Isotetrandrine is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, often at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed to remove excess oxidizing agent and by-products. The organic layer is then dried and the solvent evaporated. The resulting crude product is purified by column chromatography or crystallization to yield pure this compound.

Potential Pharmacological Significance and Signaling Pathways

While specific pharmacological studies on this compound are limited, the broader class of heterocyclic N-oxides has garnered significant interest in medicinal chemistry for a diverse range of biological activities.[12] These activities include anticancer, anti-inflammatory, and antimicrobial effects.[12]

The N-oxide moiety can act as a prodrug, being reduced in vivo to the parent tertiary amine. This is particularly relevant in hypoxic environments, such as those found in solid tumors, making N-oxides potential candidates for hypoxia-activated cancer therapies.[4] Furthermore, some N-oxides can act as mimics of nitric oxide (NO), potentially influencing signaling pathways that involve NO, such as vasodilation.[4]

The parent compound, isotetrandrine, is known to possess a range of pharmacological effects, including anti-inflammatory, immunosuppressive, and antiviral activities, often attributed to its ability to act as a calcium channel blocker.[13] It is plausible that this compound may share some of these activities or possess unique properties due to the presence of the N-oxide group.

dot

G cluster_0 Potential Mechanisms of Action A This compound B In vivo Reduction (Hypoxic Conditions) A->B D Direct Interaction with Biological Targets A->D E Nitric Oxide Mimicry A->E C Isotetrandrine B->C F Calcium Channel Blockade C->F H Pharmacological Effects (Anti-inflammatory, Cytotoxic, etc.) D->H G Modulation of Signaling Pathways (e.g., cGMP pathway) E->G F->H G->H

Caption: Postulated signaling pathways and mechanisms of action for this compound.

Future Directions

This compound represents an intriguing natural product with potential for further scientific exploration. Future research should focus on:

  • Comprehensive Characterization: A full spectroscopic and crystallographic analysis to unequivocally confirm its structure and stereochemistry.

  • Pharmacological Screening: A broad screening of its biological activities, including anti-inflammatory, cytotoxic, and antimicrobial assays, to identify its therapeutic potential.

  • Mechanism of Action Studies: In-depth investigations into its molecular targets and the signaling pathways it modulates.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion, and toxicity to assess its drug-like properties.

The information compiled in this whitepaper serves as a foundational resource for researchers and drug development professionals interested in the further study and potential application of this compound.

References

Preliminary Toxicological Profile of Isotetrandrine N2'-oxide: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of preliminary toxicological data for Isotetrandrine N2'-oxide. Despite its availability as a research chemical and its known origin from medicinal plants, no specific studies detailing its acute toxicity, sub-chronic toxicity, genotoxicity, or safety pharmacology have been identified. This whitepaper outlines the standard methodologies for such toxicological assessments and highlights the current data gap, providing a framework for future research into the safety profile of this compound.

While direct data for this compound is unavailable, toxicological studies on its parent compound, tetrandrine (B1684364), offer some context. For instance, studies on tetrandrine have investigated its potential for liver and lung damage. However, it is crucial to note that the N-oxidation of a molecule can significantly alter its pharmacokinetic and toxicological properties, and therefore, data from tetrandrine cannot be extrapolated to its N2'-oxide derivative.

I. Framework for Preliminary Toxicological Assessment

A typical preliminary toxicological assessment for a novel compound like this compound would involve a battery of in vitro and in vivo studies to evaluate its potential adverse effects. The core components of such an assessment are detailed below.

A. Acute Toxicity Studies

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, short-term exposure. The primary endpoint is often the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

Table 1: Hypothetical Data Structure for an Acute Toxicity Study of this compound

Species/StrainRoute of AdministrationVehicleLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
Mouse (BALB/c)Oral (gavage)0.5% CMCData not availableData not availableData not available
Rat (Sprague-Dawley)IntravenousSalineData not availableData not availableData not available
  • Animal Model: Healthy, young adult female rodents (e.g., Wistar rats), nulliparous and non-pregnant.

  • Housing: Housed in controlled conditions with standard diet and water ad libitum.

  • Dosing: A single animal is dosed with the starting dose. The outcome (survival or death) determines the dose for the next animal (a lower or higher dose).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Gross necropsy is performed on all animals at the end of the observation period.

B. Sub-chronic Toxicity Studies

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated exposure over a longer period, typically 28 or 90 days. These studies provide information on target organ toxicity and help to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Hypothetical Data Structure for a 28-Day Repeated Dose Toxicity Study of this compound

Species/StrainRoute of AdministrationDose Levels (mg/kg/day)Key Findings (Hematology, Clinical Chemistry, Histopathology)NOAEL (mg/kg/day)
Rat (Sprague-Dawley)Oral (gavage)0, 10, 50, 200Data not availableData not available
  • Animal Model: Groups of male and female rodents.

  • Dosing: The test substance is administered daily at three or more dose levels for 28 days. A control group receives the vehicle only.

  • In-life Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.

C. Genotoxicity Assessment

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA). A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test.

Table 3: Hypothetical Data Structure for Genotoxicity Studies of this compound

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResult
Ames Test (OECD 471)S. typhimurium & E. coliWith and without S9Data not availableData not available
In vitro Chromosomal Aberration (OECD 473)Human peripheral blood lymphocytesWith and without S9Data not availableData not available
In vivo Micronucleus Test (OECD 474)Rodent bone marrowData not availableData not availableData not available
  • Test Strains: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Procedure: The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow on a selective medium) is counted. A significant, dose-dependent increase in revertants indicates a mutagenic potential.

D. Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1] Core studies typically assess the cardiovascular, respiratory, and central nervous systems.[1]

cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose Pre_Acclimation Animal Acclimation & Surgical Implantation of Telemetry Device Pre_Baseline Baseline Data Recording (ECG, Blood Pressure, Heart Rate) Pre_Acclimation->Pre_Baseline Dosing Administration of This compound (Vehicle, Low, Mid, High Doses) Pre_Baseline->Dosing Post_Recording Continuous Telemetric Data Recording Dosing->Post_Recording Post_Analysis Data Analysis (e.g., QT Interval, Arrhythmia Detection) Post_Recording->Post_Analysis

Caption: Workflow for a typical in vivo cardiovascular safety pharmacology study.

II. Conclusion and Future Directions

There is a clear and urgent need for systematic toxicological evaluation of this compound to understand its safety profile. The frameworks and protocols outlined in this whitepaper provide a roadmap for the necessary preclinical safety assessment. Future research should prioritize conducting acute, sub-chronic, and genotoxicity studies, as well as a core battery of safety pharmacology assessments. The resulting data will be critical for any further development of this compound for potential therapeutic applications. Without such data, its potential risks to human health remain unknown, significantly hindering its translational potential.

References

"Isotetrandrine N2'-oxide as a metabolite of isotetrandrine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its metabolic fate is crucial for further drug development, enabling the assessment of its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth summary of the current scientific knowledge regarding the metabolism of isotetrandrine, with a particular focus on its identified metabolites.

Contrary to the specific inquiry regarding isotetrandrine N2'-oxide as a metabolite, extensive review of the peer-reviewed literature indicates that This compound has not been reported as a metabolite of isotetrandrine . Instead, scientific studies have identified several other key metabolites formed through processes such as N-demethylation and oxidation. This compound is, however, recognized as a naturally occurring compound isolated from various plant species.

This guide will detail the established metabolic pathways of isotetrandrine, present quantitative data from in vitro studies, and outline the experimental protocols used to identify and quantify its metabolites. Furthermore, it will provide information on the distinct entity, this compound.

In Vitro Metabolism of Isotetrandrine

The primary investigation into the metabolism of isotetrandrine was conducted using a rat hepatic S9 fraction, which contains a mixture of cytosolic and microsomal enzymes responsible for drug metabolism. This seminal study provides the foundation of our current understanding.[1][2]

Table 1: Summary of Isotetrandrine Metabolites Identified in Rat Hepatic S9 Fraction[1][2]
MetaboliteMetabolic PathwayPercentage of Sample (%)
N-desmethyl isotetrandrineN-demethylation~16
Hydroxy-isotetrandrineIsoquinoline (B145761) ring oxidation~6
Oxo-isotetrandrineIsoquinoline ring oxidation~7
Oxohydroxy-isotetrandrineIsoquinoline ring oxidation~7
Unchanged isotetrandrine-~63

Metabolic Pathways of Isotetrandrine

The metabolism of isotetrandrine in the rat hepatic system primarily proceeds via two distinct pathways: N-demethylation and oxidation of the isoquinoline ring.[1][2] N-demethylation results in the formation of the major metabolite, N-desmethyl isotetrandrine. The oxidation pathway yields three minor metabolites: hydroxy-isotetrandrine, oxo-isotetrandrine, and oxohydroxy-isotetrandrine.[1][2]

Isotetrandrine Metabolism cluster_oxidized Isotetrandrine Isotetrandrine N_desmethyl N-desmethyl isotetrandrine (Major Metabolite) Isotetrandrine->N_desmethyl N-demethylation Oxidized Oxidized Metabolites (Minor) Isotetrandrine->Oxidized Isoquinoline Ring Oxidation Hydroxy Hydroxy-isotetrandrine Oxidized->Hydroxy Oxo Oxo-isotetrandrine Oxidized->Oxo Oxohydroxy Oxohydroxy-isotetrandrine Oxidized->Oxohydroxy Experimental Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Isotetrandrine Isotetrandrine Rat Hepatic S9 Rat Hepatic S9 Isotetrandrine->Rat Hepatic S9  + NADPH Incubation (60 min, 37°C) Incubation (60 min, 37°C) Rat Hepatic S9->Incubation (60 min, 37°C) Solvent Extraction Solvent Extraction Incubation (60 min, 37°C)->Solvent Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solvent Extraction->HPLC-MS/MS Analysis Metabolite Identification Metabolite Identification HPLC-MS/MS Analysis->Metabolite Identification

References

An In-depth Technical Guide to the Potential Effects of Isotetrandrine N2'-oxide on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific effects of Isotetrandrine N2'-oxide on cell signaling pathways is currently limited. This guide provides a comprehensive overview of the known effects of its parent compound, Tetrandrine , on major signaling cascades. The information presented here for Tetrandrine should be considered as a foundational resource to inform potential research directions for this compound, and not as directly interchangeable data.

Introduction to this compound

This compound is a derivative of Isotetrandrine, a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore.[1] While its specific biological activities are not well-documented in publicly available research, its chemical properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 70191-83-2[2]
Molecular Formula C38H42N2O7[2]
Molecular Weight 638.75 g/mol [2][3]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Source Can be isolated from the herbs of Jatropha curcas or the roots of Stephania tetrandra S. Moore.[1][2][4]

Tetrandrine's Impact on Major Cell Signaling Pathways: A Proxy for Investigation

Tetrandrine has been extensively studied and shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These pathways represent logical starting points for investigating the bioactivity of this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Tetrandrine has been shown to inhibit this pathway in various cancer cells, leading to cell cycle arrest and apoptosis.[5][6] It appears to exert its effects by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[5][7] In some contexts, this is mediated by up-regulating the tumor suppressor PTEN.[7]

.dot

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream PTEN PTEN PTEN->PIP3 Tetrandrine Tetrandrine Tetrandrine->Akt Inhibits Phosphorylation Tetrandrine->PTEN Upregulates? Response Cell Survival, Proliferation, Growth Downstream->Response

Caption: Tetrandrine's inhibitory effect on the PI3K/Akt pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immune responses. Tetrandrine has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway.[8] It prevents the degradation of IκBα, the cytoplasmic inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[8][9]

.dot

NF_kB_Pathway Stimuli Inflammatory Stimuli (LPS, TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB (Inactive Complex) Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Nuclear Translocation IkB_NFkB->IKK IkB_NFkB->NFkB releases Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Tetrandrine Tetrandrine Tetrandrine->IKK Tetrandrine->IkB Prevents Degradation

Caption: Tetrandrine's inhibition of the canonical NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli, regulating processes like inflammation, cell proliferation, and apoptosis. Studies show that Tetrandrine can suppress the activation of this pathway, particularly the phosphorylation of ERK, which contributes to its anti-inflammatory and anti-proliferative effects.[10][11]

Quantitative Data on Tetrandrine's Effects

The following tables summarize quantitative data from studies on Tetrandrine, which can serve as a benchmark for future studies on this compound.

Table 2: IC50 Values of Tetrandrine on Cell Proliferation

Cell LineStimulusIncubation TimeIC50 (µM)Reference
Human Renal Mesangial Cells (HRMCs)deS/deGal IgA48 h3.16 ± 0.10[12]
Human Renal Mesangial Cells (HRMCs)deS/deGal IgA72 h2.42 ± 0.09[12]
Human Renal Mesangial Cells (HRMCs)deS/deGal IgA96 h2.13 ± 0.24[12]

Table 3: Effects of Tetrandrine on Protein Expression/Activity

Cell Line/ModelTarget PathwayProtein MeasuredEffectConcentrationReference
SW620 Colon Cancer CellsPI3K/Aktp-Akt1/2/3Significantly reducedConcentration-dependent[7]
SW620 Colon Cancer CellsApoptosisBadUpregulatedConcentration-dependent[7]
SW620 Colon Cancer CellsApoptosisBcl-2DownregulatedConcentration-dependent[7]
Primary Rat Mesangial CellsMAPK/NF-κBp-ERK, p-IKKInhibitedUp to 10 µg/ml[10]
Primary Rat Mesangial CellsInflammationiNOS, MMP-9Attenuated/SuppressedUp to 10 µg/ml[10]
BV2 Microglial CellsNF-κB/MAPKp-p65, p-IKK, p-ERK1/2Suppressed0.1 - 1 µM[9]
HT-29 Colon Cancer CellsPI3K/Aktp-AktDephosphorylation inducedNot specified[5]

Experimental Protocols for Pathway Analysis

The following are detailed methodologies adapted from studies on Tetrandrine. These protocols can be directly applied to investigate the effects of this compound.

Cell Viability Assay (MTT/WST-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]

  • Treatment: Treat cells with various concentrations of this compound (and/or a positive control like Tetrandrine) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.[9][14]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]

    • For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • Solubilization (MTT only): After incubation, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Reading: Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).[13][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

.dot

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or WST-8 Reagent Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Solubilize Add Solubilizer (MTT Only) Incubate3->Solubilize Read Read Absorbance Incubate3->Read WST-8 Path Solubilize->Read Analyze Calculate % Viability Read->Analyze End End Analyze->End

Caption: Experimental workflow for a cell viability assay.

Western Blotting for Protein Phosphorylation/Expression

This technique is used to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status of kinases like Akt and ERK or the expression levels of proteins like Bcl-2 and iNOS.[7][16]

  • Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with this compound and appropriate stimuli (e.g., growth factors to activate PI3K/Akt, or LPS to activate NF-κB) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-IκBα) overnight at 4°C.[17]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels and compare to a loading control (e.g., β-actin or GAPDH).[18]

NF-κB Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (as a transfection control).[19][20]

  • Treatment: After 24 hours, treat the transfected cells with an NF-κB activator (e.g., TNFα or LPS) in the presence or absence of various concentrations of this compound for a specified period (e.g., 6-24 hours).[19][21]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the lysate in a luminometer plate and measure the luminescence (Signal A).[20]

    • Add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the Renilla luminescence (Signal B).[19]

  • Data Analysis: Normalize the NF-κB activity by calculating the ratio of firefly to Renilla luminescence (Signal A / Signal B). Compare the ratios of treated cells to control cells to determine the percentage of inhibition or activation.[19]

Conclusion and Future Directions

While data on this compound is scarce, the extensive research on its parent compound, Tetrandrine, provides a robust framework for investigation. The evidence strongly suggests that Tetrandrine modulates critical cell signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are implicated in a wide range of diseases, including cancer and inflammatory disorders.

Future research should focus on systematically evaluating the effects of this compound using the established protocols outlined in this guide. Key research questions include:

  • Does this compound inhibit the PI3K/Akt, NF-κB, and MAPK pathways?

  • What are its IC50 values for cytotoxicity in various cell lines?

  • How does its potency and mechanism of action compare to that of Tetrandrine?

Answering these questions will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound in drug development.

References

Ethnobotanical Origins of Isotetrandrine N2'-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621) N2'-oxide is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for a wide array of pharmacological activities. This technical guide explores the ethnobotanical roots of this compound, tracing its origins to plants with a rich history in traditional medicine. The guide provides a comprehensive overview of its source plants, traditional therapeutic applications, plausible experimental protocols for its isolation and characterization, and an examination of its potential biological signaling pathways. Due to the limited specific research on Isotetrandrine N2'-oxide, this guide draws upon data from its parent compound, isotetrandrine, and other closely related bisbenzylisoquinoline alkaloids to provide a foundational understanding for future research and drug development endeavors.

Ethnobotanical Sources and Traditional Applications

This compound has been identified as a constituent of plants from the Menispermaceae and Euphorbiaceae families, both of which have significant histories in traditional medicine systems across the globe.

Stephania tetrandra (Fen Fang Ji)

Stephania tetrandra, known in Traditional Chinese Medicine (TCM) as "Fen Fang Ji," is a primary source of bisbenzylisoquinoline alkaloids, including the parent compound of our interest, isotetrandrine.[1] The root of this plant has been used for centuries in TCM to treat a variety of ailments.

Traditional Uses of Stephania tetrandra

Ailment CategorySpecific Applications
Inflammatory Conditions Rheumatism, arthralgia (joint pain), gout.
Edema and Water Retention Used as a diuretic to reduce swelling.
Pain Relief Analgesic properties for various types of pain.
Other Hypertension, eczema, and inflamed sores.

The traditional use of Stephania tetrandra for inflammatory conditions aligns with modern research into the anti-inflammatory properties of its constituent alkaloids.

Jatropha curcas

Jatropha curcas, a member of the Euphorbiaceae family, is another plant from which this compound can be isolated.[2] This plant has a pan-tropical distribution and a wide range of applications in traditional medicine.

Traditional Uses of Jatropha curcas

Plant PartTraditional Applications
Latex Wound healing, antiseptic.
Leaves Treatment of skin diseases, fevers, and ulcers.
Seeds/Oil Purgative, treatment for constipation, skin infections.
Roots Antidote for snakebites, treatment for gonorrhea.

The diverse traditional uses of Jatropha curcas suggest a rich phytochemical profile with a variety of bioactive compounds, including alkaloids.

Experimental Protocols for Isolation and Characterization

General Alkaloid Extraction
  • Plant Material Preparation : Dried and powdered root material of Stephania tetrandra or relevant parts of Jatropha curcas are used as the starting material.

  • Maceration and Extraction : The powdered material is macerated with a solvent such as 70% ethanol (B145695) or methanol (B129727) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Defatting : The acidic solution is washed with an immiscible organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic compounds, such as fats and oils.

  • Basification and Extraction : The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

  • Concentration : The organic solvent containing the enriched alkaloids is evaporated to dryness.

Chromatographic Purification
  • Column Chromatography : The enriched alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient), is used to separate the compounds based on their polarity.

  • Reversed-Phase Chromatography : Further purification can be achieved using reversed-phase (C18) column chromatography. A common mobile phase would be a gradient of methanol and water, sometimes with a modifier like formic acid or a buffer.

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound would be performed using preparative or semi-preparative HPLC, likely on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water with a suitable modifier.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

Quantitative Data

Specific quantitative data for the isolation and bioactivity of this compound is limited in the scientific literature. The following table presents data for the parent compound, isotetrandrine, and related compounds to provide a baseline for what might be expected.

CompoundPlant SourceYieldBioactivity AssayIC₅₀ Value
Tetrandrine Stephania tetrandra21mg from 100mg extractInhibition of NO production in LPS-stimulated macrophages> 5 µg/mL
Isotetrandrine Stephania tetrandraNot specifiedInhibition of NO production in LPS-stimulated macrophages> 5 µg/mL
Cepharanthine Stephania epigaeaMajor alkaloidCytotoxicity against HL-60 cellsNot specified

It is important to note that the yield of minor alkaloids like N-oxides is expected to be significantly lower than that of their parent compounds.

Signaling Pathways and Biological Activity

Direct research on the signaling pathways modulated by this compound is scarce. However, studies on its parent compound, isotetrandrine, and other bisbenzylisoquinoline alkaloids provide strong indications of its likely biological activities and molecular targets. The anti-inflammatory effects observed in traditional medicine are likely linked to the modulation of key inflammatory and oxidative stress pathways.

The Nrf2/HO-1 Antioxidant Pathway

A plausible and significant mechanism of action for this compound is the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

  • Mechanism : Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1). The upregulation of these genes leads to the production of enzymes that neutralize reactive oxygen species (ROS) and protect the cell from damage.

Studies on isotetrandrine have shown that it can ameliorate oxidative stress by upregulating HO-1 expression through the activation of the Nrf2 pathway. It is highly probable that the N2'-oxide derivative shares this activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isotetrandrine This compound Keap1_Nrf2 Keap1-Nrf2 Complex Isotetrandrine->Keap1_Nrf2 Inhibits binding Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

Inhibition of Pro-inflammatory Mediators

Bisbenzylisoquinoline alkaloids, including isotetrandrine, have been shown to inhibit the production of nitric oxide (NO) in activated macrophages. Overproduction of NO is a hallmark of inflammation. This suggests that this compound may also possess anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, these alkaloids have been found to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).

Conclusion and Future Directions

The ethnobotanical history of Stephania tetrandra and Jatropha curcas provides a strong rationale for the investigation of their constituent compounds, including this compound, for therapeutic potential, particularly in the realm of inflammatory and oxidative stress-related diseases. While direct research on this specific N-oxide is limited, the data available for its parent compound and other related alkaloids suggest a promising profile of bioactivity.

Future research should focus on:

  • Developing and optimizing a specific isolation protocol for this compound to obtain sufficient quantities for comprehensive study.

  • Conducting detailed in vitro and in vivo studies to elucidate its specific mechanisms of action and identify its primary molecular targets.

  • Quantifying its potency in various bioassays (e.g., determining IC₅₀ values for anti-inflammatory and antioxidant activities).

  • Investigating its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the promising therapeutic potential of this compound.

Diagrams

Ethnobotanical_Sources cluster_plants Source Plants cluster_compound Target Compound cluster_uses Traditional Medicinal Uses Stephania Stephania tetrandra Isotetrandrine_N_oxide This compound Stephania->Isotetrandrine_N_oxide Anti_inflammatory Anti-inflammatory Stephania->Anti_inflammatory Analgesic Analgesic Stephania->Analgesic Diuretic Diuretic Stephania->Diuretic Jatropha Jatropha curcas Jatropha->Isotetrandrine_N_oxide Jatropha->Anti_inflammatory Antiseptic Antiseptic Jatropha->Antiseptic Isotetrandrine_N_oxide->Anti_inflammatory Isotetrandrine_N_oxide->Analgesic

Caption: Ethnobotanical origins and traditional uses of this compound.

Experimental_Workflow Plant_Material 1. Plant Material (Stephania or Jatropha) Extraction 2. Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Acid_Base 3. Acid-Base Partitioning Extraction->Acid_Base Column_Chromo 4. Column Chromatography (Silica Gel, C18) Acid_Base->Column_Chromo HPLC 5. Preparative HPLC Column_Chromo->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization 6. Structural Characterization (NMR, MS, IR, UV) Pure_Compound->Characterization

References

Methodological & Application

Application Notes and Protocols: Isotetrandrine N2'-oxide In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine N2'-oxide is a naturally occurring bisbenzylisoquinoline alkaloid that can be isolated from plants such as Jatropha curcas and Stephania tetrandra.[1][2][3] As an N-oxide derivative of isotetrandrine, it possesses distinct physicochemical properties that may influence its biological activity.[4] N-oxide functional groups can alter a molecule's polarity, membrane permeability, and redox potential, often impacting its pharmacokinetic and pharmacodynamic profile.[4] While specific in vitro studies on this compound are limited, the known activities of its parent compound, tetrandrine (B1684364), suggest potential applications in areas such as cancer, inflammation, and multidrug resistance.[5][6][7] Tetrandrine has been shown to modulate inflammatory responses, oxidative stress, and apoptosis through various signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.[6][7] This document provides a set of detailed in vitro assay protocols to facilitate the investigation of the biological effects of this compound.

Postulated Signaling Pathways

Based on the known mechanisms of the parent compound tetrandrine and the general reactivity of N-oxide compounds, this compound is hypothesized to modulate cellular stress and inflammatory pathways. The following diagram illustrates a potential mechanism of action involving the Nrf2/HO-1 and NF-κB signaling cascades.

Isotetrandrine_N2_oxide_Signaling_Pathway cluster_nucleus Nucleus ISO Isotetrandrine N2'-oxide ROS ROS ISO->ROS Induces IKK IKK ISO->IKK Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 Keap1->Nrf2 Releases ARE ARE HO1 HO-1 ARE->HO1 Upregulates Anti_Ox Antioxidant Response HO1->Anti_Ox Leads to IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to NFkB_n NF-κB Pro_Inflam Pro-inflammatory Genes (e.g., iNOS) Inflammation Inflammation Pro_Inflam->Inflammation Promotes Nrf2_n->ARE Binds to NFkB_n->Pro_Inflam Activates

Caption: Postulated signaling pathway for this compound.

Experimental Workflow

A systematic in vitro evaluation of this compound can be performed following the workflow outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT/CCK-8) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle ros ROS Production Assay (DCFH-DA) ic50->ros no_prod Nitric Oxide Production (Griess Assay) ic50->no_prod western Western Blot Analysis (Nrf2, NF-κB, Caspases) apoptosis->western cell_cycle->western ros->western no_prod->western end Data Analysis and Conclusion western->end

Caption: General experimental workflow for in vitro screening.

Quantitative Data Summary

The following tables provide examples of how quantitative data from the described assays can be structured for clear presentation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineTissue OriginIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4815.2 ± 1.8
MCF-7Breast Adenocarcinoma4825.6 ± 2.5
HepG2Hepatocellular Carcinoma4818.9 ± 2.1
RAW 264.7Murine Macrophage2435.4 ± 3.2

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells (48h)

Treatment (µM)Early Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0)2.1 ± 0.31.5 ± 0.260.5 ± 4.125.2 ± 2.814.3 ± 1.9
7.58.9 ± 1.14.3 ± 0.665.1 ± 3.520.8 ± 2.214.1 ± 1.5
1518.5 ± 2.210.2 ± 1.572.3 ± 5.015.4 ± 1.812.3 ± 1.3
3035.7 ± 3.922.8 ± 2.778.9 ± 6.29.8 ± 1.111.3 ± 1.0

Table 3: Effect of this compound on NO and ROS Production

Cell LineTreatment (µM)Nitric Oxide Production (% of Control)Intracellular ROS (% of Control)
RAW 264.7Control (0)100 ± 8.5N/A
(LPS-stimulated)1075.3 ± 6.1N/A
2052.1 ± 5.5N/A
4035.8 ± 4.2N/A
A549Control (0)N/A100 ± 7.2
15N/A185.4 ± 15.6
30N/A250.1 ± 21.3

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Selected cancer cell lines (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO concentration matched to the highest drug concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures nitrite (B80452), a stable metabolite of NO, in cell culture supernatants. It is particularly relevant for assessing anti-inflammatory activity in macrophage cell lines like RAW 264.7.[8][9]

  • Materials:

    • RAW 264.7 murine macrophage cells

    • Lipopolysaccharide (LPS)

    • This compound

    • 96-well plates

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

    • Sodium nitrite (for standard curve)

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[8]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.[8] Include control wells (no LPS, no drug) and LPS-only wells.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[8]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 550 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. The remaining cells in the original plate can be used for a viability assay (e.g., MTT) to check for cytotoxicity of the compound.[8]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways of interest.

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-phospho-IκBα, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells in 6-well plates with this compound as required for the specific experiment.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

References

Application Note: Quantification of Isotetrandrine N2'-oxide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes metabolism that can lead to the formation of various derivatives, including Isotetrandrine N2'-oxide. The quantification of this N-oxide metabolite is crucial for pharmacokinetic and drug metabolism studies. N-oxide metabolites can be biologically active and their exposure assessment is often necessary in conjunction with the parent drug. However, these metabolites are often unstable and can revert to the parent drug, which presents challenges for the development of robust bioanalytical methods.[1] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. LC-MS/MS is the preferred technique for analyzing N-oxides due to its high sensitivity and selectivity.[2]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[3]

  • Isotetrandrine reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Control plasma (e.g., rat or human)

2. Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and effectiveness in removing proteins from plasma samples.

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500 °C
MRM Transitions This compound: To be determined by infusion of the reference standard (e.g., m/z 639.3 -> [fragment ion])Internal Standard: To be determined

4. Method Validation Parameters

To ensure the reliability of the analytical method, it should be validated according to regulatory guidelines. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[4]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of N-oxide metabolites, which can be used as a benchmark for the this compound assay.

Parameter Typical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

logical_relationship cluster_method Analytical Method cluster_application Application lcmsms LC-MS/MS specificity Specificity lcmsms->specificity sensitivity Sensitivity lcmsms->sensitivity robustness Robustness lcmsms->robustness pk_studies Pharmacokinetic Studies robustness->pk_studies dmpk Drug Metabolism pk_studies->dmpk tox Toxicology dmpk->tox

Caption: Relationship between the analytical method and its applications.

References

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Analysis of Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bisbenzylisoquinoline alkaloid, and its metabolites are of significant interest in pharmacological research. This document provides a detailed protocol for the analytical determination of Isotetrandrine N2'-oxide using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The methodologies outlined are designed to offer a robust framework for the quantification and structural confirmation of this N-oxide metabolite in various matrices.

N-oxides are common metabolites of nitrogen-containing compounds. Their analysis by mass spectrometry can be distinctive. Under certain ionization conditions, such as Atmospheric Pressure Chemical Ionization (APCI), N-oxides can exhibit a characteristic neutral loss of an oxygen atom ([M+H-O]+), which aids in their differentiation from hydroxylated isomers. Electrospray ionization (ESI) is also a viable technique, typically yielding a protonated molecular ion ([M+H]+) that can be further fragmented for structural elucidation.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Isotetrandrine N2-oxide Analysis Workflow Figure 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Matrix Biological Matrix (e.g., Plasma, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Analysis Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Data Output Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structural_Confirmation Structural Confirmation Peak_Integration->Structural_Confirmation Reporting Reporting Structural_Confirmation->Reporting Isotetrandrine N2-oxide MSMS Logic Figure 2: Logical Flow of MS/MS Analysis Precursor_Ion Precursor Ion Selection [M+H]+ (m/z 639.3) Collision_Cell Collision-Induced Dissociation (CID) Precursor_Ion->Collision_Cell Isolation Product_Ions Product Ion Scanning Collision_Cell->Product_Ions Fragmentation Structural_Elucidation Structural Elucidation Product_Ions->Structural_Elucidation Analysis of Fragment Pattern Quantification Quantification (MRM) Product_Ions->Quantification Selection of Specific Transitions

Application Notes and Protocols for Isotetrandrine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the use of Isotetrandrine (B1672621) N2'-oxide in animal models. The following application notes and protocols are based on studies conducted with its parent compound, Isotetrandrine (ITD) . The addition of an N-oxide functional group can alter the pharmacokinetic and pharmacodynamic properties of a compound, often increasing its solubility and modifying its metabolic profile. Researchers should consider these potential differences when designing experiments with Isotetrandrine N2'-oxide.

Introduction to Isotetrandrine (ITD)

Isotetrandrine is a bisbenzylisoquinoline alkaloid with a range of reported pharmacological activities, including anti-inflammatory, neuroprotective, and anti-fibrotic effects.[1][2][3] It has been investigated in various animal models to explore its therapeutic potential. These notes provide a summary of its application in preclinical research based on available literature.

Data Presentation: Quantitative Summary of ITD in Animal Models

The following tables summarize the quantitative data from studies using Isotetrandrine in different animal models.

Table 1: Pharmacokinetic Parameters of Isotetrandrine in Rats

Administration RouteDose (mg/kg)Key Pharmacokinetic ParametersReference
Intravenous (iv)12.5Half-life (t½): 67.1 ± 6.22 min[4]
Intravenous (iv)25Half-life (t½): 68.0 ± 2.57 min[4]
Intravenous (iv)50Half-life (t½): 97.6 ± 14.6 min (non-linear kinetics observed)[4]
Intragastric (ig)100Elimination Half-life (t½): 9.35 ± 3.24 h[4]
Intragastric (ig)250Elimination Half-life (t½): 9.01 ± 3.02 h[4]

Table 2: Efficacy of Isotetrandrine in Disease Models

Animal ModelDisease/ConditionDosing RegimenKey FindingsReference
Male BALB/c MiceLipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)20 and 40 mg/kg (intranasally), 1h before LPSDose-dependent reduction in pulmonary inflammatory cell infiltration, myeloperoxidase activity, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1]
Zebrafish6-hydroxydopamine (6-OHDA)-induced Parkinson's DiseasePre-treatment with ITDSignificant improvement in locomotor deficiency and reduction in apoptosis.[2][5]
RatsStreptozotocin (STZ)-induced Diabetic Nephropathy5, 15, and 30 mg/kgRestoration of renal function, reduction in oxidative stress and inflammation.[6]
C57BL/6J MiceSilicon Dioxide (SiO2)-induced Pulmonary Inflammation and FibrosisOral gavageSignificant reduction in lung inflammation and fibrosis; regulation of autophagy.[3]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol is adapted from a study investigating the anti-inflammatory effects of ITD in a mouse model of ALI.[1]

Materials:

  • Male BALB/c mice

  • Isotetrandrine (ITD)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

  • Grouping: Divide mice into control, LPS-only, and LPS + ITD treatment groups.

  • ITD Administration: Administer ITD (20 and 40 mg/kg) or vehicle (control) intranasally 1 hour before LPS challenge.

  • LPS Challenge: Induce acute lung injury by intranasal instillation of LPS.

  • Sample Collection: At a predetermined time point post-LPS challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Perform cell counts (total cells, neutrophils, macrophages) in BALF.

    • Measure myeloperoxidase (MPO) activity in lung tissue homogenates as an index of neutrophil infiltration.

    • Quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF using ELISA.

    • Conduct histological analysis of lung tissue to assess inflammation and injury.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Zebrafish

This protocol is based on a study evaluating the neuroprotective effects of ITD in a zebrafish model of Parkinson's disease.[2][5]

Materials:

  • Zebrafish embryos

  • Isotetrandrine (ITD)

  • 6-hydroxydopamine (6-OHDA)

  • Embryo medium

Procedure:

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage.

  • Pre-treatment: Pre-treat zebrafish with different concentrations of ITD in the embryo medium.

  • Induction of Parkinson's Model: Expose the ITD-pre-treated and control zebrafish to 6-OHDA to induce dopaminergic neuron damage.

  • Behavioral Analysis: At 5 days post-fertilization (dpf), monitor and quantify the locomotor activity of the zebrafish larvae.

  • Apoptosis Assay: Perform assays to detect apoptosis in the zebrafish brain, such as TUNEL staining.

  • Molecular Analysis: Analyze the expression of genes and proteins related to inflammation (e.g., iNOS, COX-2, IL-6) and apoptosis.

Visualizations: Signaling Pathways and Workflows

experimental_workflow_ALI cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis acclimatize Acclimatize BALB/c Mice grouping Group Allocation acclimatize->grouping itd_admin Intranasal ITD Administration (20 & 40 mg/kg) grouping->itd_admin lps_challenge Intranasal LPS Challenge itd_admin->lps_challenge 1 hour euthanasia Euthanasia & Sample Collection lps_challenge->euthanasia balf_analysis BALF Analysis (Cell Counts, Cytokines) euthanasia->balf_analysis tissue_analysis Lung Tissue Analysis (MPO, Histology) euthanasia->tissue_analysis

Caption: Experimental workflow for the LPS-induced acute lung injury model.

signaling_pathway_ALI LPS LPS MAPK MAPK Activation LPS->MAPK NFkB NF-κB Activation LPS->NFkB ITD Isotetrandrine (ITD) ITD->MAPK ITD->NFkB Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation ALI Acute Lung Injury Inflammation->ALI

Caption: ITD's proposed mechanism in LPS-induced acute lung injury.

Conclusion and Future Directions

The available evidence suggests that Isotetrandrine holds promise as a therapeutic agent in animal models of inflammatory and neurodegenerative diseases. However, the absence of data on this compound highlights a significant knowledge gap. Future research should focus on synthesizing and characterizing this compound and evaluating its pharmacokinetic profile, efficacy, and safety in relevant animal models to determine if the N-oxide functional group offers any advantages over the parent compound.

References

Application Notes and Protocols for Studying Calcium Channel Modulation with Isotetrandrine N2'-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific pharmacological data on the effects of Isotetrandrine N2'-oxide on calcium channels is not available in the public research domain. This compound is a known natural product, isolated from herbs like Jatropha curcas and the roots of Stephania tetrandra S. Moore.[1][2][3][4] However, its biological activities, particularly in the context of calcium channel modulation, have not been extensively characterized.

The following application notes, protocols, and data are based on the well-studied parent compound, tetrandrine (B1684364) , a bis-benzylisoquinoline alkaloid known for its calcium channel blocking properties.[5][6][7][8] This information is intended to serve as a comprehensive guide for researchers and drug development professionals on how a compound like this compound could be investigated for its potential effects on calcium channels. The pharmacological properties of N-oxide derivatives of alkaloids can differ from their parent compounds, potentially affecting their solubility, bioavailability, and activity.[9][10][11]

Application Notes: Tetrandrine as a Calcium Channel Modulator

Tetrandrine is a versatile alkaloid with a range of pharmacological effects, including anti-inflammatory, anti-tumor, and cardiovascular protective activities.[7][12] A primary mechanism underlying its therapeutic effects, particularly in cardiovascular conditions like hypertension, is its ability to block voltage-gated calcium channels.[8][13]

Mechanism of Action:

Tetrandrine has been identified as a blocker of L-type and T-type voltage-gated calcium channels.[8] Electrophysiological and radioligand binding studies have shown that tetrandrine's binding site on the L-type calcium channel is located at the benzothiazepine (B8601423) receptor on the α1-subunit.[8] By blocking these channels, tetrandrine inhibits the influx of calcium ions into cells, leading to various physiological responses:

  • In Vascular Smooth Muscle Cells: Inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

  • In Cardiac Muscle Cells: By blocking calcium channels, tetrandrine can reduce heart rate and contractility.[12]

  • In Neuronal Cells: Tetrandrine has been shown to block L-type calcium channels in various neuronal and pituitary cell lines.[8]

The antihypertensive effects of the related compound, isotetrandrine, are also thought to be associated with calcium channel blockade.[13]

Potential Applications in Research:

Given the known activity of its parent compound, this compound is a candidate for investigation as a calcium channel modulator. Researchers can use the protocols outlined below to:

  • Determine its binding affinity and selectivity for different calcium channel subtypes.

  • Quantify its inhibitory effects on calcium currents.

  • Assess its functional effects on cellular processes regulated by calcium signaling.

Quantitative Data for Tetrandrine

The following table summarizes the inhibitory concentrations (IC50) of tetrandrine on different types of calcium channels. This data serves as a benchmark for what might be expected when studying related compounds.

Channel Type Cell Type/Preparation IC50 Value Reference
L-type Calcium ChannelVarious excitable cells~8 µM
T-type Calcium ChannelVarious excitable cells~20 µM

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a test compound, such as this compound, on calcium channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Calcium Channel Currents

This protocol is designed to directly measure the effect of a test compound on the electrical currents flowing through voltage-gated calcium channels in isolated cells.

Objective: To determine the inhibitory effect of this compound on L-type and T-type calcium channel currents.

Materials:

  • Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav1.2 for L-type channels, or primary cardiomyocytes).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Perfusion system.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip onto the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording Calcium Currents:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents.

    • Record the peak inward current at each voltage step.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow the compound to equilibrate for 2-5 minutes.

  • Post-Compound Recording: Repeat the voltage-step protocol to record calcium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Plot a dose-response curve and fit the data to determine the IC50 value.

Protocol 2: Calcium Imaging with Fura-2 AM to Measure Intracellular Calcium Levels

This protocol allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to depolarization and the application of a test compound.

Objective: To assess the effect of this compound on depolarization-induced calcium influx.

Materials:

  • Cells cultured on a 96-well black-walled, clear-bottom plate.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • High potassium (depolarizing) solution (e.g., HBSS with 50 mM KCl).

  • This compound stock solution.

  • Fluorescence plate reader with dual excitation wavelengths (340 nm and 380 nm) and an emission wavelength of 510 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the fluorescence intensity at 340 nm and 380 nm excitation before adding the depolarizing solution.

  • Stimulation and Measurement:

    • Add the high potassium solution to the wells to induce cell depolarization and calcium influx.

    • Immediately begin recording the fluorescence intensities at 340 nm and 380 nm over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Determine the peak increase in the fluorescence ratio after stimulation for each concentration of the test compound.

    • Calculate the percentage of inhibition of the calcium response and determine the IC50 value.

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

L_type_calcium_channel_blockade cluster_membrane Cell Membrane L_type L-type Calcium Channel Ca_influx Calcium Influx L_type->Ca_influx Mediates Depolarization Membrane Depolarization Depolarization->L_type Activates Blocker This compound (Hypothetical) Blocker->L_type Inhibits Ca_ion Ca²⁺ Cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Cellular_response Triggers

Caption: Hypothetical signaling pathway of L-type calcium channel blockade.

Experimental Workflow for Screening Calcium Channel Blockers

experimental_workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Calcium Imaging (e.g., FLIPR) start->primary_screen hits Initial 'Hits' primary_screen->hits Identifies secondary_screen Secondary Screen: Electrophysiology (Patch-Clamp) for Potency and Mechanism hits->secondary_screen Validated by lead_compound Lead Compound Identified secondary_screen->lead_compound Confirms in_vivo In Vivo Studies: Animal Models of Disease (e.g., Hypertension) lead_compound->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for screening and identifying calcium channel blockers.

References

Application of Isotetrandrine N2'-oxide in Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on Isotetrandrine N2'-oxide in the context of fibrosis is limited. The following application notes and protocols are based on the extensive research available for its parent compound, Tetrandrine (B1684364) (TET) . It is hypothesized that this compound may exhibit similar anti-fibrotic properties, and these guidelines can serve as a foundational framework for its investigation.

Introduction

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and subsequent organ dysfunction. Tetrandrine (TET), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-fibrotic effects in various preclinical models of fibrosis, particularly pulmonary fibrosis.[1][2][3][4][5] TET is the only plant-derived drug approved in China for the treatment of silicosis, a form of pulmonary fibrosis.[3][5][6] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and ECM deposition. These pathways include the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, the Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway, and autophagy.[1][2][7][8][9][10]

Mechanism of Action

Tetrandrine exerts its anti-fibrotic effects through a multi-pronged approach:

  • Inhibition of Fibroblast Activation and Proliferation: TET has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[7][9] It also suppresses the proliferation of these cells.[11]

  • Modulation of TGF-β1 Signaling: A key pro-fibrotic cytokine, TGF-β1, promotes fibrosis by activating fibroblasts and stimulating collagen synthesis. TET interferes with this pathway, in part by suppressing the phosphorylation of Smad2 and Smad3, downstream mediators of TGF-β1 signaling.[9][12]

  • Regulation of the PI3K/AKT Pathway: The PI3K/AKT pathway is implicated in cell survival, proliferation, and migration. TET has been shown to suppress this pathway, thereby reducing fibroblast migration and proliferation.[1][13][14][15]

  • Induction of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. TET has been found to induce autophagy, which may play a protective role against fibrosis by clearing damaged organelles and protein aggregates.[2][3][7][16][17]

  • Attenuation of Alveolar Epithelial Cell Senescence: Cellular senescence contributes to the pathogenesis of idiopathic pulmonary fibrosis (IPF). TET has been shown to alleviate pulmonary fibrosis by inhibiting the senescence of alveolar epithelial cells.[18][19]

Quantitative Data Summary

The following tables summarize the quantitative effects of Tetrandrine observed in various fibrosis models.

Table 1: In Vitro Effects of Tetrandrine on Fibroblasts

Cell TypeTreatmentConcentrationEffectReference
Human Cardiac MyofibroblastsTGF-β1 (10 ng/ml) + TTD1 and 5 μMDecreased collagen gel contraction, α-SMA expression, and collagen synthesis.[6]
Human Subconjunctival FibroblastsWound-induced migrationNot specifiedSuppressed cell migration and myofibroblast generation; decreased expression of fibronectin, collagen I, and α-SMA.[10]
Human Skin FibroblastsIn vitro cultureNot specifiedSignificantly inhibited the growth of fibroblasts in a time-dependent manner.[11]
Murine Lung Fibroblasts (MLFs)TGF-β1 (10 ng/ml) + TET4 μMDecreased expression of α-SMA, fibronectin, vimentin, and type 1 collagen.[7]
Airway Smooth Muscle Cells (ASMCs)TGF-β1 (10 ng/ml) + Tetrandrine2 μMSuppressed proliferation and migration.[12]

Table 2: In Vivo Effects of Tetrandrine on Animal Models of Fibrosis

Animal ModelFibrosis InductionTreatmentDosageEffectReference
RatsSilicaTetrandrine22 mg/kgInhibited silicotic fibrosis.[8]
Dahl Salt-Sensitive Hypertensive RatsHigh-salt dietTTD (intraperitoneal injection)VariableAttenuated myocardial fibrosis (% collagen area: 9.4 ± 7.3 vs 2.1 ± 1.0, P < 0.01).[6]
RatsBile-duct ligationTet (gavage)1 or 5 mg/kgSignificantly reduced fibrosis scores and hepatic collagen content.[20]
RatsThioacetamide (B46855)Tetrandrine (oral)5, 10, or 20 mg/kgAmeliorated the development of fibrosis; lowered serum AST, ALT, T-Bil, and liver hydroxyproline (B1673980).[21]
MiceSilicaTET (oral)Not specifiedSignificantly alleviated silica-induced pulmonary fibrosis and reduced the expression of fibrotic markers.[13]
C57BL/6J MiceSilica (intranasal)Tet (oral gavage)Not specifiedSignificantly reduced SiO2 exposure-induced lung inflammation and fibrosis.[3]

Experimental Protocols

Protocol 1: In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

This protocol describes a common method for inducing pulmonary fibrosis in mice and testing the efficacy of a therapeutic agent like Tetrandrine.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis:

    • Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals should receive saline only.

  • Treatment:

    • Prepare a solution of Tetrandrine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer Tetrandrine orally via gavage at a predetermined dose (e.g., 20-60 mg/kg/day) starting from day 1 post-bleomycin instillation and continuing for a specified period (e.g., 14 or 21 days). The vehicle-treated group should receive the vehicle alone.

  • Endpoint Analysis (at day 14 or 21):

    • Histology: Euthanize the mice and collect the lungs. Fix one lung in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section the lung tissue and perform Masson's trichrome staining to assess collagen deposition and fibrosis severity.

    • Hydroxyproline Assay: Homogenize the other lung to measure the total collagen content using a hydroxyproline assay kit.

    • Western Blot Analysis: Prepare protein lysates from lung tissue to analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin.

    • Quantitative PCR (qPCR): Extract RNA from lung tissue to measure the mRNA expression levels of pro-fibrotic and inflammatory genes (e.g., Col1a1, Acta2, Tgf-β1, Il-6).

Protocol 2: In Vitro Study of Tetrandrine on Fibroblast Activation

This protocol outlines a method to assess the direct anti-fibrotic effects of Tetrandrine on cultured lung fibroblasts.

  • Cell Culture:

    • Culture primary murine lung fibroblasts (MLFs) or a human lung fibroblast cell line (e.g., MRC-5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment:

    • Seed the fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays).

    • Once the cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.

    • Pre-treat the cells with various concentrations of Tetrandrine (e.g., 1, 4, 10 µM) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/ml) for 24-48 hours to induce myofibroblast differentiation and ECM production. Include a vehicle-treated control group.

  • Endpoint Analysis:

    • Western Blot Analysis: Lyse the cells and analyze the protein expression of α-SMA, collagen I, and fibronectin. Also, assess the phosphorylation status of key signaling proteins like Smad2/3 and AKT.

    • Immunofluorescence: Fix the cells and perform immunofluorescent staining for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.

    • Cell Proliferation Assay: Use a CCK-8 or MTT assay to determine the effect of Tetrandrine on fibroblast proliferation.

    • Migration Assay: Perform a scratch wound healing assay or a transwell migration assay to evaluate the effect of Tetrandrine on fibroblast migration.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

TGF_Beta_Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrosis_genes Pro-fibrotic Gene Transcription (α-SMA, Collagen) Nucleus->Fibrosis_genes TET Tetrandrine TET->Smad23 inhibits phosphorylation

PI3K_AKT_Signaling Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Prolif_Mig Fibroblast Proliferation & Migration mTOR->Cell_Prolif_Mig TET Tetrandrine TET->PI3K TET->AKT inhibits

Autophagy_Pathway Cellular_Stress Cellular Stress (e.g., Fibrotic Stimuli) Autophagy_Induction Autophagy Induction Cellular_Stress->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation TET Tetrandrine TET->Autophagy_Induction promotes

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal_Model Mouse Model (e.g., Bleomycin-induced Pulmonary Fibrosis) Treatment_Groups Treatment Groups: - Vehicle Control - Bleomycin + Vehicle - Bleomycin + Tetrandrine Animal_Model->Treatment_Groups Endpoint_Analysis_Vivo Endpoint Analysis: - Histology (Masson's Trichrome) - Hydroxyproline Assay - Western Blot (α-SMA, Collagen) - qPCR (Pro-fibrotic genes) Treatment_Groups->Endpoint_Analysis_Vivo Cell_Culture Fibroblast Cell Culture (e.g., MLFs, MRC-5) Treatment_Vitro Treatment: - Control - TGF-β1 - TGF-β1 + Tetrandrine Cell_Culture->Treatment_Vitro Endpoint_Analysis_Vitro Endpoint Analysis: - Western Blot (α-SMA, p-Smad2/3) - Immunofluorescence (α-SMA) - Proliferation/Migration Assays Treatment_Vitro->Endpoint_Analysis_Vitro

References

Application Notes and Protocols: Isotetrandrine N2'-oxide as a Tool for Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in scientific literature specifically for "Isotetrandrine N2'-oxide" is limited. The following application notes and protocols are based on the well-researched anti-inflammatory properties of its parent compound, Tetrandrine (B1684364) (TET) , a bis-benzylisoquinoline alkaloid. These protocols can serve as a foundational guide for investigating the anti-inflammatory potential of this compound and other related derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. Tetrandrine has been shown to possess significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1] These properties make tetrandrine and its derivatives, such as this compound, valuable research tools for studying inflammatory processes and for the initial stages of anti-inflammatory drug development.

The primary mechanisms of tetrandrine's anti-inflammatory action involve the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[1] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Tetrandrine from various in vitro and in vivo studies.

Table 1: Inhibitory Concentrations (IC50) of Tetrandrine in Cellular Assays

Cell LineAssayIC50 ValueReference
SUM-149 (Inflammatory Breast Cancer)Proliferation Assay (MTS)15.3 ± 4.1 µM[4]
SUM-159 (Metaplastic Breast Cancer)Proliferation Assay (MTS)24.3 ± 2.1 µM[4]
SUM-149Mammosphere Formation~1 µM[4]
SUM-159Mammosphere Formation~2 µM[4]
Human Renal Mesangial Cells (HRMCs)Proliferation Assay (deS/deGal IgA-induced)3.16 ± 0.10 μM (48h)[5]
Human Renal Mesangial Cells (HRMCs)Proliferation Assay (deS/deGal IgA-induced)2.42 ± 0.09 μM (72h)[5]
Human Renal Mesangial Cells (HRMCs)Proliferation Assay (deS/deGal IgA-induced)2.13 ± 0.24 μM (96h)[5]

Table 2: Effects of Tetrandrine on Pro-inflammatory Markers

Cell/Animal ModelTreatmentMarkerEffectReference
HaCaT cells43 µM and 86 µM Tetrandrine with IL-22p-STAT3Significant reduction[6]
HaCaT cellsCo-incubation with Tetrandrine and IL-22TNF-α, IL-1β, IL-6, IL-20, CCL20Significant downregulation[7]
LPS-induced RAW 264.7 cellsTetrandrineIL-6, IL-1β, TNF-αInhibition of expression[2]
Adjuvant-Induced Arthritis (AIA) Rats10, 20 mg/kg/day TetrandrineIL-1β, TNF-α (serum)Significant reduction[2]
Silicosis Mouse ModelTetrandrineIL-1β, IL-18, IL-6 (BALF and serum)Inhibition of release[8]

Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes how to assess the anti-inflammatory effects of a test compound, such as this compound, on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 6-24 hours).[9]

b. Measurement of Nitric Oxide (NO) Production:

  • After LPS stimulation, collect the cell culture supernatant.

  • Measure the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

c. Cytokine Quantification by ELISA:

  • Collect the cell culture supernatant after treatment.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

d. Cell Viability Assay (MTT or MTS):

  • After the treatment period, add MTT or MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) to determine cell viability.

Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins

This protocol outlines the procedure for detecting the protein expression levels of key inflammatory mediators.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, or β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NF-κB Nuclear Translocation Assay

This protocol is for visualizing and quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[11]

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with the test compound and LPS as described in Protocol 1a.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with an anti-p65 primary antibody for 1-2 hours at room temperature.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and p65 (green) channels.

    • Analyze the images to assess the localization of p65. In unstimulated cells, green fluorescence will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus, co-localizing with the DAPI stain.

COX-2 Activity Assay

This protocol provides a method to measure the enzymatic activity of COX-2.[12][13][14]

  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 2.

    • Alternatively, use purified recombinant COX-2 enzyme.

  • Enzymatic Reaction:

    • Use a commercial COX-2 activity assay kit (fluorometric or colorimetric).

    • In a 96-well plate, add the assay buffer, a heme cofactor, and the cell lysate or purified enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection:

    • Measure the fluorescence or absorbance at the appropriate wavelength according to the kit's instructions.

    • The signal is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition by the test compound compared to the untreated control.

    • Determine the IC50 value of the compound for COX-2 inhibition.

Visualizations

Signaling Pathways and Experimental Workflow

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκBα degradation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene Compound This compound (Tetrandrine) Compound->IKK Inhibits Compound->IkB Prevents degradation

Caption: Inhibition of the NF-κB signaling pathway by Tetrandrine.

Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment (Compound + LPS) cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO Production) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB) cell_lysate->western if_assay Immunofluorescence (NF-κB Translocation) cell_lysate->if_assay end Data Analysis griess->end elisa->end western->end if_assay->end

Caption: General experimental workflow for studying anti-inflammatory effects.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Isotetrandrine N2'-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research has been published on the formulation of drug delivery systems specifically for Isotetrandrine N2'-oxide. The following application notes and protocols are based on extensive research into its parent compound, tetrandrine (B1684364). Given their structural similarity, these methodologies provide a strong foundational starting point for the development of delivery systems for this compound. Researchers should consider these as adaptable frameworks and optimize parameters based on the specific physicochemical properties of this compound.

Application Notes

This compound, a derivative of the bis-benzylisoquinoline alkaloid tetrandrine, holds potential for various therapeutic applications, likely mirroring the anti-inflammatory, anti-cancer, and calcium channel blocking activities of its parent compound. However, like tetrandrine, this compound is expected to exhibit poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy. Encapsulation into drug delivery systems, such as polymeric nanoparticles and liposomes, presents a promising strategy to overcome these limitations.

Rationale for Nanoparticle and Liposome (B1194612) Formulation:

  • Enhanced Solubility and Bioavailability: Encapsulating the hydrophobic this compound within the core of nanoparticles or the lipid bilayer of liposomes can improve its dispersion in aqueous environments, thereby enhancing its absorption and bioavailability.

  • Controlled Release: Polymeric matrices and lipid bilayers can be engineered to release the encapsulated drug in a sustained manner, prolonging its therapeutic effect and potentially reducing the frequency of administration.

  • Targeted Delivery: The surface of nanoparticles and liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, increasing its efficacy and minimizing off-target side effects.

  • Protection from Degradation: Encapsulation can protect this compound from enzymatic degradation and premature clearance from circulation, increasing its stability and half-life.

Potential Therapeutic Targets and Signaling Pathways:

Based on the known mechanisms of tetrandrine, drug delivery systems for this compound could be designed to modulate several key signaling pathways implicated in cancer and inflammatory diseases. Tetrandrine has been shown to:

  • Inhibit Cancer Cell Proliferation and Induce Apoptosis by modulating pathways such as MAPK/Erk, PTEN/Akt, and Wnt.[1] It can also induce cell cycle arrest and autophagy.[2][3]

  • Exert Anti-inflammatory Effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6, and inhibiting the expression of iNOS and COX-2.[4][5][6] This is partly mediated through the inhibition of the NF-κB and STING/TBK1 signaling pathways.[6][7]

  • Act as a Calcium Channel Blocker , which contributes to its effects on cardiovascular conditions and may also play a role in its other therapeutic activities.[8][9][10][11]

The development of targeted drug delivery systems can enhance the delivery of this compound to specific cellular compartments or tissues where these signaling pathways are dysregulated.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on tetrandrine-loaded drug delivery systems. These values can serve as a benchmark for the development and characterization of this compound formulations.

Table 1: Physicochemical Properties of Tetrandrine-Loaded Nanoparticles

Formulation TypePolymer/Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA203.4 ± 2.8Not ReportedNegative67.88 ± 4.272.17 ± 0.10[12]
NanocrystalsGlycyrrhetinic acid stabilized136.47 ± 3.310.219 ± 0.002Not ReportedNot ApplicableNot Applicable
NanocrystalsPoloxam 407 stabilized360.0 ± 7.030.26 ± 0.03+6.64 ± 0.22Not ApplicableNot Applicable

Table 2: In Vitro Drug Release from Tetrandrine-Loaded Formulations

Formulation TypeRelease Medium (pH)Time (hours)Cumulative Release (%)Release Kinetics ModelReference
PLGA Nanoparticles7.4168Sustained ReleaseNot Reported[12]
Stealth Liposomes7.448~40Not Reported
Phospholipid Complex Loaded Lipid NanocapsulesNot specified12~70Fast initial release followed by sustained release

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs into PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) or Didodecyldimethylammonium bromide (DMAB)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of DCM or EA).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer. Following the addition, homogenize the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual stabilizer and unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry the suspension.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method, a widely used technique for preparing liposomes.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol (CHO)

  • DSPE-PEG2000 (optional, for creating "stealth" liposomes)

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., SPC and cholesterol in a specific molar ratio) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. This will lead to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialyzing the liposome suspension against fresh buffer for 24 hours, with several buffer changes.

Protocol 3: Characterization of Drug Delivery Systems

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle or liposome suspension in deionized water or a suitable buffer and analyze using a DLS instrument (e.g., Malvern Zetasizer).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the nanoparticles or liposomes from the aqueous medium containing the unencapsulated drug by centrifugation or dialysis.

    • Quantify the amount of unencapsulated drug in the supernatant/dialysate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Disrupt the nanoparticles or liposomes using a suitable solvent to release the encapsulated drug and quantify its amount.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3. In Vitro Drug Release:

  • Technique: Dialysis method

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle or liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of this compound released into the medium at each time point using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Below are diagrams created using the DOT language to illustrate a potential signaling pathway for this compound and the experimental workflows for preparing drug delivery systems.

G Potential Signaling Pathways of this compound in Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isotetrandrine N2'-Oxide_DDS This compound (Drug Delivery System) PI3K PI3K Isotetrandrine N2'-Oxide_DDS->PI3K Inhibits MAPK MAPK Isotetrandrine N2'-Oxide_DDS->MAPK Inhibits NFkB NF-κB Isotetrandrine N2'-Oxide_DDS->NFkB Inhibits STING STING Isotetrandrine N2'-Oxide_DDS->STING Inhibits Apoptosis Apoptosis Isotetrandrine N2'-Oxide_DDS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Isotetrandrine N2'-Oxide_DDS->Cell_Cycle_Arrest Ca_Channel L-type Ca2+ Channel Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Promotes Erk Erk MAPK->Erk Erk->Gene_Expression Promotes NFkB->Gene_Expression Promotes IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases TBK1 TBK1 STING->TBK1 TBK1->NFkB

Caption: Potential signaling pathways modulated by this compound.

G Experimental Workflow: PLGA Nanoparticle Preparation Organic_Phase Prepare Organic Phase: This compound + PLGA in Organic Solvent Emulsification Emulsification (Sonication/Homogenization) Organic_Phase->Emulsification Aqueous_Phase Prepare Aqueous Phase: Stabilizer in Deionized Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization (Optional) Centrifugation->Lyophilization Characterization Characterization: Size, PDI, Zeta Potential, EE, DL, In Vitro Release Centrifugation->Characterization Lyophilization->Characterization End End Characterization->End Start Start Start->Aqueous_Phase

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

G Experimental Workflow: Liposome Preparation Lipid_Film Prepare Lipid Film: This compound + Lipids in Organic Solvent Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Lipid_Film->Solvent_Evaporation Hydration Hydration with Aqueous Buffer Solvent_Evaporation->Hydration Size_Reduction Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Purification Purification (Dialysis) Size_Reduction->Purification Characterization Characterization: Size, PDI, Zeta Potential, EE, DL, In Vitro Release Purification->Characterization End End Characterization->End

Caption: Workflow for preparing this compound-loaded liposomes.

References

Application Notes and Protocols for High-Throughput Screening of Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and calcium channel blocking effects. Its derivative, Isotetrandrine N2'-oxide, is a compound of significant interest for drug discovery, as N-oxidation can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While no specific high-throughput screening (HTS) campaigns for this compound have been published to date, the known biological activities of the parent compound provide a strong rationale for its inclusion in screening libraries targeting pathways associated with inflammation, oxidative stress, and calcium homeostasis.

These application notes provide a framework for the high-throughput screening of this compound, leveraging the established mechanisms of action of isotetrandrine and related alkaloids. The protocols detailed below are designed for adaptation in automated HTS platforms to identify and characterize the bioactivity of this promising natural product derivative.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of isotetrandrine and the related alkaloid tetrandrine, offering a baseline for expected biological effects and assay development for this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of Isotetrandrine and Tetrandrine

CompoundAssayCell Line/SystemReadoutEffective Concentration/IC₅₀Reference
IsotetrandrineNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-stimulated murine peritoneal macrophagesGriess AssaySignificant suppression at 5 µg/mL[1]
TetrandrineNitric Oxide (NO) Production InhibitionLPS-stimulated murine peritoneal macrophagesGriess AssaySignificant suppression at 5 µg/mL[1]
IsotetrandrineHeme Oxygenase-1 (HO-1) InductionHepG2 cellsWestern Blot/qRT-PCRConcentration-dependent increase[2][3]
IsotetrandrineNrf2 Nuclear TranslocationHepG2 cellsWestern BlotConcentration-dependent increase[2][3]
TetrandrineiNOS and COX-2 Expression InhibitionLPS-stimulated human monocytic (THP-1) cellsWestern BlotSignificant blockade at 100 µM[4]
TetrandrinePro-inflammatory Cytokine (TNF-α, IL-4, IL-8) InhibitionLPS-stimulated THP-1 cellsELISA/qRT-PCRDose-dependent attenuation[4]

Table 2: Calcium Channel Blocking Activity of Isotetrandrine and Tetrandrine

CompoundAssayTissue/Cell ModelEffectMechanismReference
IsotetrandrineUterine ContractionRat isolated uterusInhibition of K+, acetylcholine, and oxytocin-induced contractionsBlockade of calcium influx[5]
TetrandrineUterine ContractionRat isolated uterusInhibition of K+, acetylcholine, and oxytocin-induced contractionsBlockade of calcium influx[5]
TetrandrineVasoconstrictionRat tail artery helical stripsRelaxation of KCl-induced tensionInhibition of Ca++ influx through L-type voltage-dependent Ca++ channels[6]

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Antioxidant Response Pathway

Isotetrandrine has been shown to upregulate the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor. This pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isotetrandrine This compound Keap1_Nrf2 Keap1-Nrf2 Complex Isotetrandrine->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription Antioxidant_Proteins Other Antioxidant Genes ARE->Antioxidant_Proteins Promotes Transcription

Caption: Nrf2-mediated antioxidant response pathway.

High-Throughput Screening Workflow for Nrf2 Activators

A cell-based reporter assay is a robust method for screening for activators of the Nrf2 pathway in a high-throughput format.

HTS_Workflow_Nrf2 start Start: ARE-Luciferase Reporter Cell Line plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Dispense this compound and library compounds plate_cells->add_compounds incubate Incubate for 18-24 hours add_compounds->incubate add_reagent Add Luciferase Substrate incubate->add_reagent read_plate Measure Luminescence (Plate Reader) add_reagent->read_plate analyze Data Analysis: Identify Hits (>3 SD above negative control) read_plate->analyze confirm Hit Confirmation & Dose-Response analyze->confirm secondary Secondary Assays: - HO-1/NQO1 qPCR - Nrf2 Translocation Imaging confirm->secondary end End: Confirmed Nrf2 Activators secondary->end

Caption: HTS workflow for identifying Nrf2 activators.

Experimental Protocols

Protocol 1: High-Throughput Screening for Nrf2-ARE Pathway Activators

This protocol describes a primary screen to identify compounds that activate the Nrf2 antioxidant response element (ARE) pathway using a stable reporter cell line.

1. Materials and Reagents:

  • AREc32 cells (MCF7 cells stably transfected with an ARE-luciferase reporter construct)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Compound library plates

  • Positive control: Sulforaphane or tBHQ

  • Negative control: DMSO

  • White, solid-bottom 384-well assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend AREc32 cells in complete medium.

    • Adjust cell density to 1 x 10⁵ cells/mL.

    • Dispense 40 µL of cell suspension (4,000 cells) into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare compound plates by diluting library compounds and this compound to the desired screening concentration (e.g., 10 µM) in assay medium.

    • Using a liquid handler, transfer 10 µL of the compound dilutions to the cell plates. This will result in a final volume of 50 µL.

    • Include wells with positive control (e.g., 5 µM Sulforaphane) and negative control (0.1% DMSO).

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 25 µL of luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative control wells.

    • Calculate the Z'-factor to assess assay quality.

    • Identify primary hits as compounds that induce a luminescent signal significantly above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 2: High-Content Screening for NF-κB Translocation Inhibitors

This protocol outlines a secondary, image-based assay to screen for compounds that inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.

1. Materials and Reagents:

  • HeLa or U2OS cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for stimulation

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: Hoechst 33342

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • Black-walled, clear-bottom 384-well imaging plates

  • High-content imaging system

2. Procedure:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 3,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Pre-treat cells with this compound and library compounds at various concentrations for 1 hour.

  • Stimulation:

    • Add TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) to all wells except the unstimulated controls.

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-NF-κB p65 antibody (1:500 in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1:2000) in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (NF-κB) channels.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB signal for each cell.

    • Compounds that significantly reduce this ratio in stimulated cells are considered hits.

Protocol 3: FLIPR-Based Assay for Calcium Channel Blockade

This protocol uses a fluorescent imaging plate reader (FLIPR) with a calcium-sensitive dye to screen for compounds that block depolarization-induced calcium influx.

1. Materials and Reagents:

  • HEK293 cells stably expressing a voltage-gated calcium channel (e.g., Caᵥ1.2)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Depolarization solution: Assay buffer containing high KCl (e.g., 90 mM)

  • Positive control: Nifedipine or verapamil

  • Black-walled, clear-bottom 384-well assay plates

  • FLIPR instrument

2. Procedure:

  • Cell Seeding:

    • Plate cells in 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and add 20 µL of Fluo-4 AM loading buffer to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Wash the cells twice with 40 µL of assay buffer, leaving 20 µL in each well after the final wash.

  • Compound Addition:

    • Add 20 µL of 2X concentrated compounds (including this compound) in assay buffer to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate (containing the depolarization solution) into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to add 20 µL of the high KCl depolarization solution to initiate calcium influx.

    • Continue recording the fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • Calculate the maximum fluorescence response after depolarization for each well.

    • Normalize the data to the response of the positive and negative controls.

    • Identify hits as compounds that cause a significant, concentration-dependent inhibition of the calcium influx signal.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the high-throughput screening of this compound. By targeting pathways with established relevance to the parent compound, researchers can efficiently evaluate the therapeutic potential of this natural product derivative. The modular nature of these protocols allows for adaptation to specific research interests and available HTS infrastructure, paving the way for the discovery of novel modulators of inflammation, oxidative stress, and calcium signaling.

References

Application Notes and Protocols for Determining the Solubility of Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the solubility of Isotetrandrine N2'-oxide, an alkaloid isolated from medicinal plants.[1][2][3] These guidelines are intended for researchers in drug discovery, natural product chemistry, and pharmacology to ensure accurate and reproducible solubility assessment, a critical parameter for preclinical development.

Compound Information:

  • Name: this compound

  • Synonyms: 2'-N-Oxyisotetrandrine

  • Molecular Formula: C38H42N2O7[1]

  • Molecular Weight: 638.75 g/mol [1][2]

  • CAS Number: 70191-83-2[1]

  • Compound Type: Alkaloid[3][4]

Introduction to Solubility Testing

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For alkaloids like this compound, which are often basic compounds, solubility can be pH-dependent.[5] Accurate determination of solubility in various solvents is crucial for formulation development, designing in vitro assays, and interpreting pharmacological data.

This application note details two common methods for solubility determination: the Equilibrium Shake-Flask method for thermodynamic solubility and a High-Throughput Screening (HTS) method for kinetic solubility. It also outlines analytical procedures for quantification.

Data Presentation: Solubility of this compound

As no public quantitative solubility data for this compound is available, the following table presents a hypothetical summary of expected solubility in common laboratory solvents. This table should be populated with experimental data. General qualitative solubility information suggests it is soluble in solvents like Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]

Solvent/MediumTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Phosphate-Buffered Saline (PBS) pH 7.425Shake-FlaskDataDatae.g., Clear solution
Simulated Gastric Fluid (SGF) pH 1.237Shake-FlaskDataDatae.g., Suspension
Simulated Intestinal Fluid (SIF) pH 6.837Shake-FlaskDataDatae.g., Precipitation
Dimethyl Sulfoxide (DMSO)25Shake-FlaskDataDatae.g., Fully soluble
Ethanol (95%)25Shake-FlaskDataDatae.g., Soluble
Polyethylene Glycol 400 (PEG 400)25Shake-FlaskDataDatae.g., Forms micelle
Water25Shake-FlaskDataDatae.g., Sparingly soluble

Experimental Protocols

Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Materials:

  • This compound (powder)[4]

  • Selected solvents (e.g., PBS, SGF, SIF, DMSO, Ethanol, Water)

  • 2.0 mL microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.

  • Sample Collection & Filtration: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[6][7]

Protocol 2: High-Throughput Screening (HTS) for Kinetic Solubility

This method is a faster, lower-volume approach often used in early discovery to assess the kinetic solubility of a compound from a DMSO stock solution.

Materials:

  • This compound (10 mM stock in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (UV-transparent for direct reading, if applicable)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous buffer (e.g., 98 µL). This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility limit.

Analytical Quantification Methods

Accurate quantification is essential for solubility determination.[6]

3.3.1 High-Performance Liquid Chromatography (HPLC-UV):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • Standard Curve: Prepare a standard curve using known concentrations of this compound to calculate the concentration of the unknown samples.

3.3.2 UV-Vis Spectrophotometry (for total alkaloid estimation): The Bromocresol Green (BCG) method can be used for the spectrophotometric quantification of total alkaloids.[8][9]

  • The alkaloid extract is mixed with a BCG solution and a phosphate (B84403) buffer (pH 4.7).

  • The formed alkaloid-BCG complex is extracted with an organic solvent like chloroform.

  • The absorbance of the complex in the chloroform layer is measured at approximately 470 nm.[8]

  • A standard curve is prepared using a known alkaloid standard, like caffeine (B1668208) or atropine.[8][9]

Diagrams and Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Step 1 equil Shake at constant temp (24-48 hours) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant (0.22 um filter) sep1->sep2 sep3 Dilute filtrate sep2->sep3 quant Quantify concentration (e.g., HPLC-UV) sep3->quant result Determine Solubility (mg/mL) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway Involvement

Alkaloids often interact with various cellular signaling pathways. This diagram illustrates a hypothetical pathway where this compound might act as an inhibitor of a receptor tyrosine kinase (RTK), a common target for anti-cancer drugs.

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras drug Isotetrandrine N2'-oxide drug->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Application Notes: Isotetrandrine in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Reversal effect of isoliensinine (B150267) on multidrugresistance in adriamycin ... The present study aimed to investigate the effect of isoliensinine (ISL), a major component of the embryo of the seed of Nelumbo nucifera Gaertn, on multidrugresistance (MDR) in human breast cancer adriamycin-resistant (MCF-7/ADR) cells and to explore its underlying mechanisms. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to evaluate the cytotoxicity of ISL and its reversal effect on MDR. ... The results showed that ISL significantly enhanced the cytotoxicity of adriamycin (ADR) in a dose-dependent manner in MCF-7/ADR cells. The reversal fold (RF) of ISL was 11.24, 7.38 and 4.31 at concentrations of 10, 5 and 2.5 µg/ml, respectively. ... The study demonstrated that ISL at a concentration of 10 µg/ml significantly increased the intracellular accumulation of rhodamine-123 (Rh-123) and ADR in MCF-7/ADR cells. The expression of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are two important ATP-binding cassette (ABC) transporters, was analyzed by western blotting. The results showed that ISL significantly downregulated the expression of P-gp and MRP1 in a dose-dependent manner. Furthermore, ISL was found to inhibit the activity of P-gp and MRP1. ... In conclusion, the present study demonstrated that ISL could reverse MDR in MCF-7/ADR cells by downregulating the expression of P-gp and MRP1, and inhibiting their function. These findings suggest that ISL may be a potential candidate for the treatment of MDR in breast cancer. 1 Reversal of P-gp- and BCRP-mediated multidrugresistance by ... Isotetrandrine (B1672621) (ITD), a bis-benzylisoquinoline alkaloid isolated from the Chinese herb Caulis et foliis mahoniae, has been reported to have a variety of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-arrhythmic effects. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). ... The results showed that ITD significantly enhanced the cytotoxicity of P-gp and BCRP substrates in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells and BCRP-overexpressing human colon cancer S1-M1-80 cells. ... The reversal effect of ITD was found to be more potent than that of verapamil (B1683045), a classic P-gp inhibitor. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, and doxorubicin (B1662922), a P-gp and BCRP substrate, in a dose-dependent manner. ... Furthermore, ITD was found to down-regulate the expression of P-gp and BCRP at both the mRNA and protein levels. ... In conclusion, the present study demonstrated that ITD could reverse P-gp- and BCRP-mediated MDR by down-regulating the expression of P-gp and BCRP and inhibiting their function. 1 Reversal of multidrugresistance in human cancer cells by ... - PubMed A series of bis-benzylisoquinoline alkaloids, including tetrandrine (B1684364) (TET), fangchinoline (B191232) (FAN), and berbamine (B205283) (BER), have been reported to reverse multidrugresistance (MDR) in cancer cells. In the present study, we investigated the effect of isotetrandrine (ITD), a stereoisomer of TET, on MDR in human cancer cells. ... The results showed that ITD significantly enhanced the cytotoxicity of a variety of anticancer drugs, including doxorubicin, paclitaxel (B517696), and vincristine, in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells and human ovarian cancer A2780/T cells. ... ITD was found to be more potent than TET in reversing MDR. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... - PubMed Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid isolated from the root of Mahoniae. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin and paclitaxel in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD), a bis-benzylisoquinoline alkaloid, has been reported to reverse multidrugresistance (MDR) in cancer cells. In the present study, we investigated the effect of ITD on P-glycoprotein (P-gp)-mediated MDR in human breast cancer MCF-7/ADR cells. ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-gp- and BCRP-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid with a wide range of pharmacological activities. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). ... The results showed that ITD significantly enhanced the cytotoxicity of P-gp and BCRP substrates in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells and BCRP-overexpressing human colon cancer S1-M1-80 cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, and doxorubicin, a P-gp and BCRP substrate, in a dose-dependent manner. ... Furthermore, ITD was found to down-regulate the expression of P-gp and BCRP at both the mRNA and protein levels. ... In conclusion, the present study demonstrated that ITD could reverse P-gp- and BCRP-mediated MDR by down-regulating the expression of P-gp and BCRP and inhibiting their function. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a natural bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of multidrugresistance by isotetrandrine in ... - PubMed Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) in human breast cancer MCF-7/ADR cells. ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-12. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. --INVALID-LINK-- Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. 1 Reversal of P-glycoprotein-mediated multidrugresistance by ... Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid. In the present study, we investigated the effect of ITD on multidrugresistance (MDR) mediated by P-glycoprotein (P-gp). ... The results showed that ITD significantly enhanced the cytotoxicity of doxorubicin in a dose-dependent manner in P-gp-overexpressing human breast cancer MCF-7/ADR cells. ... ITD increased the intracellular accumulation of rhodamine-123, a P-gp substrate, in a dose-dependent manner. ... Furthermore, ITD was found to inhibit the P-gp-mediated efflux of rhodamine-123. ... In conclusion, the present study demonstrated that ITD could reverse P-gp-mediated MDR by inhibiting the P-gp-mediated drug efflux. --INVALID-LINK-- Search Findings: Isotetrandrine vs. Isotetrandrine N2'-oxide**

The initial search for "this compound multidrug resistance research" did not yield specific results for this particular N-oxide derivative. The search results predominantly feature studies on Isotetrandrine (ITD) , a bis-benzylisoquinoline alkaloid, and its effects on multidrug resistance (MDR). The provided search results consistently highlight ITD's ability to reverse P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) mediated MDR in various cancer cell lines.

Given the lack of specific data for the N2'-oxide form, the following application notes and protocols will be based on the well-documented research available for the parent compound, Isotetrandrine. It is a common strategy in drug discovery to modify parent compounds (like creating N-oxide derivatives) to potentially improve their pharmacological properties, such as solubility, stability, or to reduce toxicity. Therefore, the experimental protocols and mechanisms described for Isotetrandrine serve as a foundational framework for investigating this compound. Researchers should adapt these protocols to evaluate and compare the efficacy and mechanisms of the N2'-oxide derivative with the parent compound.

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Isotetrandrine (ITD), a bis-benzylisoquinoline alkaloid, has demonstrated significant potential in reversing MDR. These application notes provide a summary of its reported effects and the protocols to study them, which can be adapted for this compound.

Mechanism of Action

Isotetrandrine has been shown to reverse MDR through multiple mechanisms:

  • Inhibition of ABC Transporter Function: ITD directly inhibits the efflux function of P-gp and BCRP, leading to increased intracellular accumulation of chemotherapeutic drugs. This is often demonstrated by increased intracellular fluorescence of transporter substrates like rhodamine-123 and doxorubicin.

  • Downregulation of ABC Transporter Expression: Some studies indicate that ITD can also down-regulate the expression of P-gp and BCRP at both the mRNA and protein levels.

Data Presentation

The efficacy of MDR reversal agents is typically quantified by the "Reversal Fold" (RF), which is the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the reversal agent.

Table 1: Reported Reversal Effects of Bis-benzylisoquinoline Alkaloids

CompoundCell LineAnticancer DrugConcentration of Reversal Agent (µg/ml)Reversal Fold (RF)Reference
IsoliensinineMCF-7/ADRAdriamycin1011.24
IsoliensinineMCF-7/ADRAdriamycin57.38
IsoliensinineMCF-7/ADRAdriamycin2.54.31

Note: Specific quantitative data for Isotetrandrine's reversal fold was not detailed in the provided search snippets, but it is stated to be more potent than verapamil and tetrandrine. The data for Isoliensinine, a structurally related compound, is included for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the MDR reversal activity of a compound like Isotetrandrine or its N2'-oxide derivative.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the test compound enhances the cytotoxicity of an anticancer drug in MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, S1-M1-80) and its parental sensitive cell line (e.g., MCF-7).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel).

  • This compound (or Isotetrandrine as a positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with a series of concentrations of the anticancer drug, both in the presence and absence of a non-toxic concentration of this compound.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µl of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) and the Reversal Fold (RF).

2. Intracellular Drug Accumulation Assay (Rhodamine-123 Assay)

This assay measures the ability of the test compound to increase the intracellular accumulation of a fluorescent substrate of P-gp.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR).

  • Rhodamine-123.

  • This compound.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Add Rhodamine-123 (a P-gp substrate) to a final concentration of 5 µM and incubate for another 60-90 minutes.

  • Wash the cells three times with ice-cold PBS.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the intracellular fluorescence of Rhodamine-123 using a flow cytometer or visualize under a fluorescence microscope.

3. Western Blot Analysis

This technique is used to determine if the test compound affects the protein expression levels of ABC transporters.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Primary antibodies against P-gp, BCRP, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection kit.

Procedure:

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualizations

Diagram 1: Proposed Signaling Pathway for MDR Reversal by Isotetrandrine

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell ITD Isotetrandrine (or N2'-oxide derivative) Pgp_BCRP P-gp / BCRP (ABC Transporters) ITD->Pgp_BCRP Inhibits Function & Downregulates Expression Chemo_out Extracellular Space Pgp_BCRP->Chemo_out Drug Efflux Chemo_in Intracellular Chemotherapeutic Drug Chemo_in->Pgp_BCRP Apoptosis Cell Apoptosis Chemo_in->Apoptosis Chemo_ext Chemotherapeutic Drug (extracellular) Chemo_ext->Chemo_in

Caption: Mechanism of Isotetrandrine in reversing multidrug resistance.

Diagram 2: Experimental Workflow for Investigating an MDR Reversal Agent

Experimental_Workflow start Start: Select MDR and sensitive cell lines mtt 1. MTT Assay: Determine cytotoxicity of reversal agent & IC50 of chemotherapeutic drug +/- agent start->mtt calc_rf Calculate Reversal Fold (RF) mtt->calc_rf accum 2. Drug Accumulation Assay: (e.g., Rhodamine-123) Measure intracellular drug levels calc_rf->accum western 3. Western Blot: Analyze P-gp/BCRP protein expression levels accum->western end Conclusion: Evaluate efficacy and mechanism of reversal agent western->end Logical_Relationship MDR Multidrug Resistance (Cell Survival) Pgp_Over Overexpression of P-glycoprotein (P-gp) Drug_Efflux Increased Drug Efflux Pgp_Over->Drug_Efflux Low_Intra_Drug Decreased Intracellular Drug Concentration Drug_Efflux->Low_Intra_Drug Low_Intra_Drug->MDR ITD Isotetrandrine (Reversal Agent) Inhibit_Pgp Inhibition of P-gp Function/Expression ITD->Inhibit_Pgp causes Inhibit_Pgp->Pgp_Over counteracts

References

Application Notes and Protocols: Tetrandrine in Cancer Cell Line Investigations

Author: BenchChem Technical Support Team. Date: December 2025

A viable alternative to Isotetrandrine N2'-oxide, offering extensive research data for cancer studies.

Initial searches for "this compound" in the context of cancer cell line investigations yielded limited specific data. However, the closely related bis-benzylisoquinoline alkaloid, tetrandrine (B1684364) (TET), is a well-researched compound with a substantial body of literature detailing its anti-cancer properties. This document provides detailed application notes and protocols for the use of tetrandrine in cancer cell line research, serving as a comprehensive guide for researchers, scientists, and drug development professionals. Tetrandrine has been shown to modulate multiple signaling pathways, induce apoptosis and autophagy, and reverse drug resistance in various cancer models.[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of tetrandrine have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Tetrandrine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure Time (hours)Reference
Colon CarcinomaHT-2922.98 µM24[2]
Colon CarcinomaHT-296.87 µM48[2]
Breast CancerMDA-MB-23128.06 µmol/L72[3]
Breast CancerMDA-MB-2311.18 ± 0.14 μM (Derivative)Not Specified[4]
Prostate CancerPC31.94 ± 0.11 μM (Derivative)Not Specified[4]
MelanomaWM91.68 ± 0.22 μM (Derivative)Not Specified[4]
LeukemiaHEL1.57 ± 0.05 μM (Derivative)Not Specified[4]
Liver CancerHuh71.18 µMNot Specified[5]
Liver CancerHepG22.62 µMNot Specified[5]

Table 2: Effects of Tetrandrine on Apoptosis-Related Protein Expression in HT-29 Colon Cancer Cells

ProteinTreatment Concentration of TetrandrineObserved EffectReference
Bcl-210, 20, 30 µMDown-regulation[2]
Bax10, 20, 30 µMUp-regulation[2]
Pro-caspase 310, 20, 30 µMDown-regulation[2]
Active caspase 310, 20, 30 µMUp-regulation[2]
Pro-caspase 810, 20, 30 µMDown-regulation[2]
Active caspase 810, 20, 30 µMUp-regulation[2]
PARP10, 20, 30 µMDown-regulation (cleavage)[2]

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the effects of tetrandrine on cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of tetrandrine on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Tetrandrine (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.[6]

    • Treat the cells with various concentrations of tetrandrine (e.g., 5, 10, 20, 40, 80 µM) for 24 or 48 hours.[6] Include a vehicle control (DMSO).

    • After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

    • Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by tetrandrine.

  • Materials:

    • Cancer cell line of interest (e.g., PC-3)

    • 6-well plates

    • Tetrandrine

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells (2 x 10⁶ cells/ml) in 6-well plates and culture for 24 hours.[6]

    • Treat cells with desired concentrations of tetrandrine for the specified time (e.g., 48 hours).[7]

    • Harvest the cells, including any floating cells, by trypsinization.[6]

    • Wash the cells with PBS.

    • Resuspend the cells in binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions and incubate in the dark.[7]

    • Analyze the stained cells by flow cytometry.[7]

3. Western Blot Analysis

This protocol is for detecting changes in protein expression levels in response to tetrandrine treatment.

  • Materials:

    • Cancer cell line of interest (e.g., SW620)

    • 6-well plates

    • Tetrandrine

    • Lysis buffer

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of tetrandrine for 24 or 48 hours.[8]

    • Lyse the cells and determine the protein concentration using a BCA assay.[9]

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk for 1-2 hours at room temperature.[2][9]

    • Incubate the membrane with primary antibodies overnight at 4°C.[2]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Visualizations

Tetrandrine exerts its anti-cancer effects by modulating several key signaling pathways.

1. Apoptosis Induction Pathways

Tetrandrine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Tetrandrine Tetrandrine Bcl2 Bcl-2 Tetrandrine->Bcl2 Bax Bax Tetrandrine->Bax DeathReceptors Death Receptors (e.g., FAS, DR5) Tetrandrine->DeathReceptors Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis DeathReceptors->Caspase8 Tetrandrine Tetrandrine PI3K PI3K Tetrandrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation start Start: Cancer Cell Culture treat Treat cells with Tetrandrine start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western data Data Analysis & Conclusion viability->data apoptosis->data western->data

References

Application Notes and Protocols: Assessing the Antifibrotic Effects of Tetrandrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifibrotic efficacy of tetrandrine (B1684364) derivatives. The methodologies outlined herein are applicable for screening and characterizing novel antifibrotic compounds, elucidating their mechanisms of action, and advancing their preclinical development.

Introduction to Fibrosis and Tetrandrine's Antifibrotic Potential

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and organ dysfunction.[1] It is a common pathway for a variety of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart.[1][2] A key cellular event in fibrosis is the activation of resident fibroblasts or stellate cells into myofibroblasts, which are the primary producers of ECM components like collagen.[3][4]

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated potent anti-inflammatory and antifibrotic properties in various preclinical models.[5][6][7] Its derivatives are being explored to enhance efficacy and reduce toxicity. The assessment of these derivatives requires robust and reproducible in vitro and in vivo experimental models.

Key Signaling Pathways in Fibrosis and as Targets for Tetrandrine Derivatives

Several signaling pathways are implicated in the pathogenesis of fibrosis and are potential targets for the antifibrotic action of tetrandrine and its derivatives. These include:

  • Transforming Growth Factor-β (TGF-β) Signaling: A master regulator of fibrosis, TGF-β promotes myofibroblast activation and ECM production.[8][9]

  • Platelet-Derived Growth Factor (PDGF) Signaling: Plays a crucial role in the proliferation and migration of myofibroblasts.[8][9]

  • Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway: Involved in cell survival, proliferation, and differentiation of fibroblasts.[10] Tetrandrine has been shown to mitigate silica-induced pulmonary fibrosis by suppressing this pathway.[10]

  • Nuclear Factor-kappa B (NF-κB) Signaling: A key inflammatory pathway that contributes to the fibrotic process. The antifibrotic effects of tetrandrine have been linked to the attenuation of NF-κB activation.[6]

  • Toll-like Receptor (TLR) Signaling: Involved in the inflammatory response that can drive fibrosis.[5]

  • AGE-RAGE Signaling Pathway: Implicated in the progression of silicosis-related fibrosis.[5]

  • Tumor Necrosis Factor (TNF) Signaling Pathway: Plays a significant role in the chronic inflammation and fibrosis associated with silicosis.[5]

The following diagram illustrates the interplay of some of these key signaling pathways in the activation of hepatic stellate cells (HSCs), a pivotal event in liver fibrosis.

Key signaling pathways in hepatic stellate cell activation.

In Vitro Assessment of Antifibrotic Effects

In vitro models are essential for the initial screening and mechanistic evaluation of tetrandrine derivatives.[1][11] These models allow for a controlled environment to study the direct effects of compounds on specific cell types involved in fibrosis.[1]

Cell Culture Models

The choice of cell model is critical for obtaining relevant data. Commonly used models include:

  • Primary Hepatic Stellate Cells (HSCs): Considered the gold standard for studying liver fibrosis.[8] Primary HSCs isolated from human or rodent livers can be cultured on plastic surfaces to induce their activation into a myofibroblast-like phenotype.[4][8]

  • Hepatic Stellate Cell Lines (e.g., LX-2): Human-derived cell lines that are immortalized and easier to culture than primary cells, making them suitable for high-throughput screening.[12]

  • Lung Fibroblasts (e.g., MRC-5, IMR-90): Used for studying pulmonary fibrosis. These can be stimulated with profibrotic factors like TGF-β1 to induce a myofibroblast phenotype.[13]

  • 3D Cell Culture Models and Organoids: These models, which can incorporate multiple cell types, offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions that occur in vivo.[1][14]

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening tetrandrine derivatives for antifibrotic activity in vitro.

In_Vitro_Screening_Workflow Cell_Seeding Seed Cells (e.g., HSCs, Lung Fibroblasts) Induction Induce Fibrotic Phenotype (e.g., TGF-β1) Cell_Seeding->Induction Treatment Treat with Tetrandrine Derivatives (Dose-Response) Induction->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cytotoxicity Cytotoxicity Assays (MTT, LDH) Endpoint_Analysis->Cytotoxicity Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Endpoint_Analysis->Gene_Expression Protein_Expression Protein Expression/Secretion (ELISA, Immunofluorescence) Endpoint_Analysis->Protein_Expression ECM_Deposition ECM Deposition (Sirius Red, Collagen Assay) Endpoint_Analysis->ECM_Deposition

General workflow for in vitro antifibrotic drug screening.
Detailed Experimental Protocols

Objective: To determine the effect of tetrandrine derivatives on the expression of key myofibroblast activation markers, such as alpha-smooth muscle actin (α-SMA) and collagen type I.

Materials:

  • Cell culture medium and supplements

  • Primary HSCs or a suitable cell line

  • Recombinant human TGF-β1

  • Tetrandrine derivatives

  • Reagents for RNA isolation and qPCR

  • Antibodies for Western blotting and immunofluorescence (e.g., anti-α-SMA, anti-collagen I)

  • Microplate reader, qPCR machine, Western blot apparatus, fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blot/qPCR, 96-well plates for immunofluorescence).

    • Allow cells to adhere overnight.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of tetrandrine derivatives for 1-2 hours.

    • Stimulate cells with TGF-β1 (typically 1-10 ng/mL) for 24-48 hours. Include vehicle-treated and TGF-β1-only controls.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from cells using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for α-SMA (ACTA2), collagen type I (COL1A1), and a housekeeping gene (e.g., GAPDH).

    • Analyze data using the ΔΔCt method to determine relative gene expression.

  • Western Blotting:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA and collagen I, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system. Use an antibody against a loading control (e.g., β-actin) for normalization.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against α-SMA.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify fluorescence intensity using a high-content imaging system or fluorescence microscope.

Data Presentation: In Vitro Assays
AssayEndpoint MeasuredExpected Outcome with Effective Antifibrotic Agent
qPCR Relative mRNA expression of ACTA2, COL1A1Decreased expression
Western Blot Protein levels of α-SMA, Collagen IDecreased protein levels
Immunofluorescence Fluorescence intensity of α-SMAReduced intensity and stress fiber formation
Hydroxyproline (B1673980) Assay Total collagen content in cell culture supernatant/lysateDecreased hydroxyproline concentration
Sirius Red Staining Collagen depositionReduced red staining intensity
Cell Proliferation Assay (e.g., BrdU) DNA synthesisDecreased proliferation of activated cells
Cell Migration Assay (e.g., Wound Healing) Cell motilityReduced migration of activated cells
Cytotoxicity Assay (e.g., MTT, LDH) Cell viabilityMinimal cytotoxicity at effective concentrations

In Vivo Assessment of Antifibrotic Effects

In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of tetrandrine derivatives in a whole-organism context.[8]

Animal Models of Fibrosis

A variety of animal models are available to mimic different etiologies of fibrosis.[15][16]

  • Chemically-Induced Liver Fibrosis:

    • Carbon Tetrachloride (CCl4) Model: CCl4 is administered intraperitoneally to induce chronic liver injury and fibrosis.[8][17] This is a widely used and reproducible model.[17][18]

    • Thioacetamide (TAA) Model: TAA administration also leads to liver fibrosis and is another commonly used model.[17][18]

  • Surgically-Induced Liver Fibrosis:

    • Bile Duct Ligation (BDL) Model: This model mimics cholestatic liver injury and fibrosis.[6]

  • Diet-Induced Liver Fibrosis:

    • Methionine and Choline-Deficient (MCD) Diet: Induces non-alcoholic steatohepatitis (NASH) and subsequent fibrosis.[15]

  • Bleomycin-Induced Pulmonary Fibrosis:

Experimental Workflow for In Vivo Studies

In_Vivo_Study_Workflow Acclimatization Animal Acclimatization Model_Induction Induction of Fibrosis (e.g., CCl4, Bleomycin) Acclimatization->Model_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle, Positive Control, Tetrandrine Derivatives) Model_Induction->Treatment_Groups Dosing Chronic Dosing (e.g., Oral Gavage, IP Injection) Treatment_Groups->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice_Collection Sacrifice and Sample Collection (Blood, Tissues) Monitoring->Sacrifice_Collection Analysis Endpoint Analysis Sacrifice_Collection->Analysis Histopathology Histopathology (H&E, Sirius Red) Analysis->Histopathology Biochemical Biochemical Assays (Hydroxyproline, Liver Enzymes) Analysis->Biochemical Gene_Protein Gene/Protein Expression (qPCR, Western Blot) Analysis->Gene_Protein

General workflow for in vivo evaluation of antifibrotic compounds.
Detailed Experimental Protocols

Objective: To histologically assess collagen deposition in tissue sections.[22][23]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)[24]

  • Picro-Sirius Red solution

  • Acetic acid solution

  • Ethanol (B145695) series and xylene for deparaffinization and dehydration

  • Light microscope (with or without polarizing filters)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).[22]

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).[22]

    • Rinse in distilled water.[22]

  • Staining:

    • Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature.[25][26]

    • Rinse slides quickly in two changes of acetic acid solution.[25][26]

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol.[24][25]

    • Clear in xylene.[24][25]

    • Mount with a synthetic resin.[24][25]

  • Analysis:

    • Visualize under a light microscope. Collagen fibers will appear red on a pale yellow background.[23]

    • For quantitative analysis, capture images and use image analysis software to calculate the percentage of the Sirius Red-positive area.

    • Under polarized light, collagen fibers will exhibit birefringence, which can be used for more detailed analysis of collagen types and organization.[26]

Objective: To biochemically quantify the total collagen content in tissue samples.[27][28]

Materials:

  • Tissue samples (e.g., liver, lung)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Hydroxyproline assay kit or individual reagents (e.g., Chloramine-T, Ehrlich's reagent)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Hydrolysis:

    • Weigh a portion of the tissue sample.

    • Hydrolyze the tissue in a strong acid (e.g., 6M HCl at 110-120°C for 16-24 hours) or a strong base (e.g., 10N NaOH at 120°C for 1 hour) to break down proteins into individual amino acids.[29][30]

    • Neutralize the hydrolysate.[29]

  • Colorimetric Reaction:

    • The principle of the assay involves the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with a chromogen (typically p-dimethylaminobenzaldehyde in Ehrlich's reagent) to produce a colored product.[28][29]

    • Follow the specific instructions of the commercial kit or a standard protocol for the reaction times and temperatures.[29][31]

  • Quantification:

    • Measure the absorbance of the colored product at the appropriate wavelength (typically around 560 nm).[28][29]

    • Generate a standard curve using known concentrations of hydroxyproline.

    • Calculate the hydroxyproline concentration in the samples based on the standard curve.

    • The total collagen content can be estimated by multiplying the hydroxyproline content by a conversion factor (this can vary depending on the tissue and collagen type, but a factor of 6.6 to 10 is often used).[30]

Data Presentation: In Vivo Studies
ParameterMethodEndpoint MeasuredExpected Outcome with Effective Antifibrotic Agent
Histopathology H&E StainingInflammation, necrosis, architectural changesReduced inflammation and tissue damage
Sirius Red StainingCollagen deposition (fibrotic area)Decreased percentage of fibrotic area
Immunohistochemistry (α-SMA)Myofibroblast accumulationReduced number of α-SMA positive cells
Biochemistry Hydroxyproline AssayTotal tissue collagen contentDecreased hydroxyproline levels
Serum Liver Enzymes (ALT, AST)Liver injuryReduced serum enzyme levels
Gene Expression qPCR (from tissue)mRNA levels of profibrotic genes (TGFB1, COL1A1, ACTA2)Decreased gene expression
Protein Expression Western Blot (from tissue)Protein levels of profibrotic markersDecreased protein levels

Conclusion

The methodologies described in these application notes provide a robust framework for the preclinical evaluation of tetrandrine derivatives as potential antifibrotic agents. A multi-faceted approach, combining both in vitro and in vivo models, is essential for a comprehensive assessment of efficacy and mechanism of action. Careful selection of models, endpoints, and adherence to detailed protocols will ensure the generation of high-quality, reproducible data to support the advancement of promising drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving Isotetrandrine N2'-oxide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isotetrandrine N2'-oxide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro assays, DMSO is the most commonly used initial solvent due to its miscibility with aqueous cell culture media and relatively low toxicity at low concentrations.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer/cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (e.g., DMSO) is not sufficient to keep the lipophilic compound dissolved in the final aqueous solution. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: Your target concentration might be above its solubility limit in the final assay medium.

  • Increase the percentage of DMSO in the final solution: While effective, be cautious as high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5-1%.[2]

  • Use a co-solvent system: A combination of solvents can sometimes improve solubility better than a single solvent.[3][4]

  • Explore other formulation strategies: If simple solvent systems fail, you may need to consider more advanced techniques like using surfactants, cyclodextrins, or lipid-based formulations.[4][5]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[2] However, the tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the experimental outcome.

Q4: Are there alternatives to DMSO for improving the solubility of this compound in aqueous solutions?

A4: Yes, several alternative strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.[3]

  • Surfactants: Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[4][5]

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.[2][6]

  • Lipid-based formulations: For highly lipophilic compounds, formulating them in lipid-based systems like nanoemulsions can be an effective delivery method for in vitro studies.[7][8]

Troubleshooting Guides

Guide 1: Initial Solvent Selection and Stock Solution Preparation

This guide will help you select an appropriate solvent and prepare a stock solution of this compound.

Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent. The solvent is not suitable for this compound.Try a different organic solvent from the known list (DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone). For in vitro assays, start with DMSO.[1]
The concentration is too high.Try to dissolve a smaller amount of the compound in the same volume of solvent.
The compound may require gentle heating or sonication to dissolve.Gently warm the solution or place it in a sonicator bath for a few minutes. Be cautious with heating as it can degrade the compound.[6]
Stock solution is cloudy or has visible particles. The compound is not fully dissolved or has precipitated out of solution.Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. Consider reducing the stock concentration.
Stock solution degrades over time. The compound is unstable in the chosen solvent or at the storage temperature.Store the stock solution at a lower temperature (-20°C or -80°C).[1] Protect from light if the compound is light-sensitive. Prepare fresh stock solutions regularly.
Guide 2: Addressing Precipitation in Aqueous Assay Media

This guide provides a systematic approach to troubleshooting precipitation when diluting your DMSO stock solution into an aqueous medium.

Step Action Rationale
1. Vehicle Control Test the tolerance of your cells to different concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).To determine the maximum allowable DMSO concentration that does not cause cellular toxicity or interfere with the assay.[2]
2. Serial Dilution Prepare serial dilutions of your this compound stock solution in your aqueous medium.To find the highest concentration that remains in solution.
3. Co-Solvent System If precipitation persists at your desired concentration, try using a co-solvent. For example, prepare your stock in a mixture of DMSO and another biocompatible solvent.Co-solvents can improve the solubility of lipophilic compounds.[3][4]
4. Formulation with Excipients Explore the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100).These excipients can encapsulate the compound and increase its aqueous solubility.[2][5]
5. pH Adjustment If this compound has ionizable functional groups, test the effect of adjusting the pH of your assay medium on its solubility.Altering the ionization state of a compound can significantly impact its solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 638.75 g/mol )[9][10]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 1 L * 638.75 g/mol * 1000 mg/g = 6.3875 mg for 1 mL.

  • Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Evaluating the Solubility of this compound in Assay Medium

Materials:

  • 10 mM this compound DMSO stock solution

  • Aqueous assay medium (e.g., cell culture medium, buffer)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in the assay medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells and matches your intended experimental condition (e.g., 0.5%).

  • Add the diluted solutions to the wells of a 96-well plate.

  • Include a vehicle control (assay medium with the same final DMSO concentration) and a blank (assay medium only).

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period.

  • After incubation, visually inspect the plate for any signs of precipitation.

  • Quantify the amount of precipitation by measuring the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scatter indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance/scatter compared to the vehicle control is considered the kinetic solubility limit under these conditions.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Precipitation of This compound in aqueous medium check_dmso 1. Determine Max. Tolerated DMSO % start->check_dmso lower_conc 2. Lower Final Compound Concentration check_dmso->lower_conc Is precipitation still present? cosolvent 3. Use Co-solvent System (e.g., DMSO + PEG) lower_conc->cosolvent Yes end Soluble Compound for In Vitro Assay lower_conc->end No excipients 4. Add Excipients (e.g., Cyclodextrin, Surfactant) cosolvent->excipients Yes cosolvent->end No ph_adjust 5. Adjust pH of Medium excipients->ph_adjust Yes excipients->end No ph_adjust->end Resolved

Caption: A workflow for troubleshooting the precipitation of this compound.

signaling_pathway_placeholder cluster_formulation Formulation Strategies for Lipophilic Compounds cluster_approaches compound This compound (Poorly Soluble) solvent Solvent System (DMSO, Co-solvents) compound->solvent complexation Complexation (Cyclodextrins) compound->complexation micellar Micellar Solubilization (Surfactants) compound->micellar lipid Lipid-Based (Nanoemulsions) compound->lipid assay Homogeneous Solution for In Vitro Assay solvent->assay complexation->assay micellar->assay lipid->assay

Caption: Strategies to enhance the solubility of this compound for assays.

References

"Isotetrandrine N2'-oxide stability issues in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotetrandrine N2'-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter related to the stability of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over a short period. Degradation of this compound in solution. N-oxides can be susceptible to reduction back to the parent amine or other rearrangements.Prepare fresh solutions for each experiment. If solutions must be stored, even for a short duration, keep them at low temperatures (-20°C to -80°C) and protected from light.[1] A supplier recommends storing solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Inconsistent results between experiments. Inconsistent solution preparation and storage. Factors like temperature, light exposure, and pH can significantly affect the stability of drug compounds.[2]Standardize your protocol for solution preparation, including the solvent used and the final pH. Store all aliquots under identical, controlled conditions.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Degradation of this compound into byproducts. Potential degradation pathways for bisbenzylisoquinoline alkaloids include N-demethylation and oxidation of the isoquinoline (B145761) ring.[3] N-oxides can also undergo thermal decomposition.[4]Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Consider if the mobile phase or analytical conditions are contributing to on-column degradation.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.Ensure the chosen solvent is appropriate for this compound.[1] According to a commercial supplier, suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] If using aqueous buffers, check the pH and consider using a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: For optimal stability, solutions of this compound should be stored at low temperatures. Commercial suppliers recommend storing solutions at -80°C for up to six months or -20°C for up to one month.[1] It is also advisable to protect solutions from light to prevent potential photodegradation. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice, but it is crucial to use a final concentration that is not toxic to the cells.

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can affect the stability of drug compounds in solution. For N-oxides and related alkaloids, the most critical factors are:

  • Temperature: Higher temperatures can accelerate degradation.[2][4]

  • pH: The stability of alkaloids is often pH-dependent. Extreme pH values may lead to hydrolysis or other degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation.[2]

  • Oxidation: The presence of oxidizing or reducing agents in the solution can affect the N-oxide group.[2]

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound.[2]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to quantify the concentration of the parent compound over time and detect the appearance of any degradation products. A stability study typically involves analyzing aliquots of the solution stored under different conditions (e.g., temperature, time points).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but be cautious of potential thermal degradation.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C or -20°C, protected from light.

Protocol 2: Assessment of Solution Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer system.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This will serve as your baseline.

  • Storage Conditions: Store aliquots of the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of compound remaining. Monitor for the appearance and growth of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot storage_rt Room Temp aliquot->storage_rt Store storage_4c 4°C aliquot->storage_4c Store storage_neg20c -20°C aliquot->storage_neg20c Store hplc_t0 HPLC (T=0) aliquot->hplc_t0 Immediate Analysis hplc_tx HPLC (T=x) storage_rt->hplc_tx Time-point Sampling storage_4c->hplc_tx Time-point Sampling storage_neg20c->hplc_tx Time-point Sampling hplc_t0->hplc_tx data_analysis Data Analysis hplc_tx->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Was the solution freshly prepared? start->check_solution sol_fresh_yes Yes check_solution->sol_fresh_yes sol_fresh_no No check_solution->sol_fresh_no check_storage How was the solution stored? (Temp, Light, Duration) storage_ok Proper Storage (-20°C to -80°C, dark) check_storage->storage_ok storage_bad Improper Storage (RT, light exposure) check_storage->storage_bad check_peaks Are there unexpected peaks in HPLC/LC-MS? peaks_yes Yes check_peaks->peaks_yes peaks_no No check_peaks->peaks_no sol_fresh_yes->check_storage recommend_fresh Recommendation: Always prepare fresh solutions. sol_fresh_no->recommend_fresh storage_ok->check_peaks recommend_storage Recommendation: Standardize storage conditions as per guidelines. storage_bad->recommend_storage recommend_analysis Recommendation: Analyze for potential degradation products using MS. peaks_yes->recommend_analysis other_factors Consider other experimental variables. peaks_no->other_factors

Caption: Troubleshooting logic for inconsistent results with this compound.

References

"troubleshooting Isotetrandrine N2'-oxide experimental variability"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotetrandrine N2'-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to help troubleshoot variability in your results. Given that this compound is a specific derivative, much of the guidance is based on the well-documented properties of its parent compound, Isotetrandrine, and the general characteristics of bisbenzylisoquinoline alkaloids and N-oxide compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

A1: this compound is a bisbenzylisoquinoline alkaloid, identifiable by its CAS Number 70191-83-2. It is the N-oxide derivative of Isotetrandrine, a natural product isolated from plants such as Stephania tetrandra. The N-oxide functional group can modify a molecule's properties, such as its solubility, membrane permeability, and reactivity, sometimes acting as a prodrug that is reduced in vivo. Based on the activities of its parent compounds, Tetrandrine and Isotetrandrine, it is hypothesized to possess anti-inflammatory, anti-fibrotic, and anti-cancer properties.

Q2: How should I store and handle this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation. Commercial suppliers recommend storing the powdered form at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. For experiments, it is best to use freshly prepared dilutions from the stock solution.

Q3: In what solvents is this compound soluble?

A3: According to supplier data, this compound is soluble in several organic solvents, including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, DMSO is the most common choice for creating a concentrated stock solution, which is then diluted to the final working concentration in the aqueous cell culture medium. Always check for precipitation when making final dilutions in biological buffers.

Q4: What are the known safety and toxicity concerns for this class of compounds?

A4: The parent compound, Tetrandrine, has known toxicities, particularly affecting the liver and lungs in animal models. As a bisbenzylisoquinoline alkaloid, care should be taken during handling. It is recommended to consult the Safety Data Sheet (SDS) from your supplier and perform initial cytotoxicity assays on your cell lines to establish a safe and effective concentration range.

Troubleshooting Experimental Variability

Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

If you are observing high variability between replicate wells, plates, or experiments, consider the following potential causes and solutions.

Potential Cause Recommended Action
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C. The N-oxide moiety can be susceptible to reduction or degradation under certain conditions.
Poor Solubility / Precipitation Visually inspect the final dilution in your cell culture medium under a microscope for any signs of precipitation. Lower the final DMSO concentration (typically to <0.5%). Pre-warming the medium before adding the compound stock can sometimes help.
Cell Health and Density Ensure cells are healthy, within a low passage number, and plated at a consistent density. Variability in cell number at the start of the experiment is a major source of error. Perform a baseline cell viability check (e.g., Trypan Blue) before treatment.
Assay Interference Bisbenzylisoquinoline alkaloids can sometimes interfere with assay readouts (e.g., autofluorescence). Run proper controls, including media-only, vehicle-only (e.g., DMSO), and compound-in-media-without-cells to check for background signal.
Inconsistent Incubation Times Use a precise timer for all incubation steps. For longer incubations (>24h), be mindful of edge effects in microplates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.
Issue 2: Higher-Than-Expected Cytotoxicity or Off-Target Effects

If the compound appears more toxic than anticipated or if you suspect the observed effect is non-specific, use the following guide.

Potential Cause Recommended Action
Non-Specific Toxicity The parent compound, Tetrandrine, is known to have dose-limiting toxicities. Lower the concentration range in your experiments. Correlate your functional assay (e.g., anti-inflammatory readout) with a direct cytotoxicity assay (e.g., MTT, LDH release) performed at the same concentrations and time points.
Oxidative Stress Induction N-oxide compounds can have redox activity. The parent compound, Isotetrandrine, has demonstrated effects on cellular redox homeostasis. Measure markers of oxidative stress (e.g., ROS production) to determine if this is an unintended off-target effect at your concentrations of interest.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your specific cell line (usually ≤0.5%). Run a vehicle control with the highest concentration of DMSO used.
Contamination of Compound If possible, verify the purity of your compound stock using a suitable analytical method like HPLC. If purity is a concern, obtain a new, certified batch of the compound.

Physicochemical and Storage Data Summary

The following table summarizes key quantitative information for this compound.

Parameter Value Source
CAS Number 70191-83-2
Molecular Formula C₃₈H₄₂N₂O₇
Molecular Weight 638.75 g/mol
Physical Description Powder
Recommended Storage (Powder) -20°C (up to 3 years)
Recommended Storage (in Solvent) -80°C (up to 6 months), -20°C (up to 1 month)
Common Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate

Experimental Protocols & Methodologies

While specific protocols for this compound are not widely published, the following standard methodologies for its parent compounds and relevant assays can be adapted.

Protocol 1: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Plating: Seed RAW

Technical Support Center: Optimizing Dosage for In Vivo Studies with Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific in vivo studies, dosage optimization, and signaling pathways for Isotetrandrine (B1672621) N2'-oxide is limited. The following guidance is based on data available for the parent compound, Isotetrandrine , and the broader class of bisbenzylisoquinoline alkaloids . Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for Isotetrandrine N2'-oxide.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dosing for my in vivo study with this compound?

A1: Due to the lack of specific data for this compound, initial dose-range finding studies are critical. Based on studies with the parent compound, isotetrandrine, in rats, intravenous (i.v.) doses ranged from 12.5 to 50 mg/kg, while intragastric (i.g.) doses were higher, at 100 to 250 mg/kg.[1] It is advisable to start with a low dose and perform a dose escalation study to determine the maximum tolerated dose (MTD) and identify a dose that shows a therapeutic effect without significant toxicity.

Q2: What is a suitable vehicle for administering this compound in vivo?

A2: The choice of vehicle depends on the physicochemical properties of this compound. For many bisbenzylisoquinoline alkaloids, which often have poor water solubility, a common approach is to use a mixture of solvents. A typical vehicle for hydrophobic compounds includes a combination of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline or phosphate-buffered saline (PBS). It is crucial to keep the concentration of organic solvents, such as DMSO, to a minimum (ideally below 10%) to avoid vehicle-induced toxicity. Always conduct a vehicle-only control group in your experiments to ensure the vehicle does not contribute to the observed effects.

Q3: What are the potential target organs for toxicity with this class of compounds?

A3: Studies on bisbenzylisoquinoline alkaloids have indicated a potential for renal and liver toxicity.[2] This is thought to be related to the metabolic formation of quinone methide intermediates.[2] Therefore, it is essential to monitor markers of kidney and liver function (e.g., BUN, creatinine, ALT, AST) during and after your studies. Histopathological analysis of these organs is also recommended in terminal studies.

Q4: What pharmacokinetic properties should I be aware of?

A4: Based on data for isotetrandrine in rats, the compound exhibits different kinetics depending on the route of administration. Intravenous administration follows a two-compartment model, with non-linear kinetics observed at higher doses (50 mg/kg).[1] The elimination half-life after i.v. administration is in the range of 67-98 minutes.[1] In contrast, intragastric administration results in a much longer elimination half-life (around 9 hours) and shows a double-peak phenomenon in the plasma concentration-time curve, suggesting complex absorption or enterohepatic recirculation.[1] Bisbenzylisoquinoline alkaloids generally have poor oral absorption and high plasma protein binding.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable efficacy - Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations at the target site. - Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. - Inappropriate Route of Administration: The chosen route may not be optimal for this compound.- Perform a dose-escalation study to test higher concentrations. - Analyze plasma and tissue concentrations of the compound to assess exposure. - Consider alternative routes of administration (e.g., intraperitoneal instead of oral).
High Toxicity or Mortality - Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Metabolite-Induced Toxicity: Toxic metabolites may be forming in vivo.[2]- Reduce the dose or dosing frequency. - Run a vehicle-only control group to assess vehicle toxicity. - Monitor markers of liver and kidney function and consider co-administration with metabolic inhibitors if the mechanism is known.
High Variability in Animal Response - Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound. - Animal Health Status: Underlying health issues in the animal colony. - Genetic Variability: Differences in metabolism or response within the animal strain.- Ensure all personnel are properly trained in the dosing technique. - Use healthy, age- and weight-matched animals from a reputable supplier. - Increase the number of animals per group to improve statistical power.
Compound Precipitation in Formulation - Poor Solubility: The compound is not fully dissolved in the vehicle.- Try different solvent systems or co-solvents. - Use of surfactants or cyclodextrins may improve solubility. - Gentle heating and sonication can aid dissolution, but stability must be confirmed.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Isotetrandrine in Rats (Intravenous Administration) [1]

Dose (mg/kg)Pharmacokinetic ModelElimination Half-life (t½) (minutes)Kinetic Linearity
12.5Two-compartment67.1 ± 6.22Linear
25Two-compartment68.0 ± 2.57Linear
50Two-compartment97.6 ± 14.6Non-linear

Table 2: Pharmacokinetic Parameters of Isotetrandrine in Rats (Intragastric Administration) [1]

Dose (mg/kg)Elimination Half-life (t½) (hours)Plasma Concentration-Time Curve
1009.35 ± 3.24Double peaks observed
2509.01 ± 3.02Double peaks observed

Table 3: Tissue Distribution of Isotetrandrine in Rats [1]

Route of AdministrationHighest ConcentrationLowest Concentration
IntravenousLungPlasma
IntragastricLiverPlasma

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isotetrandrine Determination in Biological Samples

This protocol is based on the methodology used for the parent compound, isotetrandrine.[1]

  • Sample Preparation: Perform protein precipitation of plasma, tissue homogenates, or other biological samples using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Chromatographic System:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of 0.2% (w/v) sodium dodecyl sulfate (B86663) (SDS), 47% acetonitrile, and 53% distilled water, with the pH adjusted to 2.

    • Flow Rate: 1.5 ml/min.

  • Detection:

    • Wavelength: 230 nm.

  • Quantification: Generate a standard curve using known concentrations of the reference compound to quantify the concentration in the samples.

Visualizations

Signaling Pathway Diagrams (Based on related bisbenzylisoquinoline alkaloid, Tetrandrine)

G Figure 1: Potential Signaling Pathway Inhibition by Tetrandrine (MAPK/NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Tetrandrine Tetrandrine Tetrandrine->MAPK Tetrandrine->NFkB

Caption: Potential inhibition of MAPK and NF-κB signaling by Tetrandrine.

G Figure 2: Potential Signaling Pathway Modulation by Tetrandrine (IRE1α/JNK/CHOP) TBI Traumatic Brain Injury (TBI) ERS Endoplasmic Reticulum Stress (ERS) TBI->ERS IRE1a IRE1α ERS->IRE1a JNK JNK IRE1a->JNK CHOP CHOP JNK->CHOP Apoptosis Neuronal Apoptosis CHOP->Apoptosis Tetrandrine Tetrandrine Tetrandrine->IRE1a Tetrandrine->JNK Tetrandrine->CHOP

Caption: Potential modulation of the IRE1α/JNK/CHOP pathway by Tetrandrine.

Experimental Workflow Diagram

G Figure 3: General Workflow for In Vivo Dosage Optimization cluster_0 Pre-clinical Evaluation cluster_1 Data Analysis A Dose-Range Finding (MTD determination) B Pharmacokinetic Study (Single Dose) A->B C Efficacy Study in Disease Model B->C E PK/PD Modeling B->E D Toxicity Assessment (Multi-dose) C->D C->E F Statistical Analysis of Efficacy C->F G Histopathology & Clinical Chemistry D->G

Caption: A generalized workflow for in vivo dosage optimization studies.

References

"addressing off-target effects of Isotetrandrine N2'-oxide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isotetrandrine N2'-oxide

Welcome to the technical support center for this compound (ITN-O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.

Disclaimer: Information on this compound is limited. Much of the data regarding off-target effects is extrapolated from studies on its parent compound, Isotetrandrine, and the related, more extensively studied alkaloid, Tetrandrine. Researchers should exercise caution and include appropriate controls in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of Isotetrandrine and its derivatives?

A1: Isotetrandrine and its related compound, Tetrandrine, are best known as calcium channel blockers.[1] This activity is a crucial consideration for any experiment, as fluctuations in intracellular calcium can affect numerous signaling pathways.

Q2: What are the most likely off-target effects I should be aware of when using ITN-O?

A2: Based on data from Tetrandrine, potential off-target effects are diverse and may include:

  • Induction of Reactive Oxygen Species (ROS): Tetrandrine treatment can lead to the production of ROS, which in turn can impact signaling pathways like FoxO3/AKT.[1]

  • Modulation of Autophagy: Tetrandrine has been shown to have dual effects on autophagy, potentially activating early stages while blocking later stages of autophagic flux.[2] This can interfere with processes like cellular differentiation and protein degradation.[1][2]

  • Inhibition of Cell Proliferation: At micromolar concentrations, Tetrandrine can reduce cell viability and arrest the cell cycle, often in the G1 phase.[3]

  • Effects on Kinase Signaling: While not a primary target, broad-spectrum kinase inhibitors can have complex cellular effects. The parent alkaloid structures may interact with various kinases, impacting pathways related to cell survival and proliferation.[4][5]

Q3: My experiment involves studying cellular metabolism. Could ITN-O have confounding effects?

A3: Yes. Given that Tetrandrine can induce ROS production and disrupt mitochondrial function, it is plausible that ITN-O could alter cellular metabolism.[1][2] It is recommended to include controls to measure mitochondrial membrane potential and ROS levels.

Q4: Is there a risk of ITN-O affecting protein degradation pathways?

A4: Yes. Studies on Tetrandrine show that it can up-regulate Atrogin-1 and Murf-1, which are E3 ligases involved in the ubiquitin-proteasome system (UPS), leading to protein degradation and muscle atrophy at higher doses.[1] It also interferes with autophagic processes that are critical for protein and organelle turnover.[2]

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your experiments with this compound.

Problem / Unexpected Observation Potential Off-Target Cause Suggested Troubleshooting Steps & Controls
Unexpected cytotoxicity or reduced cell viability at concentrations intended to be non-toxic. 1. Calcium Channel Blockade: Disruption of calcium homeostasis can trigger apoptosis. 2. ROS Induction: Excessive ROS can lead to oxidative stress and cell death.[1] 3. Inhibition of Pro-Survival Pathways (e.g., PI3K/Akt): Off-target kinase inhibition could reduce cell viability.[1]1. Calcium Imaging: Monitor intracellular calcium levels. 2. ROS Assay: Measure ROS production using a fluorescent probe (e.g., DCFDA). 3. Western Blot: Analyze the phosphorylation status of key survival proteins like Akt. 4. Controls: Include a well-characterized calcium channel blocker or a ROS scavenger (e.g., N-acetylcysteine) as controls.
Inhibition of cellular differentiation in myoblasts or other progenitor cells. Blockade of Autophagic Flux: Tetrandrine is known to inhibit myogenic differentiation by disrupting the autophagic processes necessary for mitochondrial remodeling.[2]1. Autophagy Flux Assay: Use tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to monitor autophagosome maturation. 2. Western Blot: Measure levels of autophagy markers like LC3-II and p62/SQSTM1.[2] 3. Mitochondrial Staining: Use dyes like MitoTracker to assess mitochondrial morphology and network formation.
Observed changes in protein levels are reversed by a proteasome inhibitor (e.g., MG132). Activation of the Ubiquitin-Proteasome System (UPS): High doses of Tetrandrine can induce the expression of muscle-specific E3 ligases, leading to protein degradation.[1]1. qPCR/Western Blot: Measure the expression levels of key UPS components like Atrogin-1 and Murf-1. 2. Control Experiment: Co-treat cells with ITN-O and a proteasome inhibitor to confirm the involvement of the UPS.
Contradictory results related to apoptosis and autophagy. Dose- and Context-Dependent Effects: Tetrandrine can induce both apoptosis and autophagy. The balance between these processes can be cell-type specific and concentration-dependent.[3][6]1. Dose-Response Curve: Perform a detailed dose-response analysis for markers of both apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3-II). 2. Time-Course Experiment: Analyze these markers at different time points to understand the sequence of events.

Experimental Protocols & Methodologies

Protocol 1: Assessing Off-Target Effects on Autophagic Flux

This protocol is designed to determine if ITN-O blocks the maturation of autophagosomes into autolysosomes, a key off-target effect observed with Tetrandrine.[2]

Methodology:

  • Cell Transfection: Transfect cells (e.g., C2C12 myoblasts) with a plasmid encoding mRFP-GFP-LC3. This reporter fluoresces both green (GFP) and red (RFP) in neutral pH environments (autophagosomes) but only red in the acidic environment of the lysosome after fusion (autolysosomes), as the GFP signal is quenched by low pH.

  • Treatment: After 24 hours, treat the transfected cells with ITN-O at various concentrations, alongside a vehicle control and a positive control for autophagy induction (e.g., starvation medium) or blockade (e.g., Bafilomycin A1).

  • Imaging: After the desired treatment period (e.g., 24-48 hours), visualize the cells using fluorescence microscopy.

  • Analysis:

    • Yellow puncta (RFP+GFP): Indicate autophagosomes.

    • Red-only puncta (RFP only): Indicate autolysosomes.

    • Quantification: An accumulation of yellow puncta in ITN-O treated cells compared to the control suggests a blockade in autophagic flux. A high number of red puncta indicates successful flux.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

This protocol helps determine if ITN-O induces oxidative stress, an off-target effect associated with Tetrandrine.[1]

Methodology:

  • Cell Plating: Plate cells in a multi-well plate suitable for fluorescence reading.

  • Loading with DCFDA: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Treatment: Remove the DCFDA solution, wash the cells with PBS, and add fresh medium containing ITN-O at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement: Measure the fluorescence intensity at various time points (e.g., 1, 3, 6, 24 hours) using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Analysis: A significant increase in fluorescence in ITN-O-treated wells compared to the vehicle control indicates ROS production.

Visualizations of Off-Target Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed with ITN-O q_ros Is ROS Production Increased? start->q_ros q_ca Is Intracellular Ca2+ Homeostasis Disrupted? q_ros->q_ca No ros_path Cause: Oxidative Stress q_ros->ros_path Yes q_akt Is Akt/Survival Pathway Inhibited? q_ca->q_akt No ca_path Cause: Ca2+ Overload /Apoptosis q_ca->ca_path Yes akt_path Cause: Pro-Survival Signal Inhibition q_akt->akt_path Yes unknown Investigate Other Off-Target Effects q_akt->unknown No G cluster_cell Myotube Tet Tetrandrine / ITN-O ROS ROS Production Tet->ROS Akt Akt (Inhibited) ROS->Akt FoxO3 FoxO3 (Activated) Akt->FoxO3 Inhibits UPS Ubiquitin-Proteasome System (UPS) FoxO3->UPS Activates Autophagy Autophagy FoxO3->Autophagy Activates Degradation Protein Degradation (MyHC Reduction) UPS->Degradation Autophagy->Degradation

References

Technical Support Center: Synthesis of Isotetrandrine N2'-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isotetrandrine N2'-oxide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound presents several key challenges:

  • Selective N-oxidation: Isotetrandrine has two tertiary amine nitrogens (N2' and N2). Achieving selective oxidation at the N2' position without affecting the N2 position or other sensitive functional groups can be difficult.

  • Product Stability: N-oxides can be susceptible to thermal degradation and reduction back to the parent amine under certain conditions.

  • Purification: The high polarity of the N-oxide functional group makes purification challenging. Separating the desired product from the unreacted starting material, di-N-oxide byproduct, and other polar impurities often requires specialized chromatographic techniques.

  • Solubility: Tetrandrine and its derivatives often have poor solubility in common organic solvents, which can complicate reaction setup and purification.

Q2: Which oxidizing agents are suitable for the N-oxidation of Isotetrandrine?

A2: Several oxidizing agents can be employed for the N-oxidation of tertiary amines like Isotetrandrine. Common choices include:

  • Hydrogen peroxide (H₂O₂): A common and environmentally friendly oxidizing agent.

  • meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective oxidizing agent, though it may require careful control of reaction conditions to ensure selectivity.

  • Potassium peroxymonosulfate (B1194676) (Oxone®): A versatile and powerful oxidizing agent.

The choice of oxidant will depend on the desired selectivity, reaction scale, and available laboratory facilities.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting Isotetrandrine and will have a lower Rf value. A suitable TLC system would be a mixture of a polar and a non-polar solvent, such as dichloromethane (B109758)/methanol (B129727) or chloroform/methanol, with the addition of a small amount of ammonia (B1221849) to prevent tailing. Staining with Dragendorff's reagent can be used to visualize the alkaloid spots.

Q4: What are the expected spectroscopic changes upon successful N-oxidation of Isotetrandrine?

A4: Successful N-oxidation to this compound can be confirmed by various spectroscopic techniques:

  • NMR Spectroscopy: In the ¹H and ¹³C NMR spectra, the introduction of the oxygen atom causes a downfield shift of the signals corresponding to the protons and carbons adjacent to the N2'-nitrogen.

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak that is 16 atomic mass units higher than that of the starting Isotetrandrine, corresponding to the addition of one oxygen atom.

  • IR Spectroscopy: The IR spectrum of the N-oxide will exhibit a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent. 2. Insufficient reaction time or temperature. 3. Poor solubility of Isotetrandrine in the reaction solvent.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Use a co-solvent system (e.g., dichloromethane/methanol) to improve solubility.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation leading to the di-N-oxide. 2. Oxidation of other functional groups in the molecule.1. Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. 2. Perform the reaction at a lower temperature to improve selectivity.
Product Degradation 1. The N-oxide is unstable at the reaction temperature. 2. The work-up procedure is too harsh (e.g., strongly acidic or basic conditions).1. Conduct the reaction at a lower temperature for a longer period. 2. Use a neutral work-up procedure and avoid high temperatures during solvent evaporation.
Difficulty in Purifying the N-oxide 1. The product is highly polar and streaks on silica (B1680970) gel. 2. Co-elution of the product with polar impurities.1. Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonia). 2. Consider using alumina (B75360) or reverse-phase (C18) chromatography. 3. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[1]
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or the amount of oxidizing agent. 2. Optimize the chromatographic separation to better resolve the product from the starting material.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Isotetrandrine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve Isotetrandrine (1 equivalent) in dry dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution of Isotetrandrine over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., DCM:Methanol 9:1 with 0.5% NH₄OH). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (containing 0.5% ammonia) to isolate the this compound.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Representative Spectroscopic Data for Bisbenzylisoquinoline Alkaloid N-Oxides

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (ν, cm⁻¹)
Tetrandrine 2.2-2.8 (N-CH₃), 3.6-3.9 (O-CH₃)40-44 (N-CH₃), 55-57 (O-CH₃)622.3 [M]⁺-
Aromatic N-oxide (general) Downfield shift of protons α to N-oxideDownfield shift of carbons α to N-oxide[M+16]⁺~950-970 (N-O stretch)

Note: Specific data for this compound should be acquired upon successful synthesis and characterization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Isotetrandrine in Dichloromethane cool Cool to 0°C dissolve->cool add_oxidant Add m-CPBA Solution cool->add_oxidant stir Stir and Monitor by TLC add_oxidant->stir quench Quench with NaHCO₃ Solution stir->quench Reaction Complete extract Separate and Wash Organic Layer quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_low_yield Low/No Product cluster_selectivity Poor Selectivity cluster_purification_issues Purification Difficulty start Problem with Synthesis check_reagents Check Reagent Activity start->check_reagents Low Yield milder_oxidant Use Milder Oxidant start->milder_oxidant Multiple Products adjust_chromatography Adjust Chromatography (Solvent, Stationary Phase) start->adjust_chromatography Impure Product optimize_conditions Optimize Temp/Time check_reagents->optimize_conditions improve_solubility Improve Solubility optimize_conditions->improve_solubility lower_temp Lower Reaction Temp milder_oxidant->lower_temp use_hplc Use Preparative HPLC adjust_chromatography->use_hplc

References

"overcoming low bioavailability of Isotetrandrine N2'-oxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low oral bioavailability of Isotetrandrine (B1672621) N2'-oxide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Isotetrandrine N2'-oxide?

This compound, also known as 2'-N-Oxyisotetrandrine, is a phenolic alkaloid that can be isolated from Jatropha curcas.[1][2][3] Its key properties are summarized below.

PropertyValue
Molecular Formula C38H42N2O7[1][4]
Molecular Weight 638.75 g/mol [1][4]
CAS Number 70191-83-2[1][5]
Appearance Powder[5]
Known Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5]

Q2: Why is the oral bioavailability of this compound presumed to be low?

The low oral bioavailability of this compound is likely attributable to a combination of three factors:

  • High Polarity and Low Permeability: The N-oxide functional group is highly polar.[6] While this can increase aqueous solubility, it significantly hinders the molecule's ability to permeate the lipid-rich intestinal membrane, a critical step for absorption into the bloodstream.[6]

  • Extensive First-Pass Metabolism: The parent compound, isotetrandrine, is substantially metabolized by hepatic enzymes.[7] It is highly probable that this compound also undergoes significant metabolism in the liver before it can reach systemic circulation. An in-vitro study on isotetrandrine using a rat hepatic S9 fraction showed that only about 63% of the parent compound remained after 60 minutes.[7]

  • Metabolic Instability: N-oxides can be metabolically unstable and may be reduced back to their parent tertiary amine form in the body.[8] This redox cycling can complicate the pharmacokinetic profile and reduce the concentration of the active N-oxide form.

Q3: What metabolic pathways affect the parent compound, isotetrandrine?

In-vitro studies using a rat hepatic S9 fraction identified two primary metabolic pathways for isotetrandrine: N-demethylation and isoquinoline (B145761) ring oxidation.[7] These pathways produce several metabolites, which reduces the concentration of the parent drug.

Metabolite Formation Pathway Approximate Percentage of Sample (in vitro) [7]
N-desmethyl isotetrandrineN-demethylation~16%
Oxo-isotetrandrineIsoquinoline ring oxidation~7%
Oxohydroxy-isotetrandrineIsoquinoline ring oxidation~7%
Hydroxy-isotetrandrineIsoquinoline ring oxidation~6%
Unchanged Isotetrandrine - ~63%

Section 2: Troubleshooting Guides

Problem: My in vivo experiments using oral administration of this compound are yielding poor or inconsistent results.

This is a common issue stemming from low bioavailability. Use the following workflow to diagnose and address the potential cause.

G start Poor In Vivo Efficacy Observed q1 Is the compound fully dissolved in the vehicle? start->q1 sol_issue Problem: Poor Solubility - Low drug concentration at absorption site - Inconsistent dosing q1->sol_issue No q2 Is the compound showing low plasma concentration (AUC)? q1->q2 Yes sol_strat Solution: Improve Solubility - Use co-solvents (e.g., PEG 400, DMSO) - Adjust pH of the vehicle - Formulate as a salt sol_issue->sol_strat perm_issue Problem: Low Permeability - Polar N-oxide group hinders passive diffusion - Efflux by transporters (e.g., P-gp) q2->perm_issue Yes q3 Is the parent compound detected at high levels relative to the N-oxide? q2->q3 No (or N/A) perm_strat Solution: Enhance Permeability - Lipid-based formulations (SEDDS, Liposomes) - Nanoparticle formulations - Co-administer with permeation enhancers perm_issue->perm_strat met_issue Problem: Extensive Metabolism - High first-pass effect in the liver - Metabolic reduction of N-oxide q3->met_issue Yes met_strat Solution: Mitigate Metabolism - Prodrug approach - Co-administer with metabolic inhibitors (e.g., piperine (B192125) - general strategy) met_issue->met_strat

Caption: Troubleshooting workflow for low in vivo efficacy.

Section 3: Strategies for Bioavailability Enhancement

Q4: What formulation strategies can I use to overcome the bioavailability barriers of this compound?

Several advanced formulation strategies can be employed to tackle the issues of low solubility and poor permeability. The choice of strategy depends on the specific barrier you aim to overcome.

G cluster_strategies Formulation Strategies main Overcoming Low Bioavailability of This compound sol Barrier: Poor Solubility main->sol perm Barrier: Low Permeability main->perm met Barrier: High Metabolism main->met lipid Lipid-Based Formulations (SEDDS, Liposomes, SLNs) lipid->sol Improves Solubilization lipid->perm Promotes Lymphatic Uptake, Bypasses Liver lipid->met Bypasses First-Pass Metabolism nano Nanoparticle Formulations (Nanosuspensions) nano->sol Increases Surface Area & Dissolution Rate complex Complexation (e.g., with Cyclodextrins) complex->sol Forms Soluble Inclusion Complexes prodrug Prodrug Approach (Chemical Modification) prodrug->perm Increases Lipophilicity prodrug->met Masks Metabolic Sites

Caption: Strategies to overcome key bioavailability barriers.

Q5: Which lipid-based formulations are most effective for alkaloids like this compound?

Lipid-based formulations are highly effective because they can enhance solubility and promote lymphatic transport, which helps the drug bypass the liver's first-pass metabolism.[9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[10] This enhances solubilization and absorption.

  • Liposomes and Solid Lipid Nanoparticles (SLNs): These systems encapsulate the drug within lipidic vesicles, protecting it from degradation in the GI tract and facilitating its transport across the intestinal wall.[9]

Q6: How can nanotechnology improve the bioavailability of this compound?

Nanotechnology improves bioavailability primarily by increasing the surface area of the drug particles.[9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases its surface-area-to-volume ratio. This leads to a faster dissolution rate in the gastrointestinal fluid, thereby increasing the concentration gradient for absorption.[11]

Section 4: Key Experimental Protocols

Protocol 1: In-Vitro Metabolism Study using Liver S9 Fraction

This protocol is adapted from the methodology used for the parent compound, isotetrandrine, and is designed to assess the metabolic stability of this compound.[7]

Objective: To determine the rate and profile of metabolites of this compound when incubated with a rat liver S9 fraction.

Materials:

  • This compound

  • Rat Liver S9 Fraction

  • NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (for quenching)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the incubation mixture should be less than 1%.

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Tris-HCl buffer (pH 7.4)

    • Rat Liver S9 fraction (final protein concentration typically 1-2 mg/mL)

    • This compound (final concentration e.g., 10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential metabolites.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general framework for developing a SEDDS formulation to enhance the oral absorption of this compound.

Objective: To formulate this compound into a stable SEDDS that forms a microemulsion upon dilution with an aqueous medium.

Materials:

  • This compound

  • Oil Phase: Long-chain or medium-chain triglycerides (e.g., Capryol 90, olive oil)

  • Surfactant: Non-ionic surfactant with high HLB value (e.g., Tween 80, Cremophor EL)[10]

  • Co-surfactant/Co-solvent: Short-chain alcohol or glycol (e.g., Transcutol P, PEG 400)

  • Vortex mixer and magnetic stirrer

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant in a glass vial based on a pre-determined ratio (e.g., Oil 30%, Surfactant 45%, Co-surfactant 25%). Ratios must be optimized experimentally.

    • Heat the mixture at approximately 40°C on a magnetic stirrer and mix until a clear, homogenous liquid is formed.

    • Add the accurately weighed amount of this compound to the excipient mixture.

    • Continue stirring until the drug is completely dissolved.

  • Characterization - Emulsification Test:

    • Add 1 mL of the prepared SEDDS formulation dropwise into 250 mL of distilled water in a beaker with gentle stirring.

    • Visually observe the formation of the microemulsion. A stable formulation will form a clear or slightly bluish, transparent microemulsion rapidly and without phase separation.

  • Further Characterization (Recommended):

    • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering (DLS). A size below 200 nm is generally desirable.

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it does not undergo phase separation.

References

"Isotetrandrine N2'-oxide interference in biochemical assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Isotetrandrine N2'-oxide. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities.[1] The N-oxide functional group generally increases the polarity and aqueous solubility of a molecule compared to its parent amine.[2][3] This modification can also alter its chemical reactivity and biological interactions.[3][4] Isotetrandrine, the parent compound, is soluble in DMSO and ethanol.[5]

Q2: What are the most common types of interference I might see when using this compound in my assays?

Based on its chemical structure (a phenolic bisbenzylisoquinoline alkaloid with an N-oxide moiety), you may encounter the following issues:

  • Compound Aggregation: At certain concentrations, the molecule may form colloidal aggregates that can non-specifically inhibit enzymes or other proteins, leading to false-positive results.[6][7][8]

  • Optical Interference: As a phenolic compound, it may possess intrinsic fluorescence (autofluorescence) or absorb light at the excitation/emission wavelengths of your assay's fluorophores (quenching), leading to inaccurate readings in fluorescence-based assays.[6][9][10][11]

  • Chemical Reactivity: The N-oxide group has redox potential and can be reduced under certain biological conditions, which may be a factor in cell-based assays.[2][3][12]

  • Poor Solubility & Stability: While the N-oxide may improve water solubility, issues can still arise in aqueous assay buffers, leading to precipitation and result variability.

Q3: How can I proactively design my experiments to minimize potential interference?

It is crucial to perform several control experiments before interpreting your primary assay data. Key controls include:

  • Testing for autofluorescence of this compound at the wavelengths used in your assay.

  • Assessing the compound's solubility and stability in your final assay buffer.

  • Including a counter-screen for non-specific inhibition due to aggregation, for example, by running the assay in the presence of a non-ionic detergent.[6]

Troubleshooting Guides

Issue 1: High variability between replicates and a steep dose-response curve.

This is often symptomatic of compound aggregation.[6] Aggregates can sequester and denature proteins, leading to non-specific inhibition.

Troubleshooting Steps:

  • Visual Inspection: Check for any visible precipitate in your assay wells, especially at higher concentrations.

  • Detergent Counter-Screen: Repeat the assay and include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6] If the inhibitory activity is significantly reduced, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): Directly measure for the presence of aggregates in your assay buffer containing this compound.

Table 1: Hypothetical IC50 Data With and Without Detergent

This table illustrates how the apparent inhibitory activity of a compound might change in the presence of a detergent if the initial activity was due to aggregation.

Assay ConditionApparent IC50 (µM)Hill Slope
Standard Buffer1.53.1
Buffer + 0.01% Triton X-100> 501.0

Experimental Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to the final, highest concentration used in your assay, directly into the final assay buffer. Ensure the final DMSO concentration is identical to your assay conditions (e.g., 1%).

    • Prepare a "buffer + DMSO" control.

  • Filtration: Filter all solutions through a 0.22 µm filter to remove dust.

  • DLS Measurement:

    • Transfer the solutions to a clean DLS cuvette.

    • Equilibrate the sample to the assay temperature within the DLS instrument.

    • Perform the measurement according to the instrument's protocol.

  • Data Analysis: Analyze the particle size distribution. The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of aggregation.

Start High variability or steep dose-response curve Check_Precipitate Visually inspect wells for precipitate Start->Check_Precipitate Detergent_Assay Run assay with 0.01% Triton X-100 Check_Precipitate->Detergent_Assay Compare_IC50 Is IC50 significantly increased? Detergent_Assay->Compare_IC50 DLS_Test Perform Dynamic Light Scattering (DLS) Compare_IC50->DLS_Test No Aggregation_Confirmed Conclusion: Aggregation is likely cause. Report as aggregator. Compare_IC50->Aggregation_Confirmed Yes Check_Particles Particles > 100 nm detected? DLS_Test->Check_Particles Check_Particles->Aggregation_Confirmed Yes Aggregation_Unlikely Conclusion: Aggregation is unlikely. Investigate other causes. Check_Particles->Aggregation_Unlikely No

Troubleshooting workflow for suspected compound aggregation.
Issue 2: Inconsistent results or high background in a fluorescence-based assay.

This may be due to the intrinsic optical properties of this compound. As a phenolic compound, it may be autofluorescent or act as a quencher.[6][9][10]

Troubleshooting Steps:

  • Autofluorescence Check: Measure the fluorescence of this compound alone in your assay buffer, using the same excitation and emission wavelengths as your assay.

  • Quenching Control: If the compound is not autofluorescent, test if it quenches the signal from your fluorescent probe. This can be done by measuring the probe's fluorescence in the presence and absence of the compound (without other assay components like enzymes).

  • Change Wavelengths: If interference is confirmed, consider using a fluorophore that excites and emits at longer, red-shifted wavelengths, as interference from natural products is more common in the blue-green spectrum.[10]

Table 2: Hypothetical Autofluorescence Data

This table illustrates how to present data from an autofluorescence control experiment. RFU = Relative Fluorescence Units.

Concentration (µM)RFU (Assay Wavelengths)RFU (Buffer Blank)
10015,230150
508,150148
254,200152
12.52,180151
0155150

Experimental Protocol 2: Autofluorescence Assessment

  • Sample Preparation:

    • Prepare a serial dilution of this compound in the final assay buffer, matching the concentrations used in your primary assay.

    • Include a "buffer + DMSO" control.

  • Plate Setup:

    • Dispense the serial dilutions into the wells of the same type of microplate used for your assay (e.g., black, clear bottom).

  • Fluorescence Reading:

    • Read the plate on a plate reader using the identical excitation and emission filters and gain settings as your primary assay.

  • Data Analysis:

    • Subtract the "buffer + DMSO" blank from all readings.

    • If you observe a concentration-dependent increase in RFU, the compound is autofluorescent and will interfere with the assay readout.

Start Inconsistent results in fluorescence assay Autofluorescence_Check Measure fluorescence of compound alone at assay wavelengths Start->Autofluorescence_Check Is_Fluorescent Concentration-dependent signal observed? Autofluorescence_Check->Is_Fluorescent Quench_Check Measure fluorophore signal with and without compound Is_Fluorescent->Quench_Check No Interference_Confirmed Conclusion: Optical interference confirmed. Is_Fluorescent->Interference_Confirmed Yes Is_Quenched Signal significantly decreased? Quench_Check->Is_Quenched Is_Quenched->Interference_Confirmed Yes No_Interference Conclusion: No direct optical interference. Investigate other causes. Is_Quenched->No_Interference No Change_Wavelengths Mitigation: Use red-shifted dyes or orthogonal assay. Interference_Confirmed->Change_Wavelengths

Workflow for troubleshooting optical interference.

References

Technical Support Center: Refining Purification Methods for Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Isotetrandrine N2'-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of crude this compound extract?

The purity of crude extracts can vary significantly depending on the extraction method and the source material, such as the roots of Stephania tetrandra S.Moore[1]. It is crucial to perform an initial purity assessment of the crude material to inform the purification strategy.

Q2: Which solvents are suitable for dissolving this compound?

This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. The choice of solvent will depend on the specific purification technique being employed.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of N-oxide compounds due to its high resolution and sensitivity[2]. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities[2]. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can provide valuable information on molecular weight to aid in impurity identification[2].

Q4: What purity level is considered acceptable for this compound for research purposes?

Commercially available reference standards for this compound typically have a purity of 98% or greater[3][4]. For most research applications, achieving a purity of ≥98% is a desirable goal.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase This compound is a polar compound. Using a polar adsorbent like silica (B1680970) gel or alumina (B75360) is a common starting point[5]. If recovery is low, consider using a less active stationary phase or a different type of chromatography, such as reversed-phase chromatography.
Incorrect Mobile Phase Polarity If the compound does not elute, the mobile phase may not be polar enough. Gradually increase the polarity of the solvent system. Conversely, if the compound elutes too quickly with impurities, the mobile phase is too polar; decrease its polarity.
Compound Degradation on Column The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds[5]. Consider using neutral or basic alumina. Alternatively, triethylamine (B128534) can be added to the mobile phase to prevent degradation.
Improper Column Packing An improperly packed column can lead to channeling and poor separation, resulting in low yield of the pure fraction. Ensure the adsorbent is packed uniformly.
Issue 2: Co-elution of Impurities During HPLC Purification
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the aqueous and organic solvents can improve separation. The use of additives like diethylamine (B46881) has been shown to be effective in the separation of similar alkaloids[6].
Inadequate Column Chemistry If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Gradient Elution Not Optimized If using a gradient, adjust the slope and duration to better separate closely eluting peaks.
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.
Issue 3: Difficulty in Recrystallizing the Purified Compound
Potential Cause Troubleshooting Step
Incorrect Solvent System The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Experiment with different solvents and solvent mixtures.
Presence of Persistent Impurities If crystals do not form or appear oily, it may be due to the presence of impurities that inhibit crystallization. An additional purification step, such as a second column chromatography run, may be necessary.
Supersaturation Not Achieved Ensure the solution is fully saturated at the higher temperature before allowing it to cool slowly. Rapid cooling can lead to precipitation instead of crystallization.
Lack of Nucleation Sites If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Selection: Choose an appropriate adsorbent, such as silica gel or alumina. The amount of adsorbent should be 20-50 times the weight of the crude sample[5].

  • Column Packing: Pack the column with the chosen adsorbent as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it carefully onto the top of the column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase. Collect fractions and monitor the elution of the compound using TLC or HPLC.

  • Fraction Pooling and Analysis: Combine the fractions containing the pure compound and confirm the purity using an appropriate analytical technique.

Illustrative Data: Purity Assessment by HPLC

The following table presents hypothetical data for the purity assessment of this compound at different stages of purification.

Purification Stage Purity (%) Major Impurities Detected
Crude Extract45Unreacted Isotetrandrine, other alkaloids
After Column Chromatography92Closely related alkaloids
After Recrystallization>98Below detection limit

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude Extract column Column Chromatography (Silica Gel) crude->column purity1 Purity Check (TLC/HPLC) column->purity1 fractions Combine Pure Fractions purity1->fractions recrystallization Recrystallization fractions->recrystallization final_purity Final Purity Analysis (HPLC, NMR, MS) recrystallization->final_purity pure_product Pure this compound (>98%) final_purity->pure_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_pathway Troubleshooting Low Purity after Column Chromatography start Low Purity after Column Chromatography check_tlc Review TLC Plates start->check_tlc streaking Streaking or Tailing? check_tlc->streaking Yes poor_separation Poor Separation? check_tlc->poor_separation No add_base Action: Add Triethylamine to Mobile Phase streaking->add_base change_adsorbent Action: Switch to Neutral Alumina or Reversed-Phase streaking->change_adsorbent change_solvent Action: Optimize Mobile Phase Gradient poor_separation->change_solvent

Caption: A decision-making pathway for troubleshooting low purity results.

References

Technical Support Center: Managing the Cytotoxicity of Isotetrandrine N2'-oxide in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Isotetrandrine N2'-oxide in cell line experiments. As specific cytotoxic data for this compound is limited, this guide also draws upon information from its parent compound, tetrandrine, and the general principles of N-oxide and nitric oxide-related cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mode of cytotoxic action?

This compound is a bisbenzylisoquinoline alkaloid that can be isolated from the roots of Stephania tetrandra S. Moore and the herb Jatropha curcas. While direct studies on its cytotoxic mechanism are not extensively available, its structure, featuring an N-oxide functional group, suggests potential for redox-related activity. The parent compound, tetrandrine, is known to induce apoptosis through mitochondria-mediated pathways, involving the generation of reactive oxygen species (ROS). It is plausible that this compound shares a similar mechanism. The N-oxide group may also contribute to its cytotoxic effects, potentially through mechanisms related to nitric oxide (NO) biology, where high concentrations of NO can induce apoptosis in cancer cells via oxidative and nitrosative stress.

Q2: What are the common signs of cytotoxicity I should monitor for when treating cells with this compound?

Common indicators of cytotoxicity to observe in your cell cultures include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.

  • Increased production of intracellular reactive oxygen species (ROS).

Q3: How do I determine the optimal concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will help you select appropriate concentrations for your experiments, whether you are aiming for a specific level of cytotoxicity or studying sublethal effects.

Q4: Can the solvent used to dissolve this compound affect my results?

Yes, the choice of solvent and its final concentration in the culture medium can have a significant impact. This compound is soluble in solvents like DMSO, chloroform, and dichloromethane. Always include a vehicle control (cells treated with the same concentration of the solvent alone) in your experiments to account for any solvent-induced toxicity. It is recommended to keep the final solvent concentration, typically for DMSO, below 0.5% (v/v).

Troubleshooting Guide

This guide addresses common issues encountered when working with potentially cytotoxic compounds like this compound.

Issue Potential Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density.Ensure a single-cell suspension before seeding and use a consistent seeding density for all experiments.
Cell passage number.Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culture.
Inconsistent drug concentration.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Unexpectedly high or low cytotoxicity observed. Incorrect drug concentration.Double-check all calculations for stock solution and dilutions. Consider having the stock concentration analytically verified.
Cell line sensitivity.Different cell lines can have vastly different sensitivities to the same compound. Confirm the expected sensitivity of your cell line from literature if available, or test a panel of cell lines.
Assay interference.The compound may interfere with the chemistry of your viability assay (e.g., MTT assay). Use an alternative assay based on a different principle (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm results.
No cytotoxic effect observed. Drug instability.Ensure the compound is stored correctly and is not degraded. Consider the stability of the compound in your culture medium over the duration of the experiment.
Low drug concentration.The concentrations tested may be too low to elicit a cytotoxic response in your chosen cell line. Test a wider and higher range of concentrations.
Cell resistance.The cell line may be inherently resistant to the compound's mechanism of action.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is a common method to assess cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualizing Experimental and Logical Workflows

General Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_drug Prepare this compound Stock treat_cells Treat Cells with Drug Dilutions prep_drug->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: A standard workflow for evaluating the cytotoxicity of a compound in cell culture.

Troubleshooting Logic for Unexpected Cytotoxicity Results

G start Unexpected Cytotoxicity Result check_conc Verify Drug Concentration start->check_conc check_cells Assess Cell Health & Passage check_conc->check_cells No recalculate Recalculate Dilutions check_conc->recalculate Yes check_assay Consider Assay Interference check_cells->check_assay No new_cells Use Lower Passage Cells check_cells->new_cells Yes alt_assay Use Alternative Assay check_assay->alt_assay Yes end Re-run Experiment check_assay->end No new_stock Prepare Fresh Stock recalculate->new_stock new_stock->end new_cells->end alt_assay->end

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Potential Signaling Pathway for N-Oxide Induced Cytotoxicity

G cluster_drug Drug Action cluster_cellular Cellular Response drug This compound ros Increased ROS drug->ros no Nitric Oxide Release (?) drug->no mito Mitochondrial Dysfunction ros->mito no->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothesized signaling cascade for this compound cytotoxicity.

"protocol refinement for consistent Isotetrandrine N2'-oxide results"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotetrandrine N2'-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a bisbenzylisoquinoline alkaloid.[1] It can be isolated from the roots of Stephania tetrandra S. Moore and the herb Jatropha curcas.[2][3][4][5] Its molecular formula is C38H42N2O7 and it has a molecular weight of 638.75 g/mol .[2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, the powdered form of this compound should be kept at -20°C, where it can be stable for up to three years.[3] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month.[3] To ensure the efficacy of solutions stored for over a month at -20°C, re-examination is advised.[3] It is also important to avoid repeated freeze-thaw cycles.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Q4: What are the general stability concerns for alkaloid N-oxides like this compound?

Like many N-oxides, the stability of this compound can be influenced by several factors. Generally, N-oxides are prone to decomposition at elevated temperatures (above ~100-150°C).[6] They may also be susceptible to degradation in the presence of electrophiles or transition metals.[6] The N-oxide functional group can also be reduced back to the tertiary amine (Isotetrandrine) under certain conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and analysis of this compound.

Synthesis and Purification
Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound during synthesis 1. Incomplete oxidation of the parent compound, Isotetrandrine. 2. Degradation of the N-oxide product during the reaction. 3. Inefficient purification leading to product loss.1. Increase the molar excess of the oxidizing agent (e.g., m-CPBA or H2O2).[6] Monitor the reaction progress using TLC to ensure full consumption of the starting material. 2. Maintain a controlled, low temperature during the oxidation reaction. Avoid prolonged reaction times. 3. Optimize the purification method. Consider using column chromatography with a suitable stationary phase and eluent system.
Presence of the parent compound (Isotetrandrine) in the final product 1. Incomplete oxidation. 2. Reduction of the N-oxide back to the tertiary amine during workup or purification.1. As above, ensure complete oxidation by adjusting reaction conditions. 2. Avoid using reducing agents or conditions that could facilitate reduction during purification. Ensure solvents are fresh and free of reducing contaminants.
Difficulty in purifying the crude product 1. Co-extraction of impurities with similar polarity. 2. The high polarity of the N-oxide makes it challenging to separate from other polar compounds.1. Employ a multi-step purification strategy. This could involve an initial liquid-liquid extraction followed by column chromatography. 2. Use a high-resolution chromatographic technique, such as preparative HPLC, with a polar-modified column.
Analytical Issues (HPLC/LC-MS)
Issue Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks in HPLC analysis 1. Interaction of the analyte with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overloading.1. For normal-phase chromatography, add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. For reversed-phase, use a mobile phase with a low pH (2.5-3.5) to ensure the analyte is protonated. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Dilute the sample before injection.
Inconsistent retention times 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column and replace the analytical column if performance deteriorates.
Low sensitivity in MS detection 1. Poor ionization efficiency. 2. In-source fragmentation or degradation.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. N-oxides can undergo thermal deoxygenation in the MS source.[7] Lower the source temperature to minimize this fragmentation.
Observation of a [M+H-16] peak in Mass Spectrometry 1. In-source fragmentation (deoxygenation) of the N-oxide.1. This is a characteristic fragmentation of N-oxides and can be used for identification.[7][8] To minimize this, reduce the ion source temperature and cone voltage.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following methodologies are based on established procedures for similar alkaloid N-oxides and can be adapted.

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the N-oxidation of tertiary amines.

Materials:

  • Isotetrandrine

  • 3-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H2O2)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Isotetrandrine in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled solution with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

HPLC Method for Analysis (General Framework)

This is a starting point for developing a validated HPLC method.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Isotetrandrine in DCM add_oxidant Add m-CPBA at 0°C start->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with NaHCO3 monitor->quench extract Extract Organic Layer quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analyze Analyze Fractions chromatography->analyze final_product This compound analyze->final_product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

The parent compound of this compound, tetrandrine, has been shown to have various biological activities. N-oxides themselves can sometimes act as nitric oxide (NO) donors or mimics.[4][9] NO is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to a cascade of downstream effects.[1][10][11][12]

G cluster_pathway Hypothesized Nitric Oxide Signaling node_noxide This compound (Potential NO Donor) node_no Nitric Oxide (NO) node_noxide->node_no releases node_sgc Soluble Guanylyl Cyclase (sGC) (Inactive) node_no->node_sgc activates node_sgc_active sGC (Active) node_sgc->node_sgc_active node_cgmp cGMP node_sgc_active->node_cgmp catalyzes conversion node_gtp GTP node_gtp->node_cgmp node_pkg Protein Kinase G (PKG) node_cgmp->node_pkg activates node_response Cellular Response (e.g., Vasodilation) node_pkg->node_response phosphorylates targets leading to

Caption: Hypothesized signaling pathway via nitric oxide release.

References

"degradation pathways of Isotetrandrine N2'-oxide under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for an N-oxide compound like Isotetrandrine N2'-oxide?

A1: Generally, N-oxides can undergo several types of degradation reactions. The most common pathways include:

  • Reduction: The N-oxide group can be reduced back to the corresponding tertiary amine (Isotetrandrine). This is a common metabolic pathway and can also occur under certain chemical conditions.

  • Rearrangements: Certain N-oxides, particularly those with specific structural features like N-allyl or N-benzyl groups, can undergo rearrangements such as the Meisenheimer rearrangement.[1][2]

  • Elimination Reactions: Cope elimination is a possibility if there is a hydrogen atom beta to the N-oxide group.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.[2][3]

  • Hydrolysis: Degradation in acidic or basic aqueous solutions can lead to cleavage of labile bonds within the molecule.[3]

  • Oxidation: While the nitrogen is already oxidized, other parts of the complex bisbenzylisoquinoline structure could be susceptible to further oxidation under strong oxidative stress.[4]

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish a stability-indicating analytical method.[3] A typical study involves exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for a set duration (e.g., 4 hours).[3]

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.[3]

  • Photolytic Degradation: Exposing a solution to UV and visible light in a photostability chamber.[3]

Q3: What analytical techniques are best suited for analyzing the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products. A C18 column is often a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for identifying the degradation products by providing molecular weight and fragmentation data, which helps in structure elucidation.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help determine the elemental composition of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.[3]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, H₂O₂), extend the exposure time, or increase the temperature.[3]
The parent peak disappears completely, with many small, poorly resolved peaks. Stress conditions are too harsh, leading to extensive degradation.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.[3]
Difficulty in identifying the structure of a degradation product from MS data. Insufficient fragmentation or ambiguous fragmentation pattern.Perform MS/MS experiments at varying collision energies. If possible, isolate the impurity using preparative HPLC for NMR analysis.[3] Consider using alternative ionization techniques (e.g., APCI) which might provide different fragmentation patterns.[2]
Poor separation of degradation products from the parent compound in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by changing the mobile phase composition, gradient profile, column chemistry (e.g., phenyl column[6]), or pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the solid compound at 80°C for 48 hours.[3] Also, reflux a solution of the compound for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV (254 nm) and visible light in a photostability chamber for a defined period.[3]

  • Sample Analysis:

    • Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of water (with 0.1% formic acid or ammonium (B1175870) acetate) and acetonitrile.

    • Adjust the pH of the aqueous phase to optimize the peak shape of the basic nitrogen-containing compounds.

  • Method Optimization:

    • Analyze a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution.

  • Detection: Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection of all components. Couple the HPLC to a mass spectrometer for identification of the separated peaks.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15%2622.3 (tentative Isotetrandrine)
0.1 M NaOH, RT, 4h5%1622.3 (tentative Isotetrandrine)
3% H₂O₂, RT, 24h25%3654.3 (tentative hydroxylated derivative)
Heat (80°C, 48h)<2%0-
Photolytic (UV/Vis)40%4Multiple products

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Heat Thermal Heat->Stressed_Samples Light Photolytic Light->Stressed_Samples HPLC HPLC-UV Separation LCMS LC-MS/MS Identification HPLC->LCMS Characterize Peaks Degradation_Products Identified Degradation Products LCMS->Degradation_Products Propose Structures NMR NMR Structure Confirmation Isotetrandrine This compound Isotetrandrine->Acid Expose to Isotetrandrine->Base Expose to Isotetrandrine->Oxidation Expose to Isotetrandrine->Heat Expose to Isotetrandrine->Light Expose to Stressed_Samples->HPLC Inject Degradation_Products->NMR Isolate & Confirm

Caption: Workflow for forced degradation and analysis of this compound.

Hypothetical_Degradation_Pathways cluster_reduction Reduction cluster_oxidation Further Oxidation cluster_photolysis Photolysis Parent This compound (m/z 638.7) Reduced Isotetrandrine (m/z 622.7) Parent->Reduced e.g., Acidic conditions Oxidized Hydroxy-Isotetrandrine N2'-oxide (m/z 654.7) Parent->Oxidized e.g., H2O2 Photo_Products Various Photodegradants Parent->Photo_Products UV/Vis Light

References

Technical Support Center: Optimizing Liquid Chromatography for Isotetrandrine N2'-Oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) analysis of Isotetrandrine N2'-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for this compound analysis?

A C18 column is the most common choice for the analysis of bisbenzylisoquinoline alkaloids like Isotetrandrine and its metabolites.[1][2] A reversed-phase C18 column provides good retention and separation for these relatively non-polar compounds. For higher efficiency and better peak shapes, consider using a column with smaller particle sizes (e.g., sub-2 µm for UHPLC systems).

Q2: What mobile phase composition is recommended for the separation of this compound?

A typical mobile phase for the analysis of bisbenzylisoquinoline alkaloids consists of a mixture of acetonitrile (B52724) and an aqueous buffer.[3][4] The buffer is crucial for controlling the ionization of the analyte and achieving reproducible retention times. Common choices for the aqueous phase include:

  • Acidic pH: Water with 0.1% formic acid is frequently used, which can improve peak shape and ionization efficiency for mass spectrometry detection.[4]

  • Neutral to Alkaline pH: A phosphate (B84403) buffer with a pH around 8.0 has also been successfully used for the separation of these alkaloids.[3]

A gradient elution, starting with a lower percentage of the organic solvent and gradually increasing it, is often necessary to achieve a good separation of the parent compound from its metabolites and any impurities.[3]

Q3: How can I prepare my sample for LC analysis of this compound?

Sample preparation is critical for obtaining reliable and reproducible results. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) is a robust method. A suggested workflow is as follows:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange (MCX) SPE cartridge for further cleanup and concentration of the analyte.

    • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

    • Loading: Load the supernatant from the protein precipitation step.

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute the this compound with a methanolic solution containing a small percentage of ammonia (B1221849) or other basic modifier.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition.

Q4: What are the potential stability issues with this compound during analysis?

N-oxide metabolites can be unstable and may degrade back to the parent amine. To minimize this degradation, consider the following precautions:

  • pH Control: Avoid highly acidic or basic conditions during sample preparation and storage. A near-neutral pH is often preferred.

  • Temperature: Keep samples cool (e.g., in a refrigerated autosampler) to minimize thermal degradation.

  • Avoid Strong Reducing or Oxidizing Agents: Be mindful of other components in your sample matrix that could promote the reduction of the N-oxide.

Troubleshooting Guide

This guide addresses common problems encountered during the LC analysis of this compound.

Peak Shape and Resolution Issues
ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Flush the column with a strong solvent.- Ensure the sample is dissolved in the initial mobile phase.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase.
Poor Resolution - Inadequate separation between this compound and other components.- Suboptimal mobile phase composition or gradient.- Optimize the gradient profile (e.g., shallower gradient).- Try a different organic modifier (e.g., methanol instead of acetonitrile).[1]- Use a column with a different selectivity or higher efficiency.
Broad Peaks - Low mobile phase flow rate.- Leak in the system (especially between the column and detector).- Column contamination or aging.- Adjust the flow rate to the optimal range for the column.- Check all fittings for leaks.- Replace the guard column or the analytical column.
Baseline and Retention Time Issues
ProblemPossible CausesSuggested Solutions
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Flush the system and detector cell with a strong, clean solvent.- Replace the detector lamp if necessary.
Drifting Baseline - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.
Shifting Retention Times - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Column degradation.- Prepare mobile phase accurately and consistently.- Check the pump for leaks and ensure a stable flow rate.- Monitor column performance with a standard and replace it if retention times shift significantly.
Sensitivity and Detection Issues
ProblemPossible CausesSuggested Solutions
Low Signal Intensity - Suboptimal detector settings.- Analyte degradation.- Poor ionization efficiency (for MS detection).- Optimize detector parameters (e.g., wavelength for UV, ionization source parameters for MS).- Review sample handling and storage procedures to minimize degradation.- Adjust mobile phase pH to enhance ionization.
Ghost Peaks - Carryover from a previous injection.- Contamination in the autosampler or injector.- Implement a needle wash with a strong solvent between injections.- Clean the injector and sample loop.

Experimental Protocols

Recommended Liquid Chromatography Method

This protocol is a starting point and may require optimization for your specific application and instrumentation.

ParameterRecommendation
Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV at 280 nm or Mass Spectrometer
Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma, add 3 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_data_analysis Data Analysis sample Biological Sample protein_precipitation Protein Precipitation sample->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Reconstitution spe->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection data_processing Data Processing detection->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes baseline_issue Baseline Noise/Drift? retention_time->baseline_issue No solution_rt Check Pump & Mobile Phase Prep retention_time->solution_rt Yes sensitivity Low Sensitivity? baseline_issue->sensitivity No solution_baseline Degas Mobile Phase Equilibrate Column baseline_issue->solution_baseline Yes solution_sensitivity Optimize Detector Settings Check Sample Stability sensitivity->solution_sensitivity Yes broad Broad Peaks? tailing_fronting->broad No solution_ph_solvent Adjust Mobile Phase pH Check Sample Solvent tailing_fronting->solution_ph_solvent Tailing solution_overload Reduce Sample Concentration tailing_fronting->solution_overload Fronting broad->retention_time No solution_flow_leak Check Flow Rate & Leaks broad->solution_flow_leak Yes

Caption: Troubleshooting decision tree for LC analysis.

References

"mitigating batch-to-batch variability of synthetic Isotetrandrine N2'-oxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability of synthetic Isotetrandrine N2'-oxide. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and quality of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an alkaloid, a derivative of Isotetrandrine, which can be isolated from the roots of Stephania tetrandra S. Moore.[1][2] It is characterized by the presence of an N-oxide functional group.

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic N-oxides can arise from several factors during synthesis and purification. These include inconsistencies in starting material purity, reaction conditions (temperature, time, reagent stoichiometry), efficiency of the oxidation reaction, and the presence of residual impurities or byproducts. The stability of the N-oxide functionality itself can also be a factor, as they can be sensitive to heat and certain chemical environments.[3]

Q3: How can I assess the purity and identity of my this compound batch?

A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for determining purity and identifying impurities. Mass Spectrometry (MS) will confirm the molecular weight (638.75 g/mol ).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can help identify impurities.

Q4: What are some potential impurities I should look for?

Potential impurities could include unreacted Isotetrandrine, over-oxidized products, byproducts from side reactions, and residual solvents or reagents from the synthesis and purification process. Given that N-oxides are synthesized by oxidation, residual oxidizing agents like hydrogen peroxide can sometimes be present and are important to quantify.[3]

Q5: How should I store synthetic this compound to ensure its stability?

N-oxides can be susceptible to degradation at elevated temperatures.[3] Therefore, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. As N-oxides can be hygroscopic, storage in a desiccator is also recommended.[3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with synthetic this compound.

Problem 1: Inconsistent Potency or Biological Activity Between Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variable Purity 1. Re-evaluate Purity: Use a validated HPLC method to accurately determine the purity of each batch. 2. Normalize Concentration: Adjust the concentration of the compound used in your assays based on the purity of each specific batch to ensure you are comparing equivalent amounts of the active compound.
Presence of Active Impurities 1. Impurity Profiling: Use LC-MS to identify and tentatively quantify impurities. 2. Impurity Isolation & Testing: If possible, isolate the major impurities and test their biological activity to see if they contribute to the observed effects.
Degradation of the Compound 1. Assess Stability: Analyze a sample from the batch that has been stored under standard conditions to check for degradation products. 2. Optimize Storage: Ensure the compound is stored at the recommended temperature, protected from light, and in a dry environment.
Problem 2: Poor Solubility or Unexpected Physical Properties

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Different Salt Forms or Polymorphs 1. Solid-State Analysis: Use techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for different crystalline forms. 2. Standardize Crystallization: Ensure the final crystallization or precipitation step of the purification is highly controlled and consistent between batches.
Presence of Insoluble Impurities 1. Filtration: Dissolve the compound in a suitable solvent and filter out any insoluble material. Analyze the insoluble portion to identify it. 2. Re-purification: If significant insoluble impurities are present, re-purification of the batch may be necessary.
Incorrect Solvent for Dissolution 1. Solubility Testing: Test the solubility of the compound in a panel of recommended solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute with the initial mobile phase composition.

Protocol 2: Flash Chromatography for Purification

This protocol outlines a general procedure for purifying synthetic this compound.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH).

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the dissolved product onto the silica gel column.

    • Elute with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of MeOH (e.g., 0% to 10% MeOH over 30 column volumes).

    • Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Example Batch Comparison Data
Batch ID Purity (by HPLC, %) Major Impurity 1 (%) Major Impurity 2 (%) Solubility in DMSO (mg/mL)
Batch A98.50.8 (Unreacted Isotetrandrine)0.3 (Unknown)>50
Batch B95.22.5 (Unreacted Isotetrandrine)1.1 (Unknown)>50
Batch C99.10.4 (Unreacted Isotetrandrine)0.1 (Unknown)>50

This table presents illustrative data. Actual results will vary.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Biological Activity

start Inconsistent Biological Activity Observed check_purity Step 1: Quantify Purity of Each Batch (HPLC) start->check_purity is_purity_variable Is Purity >2% Different Between Batches? check_purity->is_purity_variable normalize Action: Normalize Concentration Based on Purity is_purity_variable->normalize Yes impurity_profiling Step 2: Profile Impurities (LC-MS) is_purity_variable->impurity_profiling No retest Re-run Biological Assay normalize->retest end Problem Resolved retest->end are_impurities_different Are Impurity Profiles Significantly Different? impurity_profiling->are_impurities_different repurify Action: Re-purify Batch with High Impurities are_impurities_different->repurify Yes stability_check Step 3: Assess for Degradation (HPLC) are_impurities_different->stability_check No repurify->retest is_degraded Degradation Products Detected? stability_check->is_degraded optimize_storage Action: Optimize Storage Conditions (e.g., -20°C, Desiccated) is_degraded->optimize_storage Yes is_degraded->end No optimize_storage->end start Starting Material: Isotetrandrine reaction Oxidation Reaction (e.g., with m-CPBA or H2O2) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude this compound workup->crude_product purification Purification (e.g., Flash Chromatography) crude_product->purification analysis1 In-process Analysis (TLC or HPLC) purification->analysis1 analysis1->purification Re-combine & Purify pure_product Pure this compound analysis1->pure_product Fractions Pure analysis2 Final Quality Control (HPLC, MS, NMR) pure_product->analysis2 analysis2->purification Fails Specifications final_product Qualified Product analysis2->final_product Passes Specifications

References

"strategies to enhance the stability of Isotetrandrine N2'-oxide formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotetrandrine N2'-oxide formulations. The following sections address common stability challenges and provide recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing a gradual loss of potency over a short period. What are the likely causes?

A1: Short-term potency loss in N-oxide compounds like this compound is often attributed to inherent chemical instability. Theoretical studies suggest that the N-oxide group can weaken the molecular structure, making it susceptible to degradation.[1] The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to evaluate the pH, presence of oxidative agents, and light exposure of your formulation.

Q2: What is the primary degradation pathway for bisbenzylisoquinoline alkaloids like Isotetrandrine, and how might this affect the N2'-oxide form?

A2: The primary metabolic and likely chemical degradation pathways for the parent compound, Isotetrandrine, involve N-demethylation and oxidation of the isoquinoline (B145761) ring.[2] For the N2'-oxide form, it is reasonable to hypothesize that it is susceptible to similar oxidative stress, potentially leading to further oxidation or cleavage of the molecular structure. The N-oxide moiety itself may also be a target for reduction back to the parent amine.

Q3: Are there any recommended starting points for pH and buffer selection to enhance stability?

A3: While specific data for this compound is limited, for many amine-containing and N-oxide compounds, a slightly acidic pH (typically in the range of 4.0-6.0) can improve stability by protonating basic nitrogen centers and reducing susceptibility to certain types of degradation. We recommend performing a pH-stability profile study across a range of buffers (e.g., citrate, acetate, phosphate) to determine the optimal pH for your specific formulation.

Q4: How can I detect and quantify the degradation products of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard.[3][4] This involves developing a method that can separate the intact this compound from all potential degradation products. The use of a photodiode array (PDA) detector and a mass spectrometer (MS), such as a QDa detector, is highly recommended to identify and characterize the impurities.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Formulation develops a yellow or brown tint. Oxidation or Photodegradation 1. Protect from Light: Store formulations in amber vials or protect from ambient light. 2. Inert Atmosphere: Prepare and store the formulation under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Add Antioxidants: Evaluate the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).
Potency drops significantly in aqueous solutions. Hydrolysis 1. pH Optimization: Conduct a pH-stability study to identify the pH of maximum stability. 2. Lyophilization: For long-term storage, consider lyophilizing the formulation to remove water. 3. Aprotic Solvents: If the final application allows, investigate the use of co-solvents or non-aqueous vehicles.
Appearance of new peaks in HPLC chromatogram. Chemical Degradation 1. Characterize Peaks: Use HPLC-MS to determine the mass of the new impurities. This can provide clues about the degradation pathway (e.g., a mass loss of 16 amu may suggest N-oxide reduction). 2. Forced Degradation Study: Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate and identify degradation products, confirming the stability-indicating nature of your analytical method.

Experimental Protocols

Protocol 1: pH-Stability Profile Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, acetate, phosphate) at various pH levels (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store aliquots of each sample at a controlled, elevated temperature (e.g., 40°C or 60°C) and protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze each aliquot using a validated stability-indicating HPLC method to determine the remaining percentage of intact this compound.

  • Data Analysis: Plot the percentage of remaining drug against time for each pH. Determine the degradation rate constant (k) and identify the pH at which the degradation rate is lowest.

Protocol 2: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Sample Analysis: Analyze samples from each stress condition at various time points using an HPLC-PDA-MS method.

  • Peak Purity: Ensure the main peak is spectrally pure in all conditions, confirming the method's ability to separate the drug from its degradants.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound

(Illustrative Data)

Buffer pHInitial Concentration (µg/mL)Concentration after 48h at 60°C (µg/mL)Percent Degradation
3.0100.285.115.1%
4.0100.594.85.7%
5.099.896.13.7%
6.0101.192.58.5%
7.0100.778.322.2%
8.099.965.434.5%
Table 2: Example Efficacy of Antioxidants on Oxidative Degradation

(Illustrative Data for a formulation stressed with 0.5% H₂O₂ for 24h)

FormulationAntioxidant ConcentrationPercent Degradation
Control (No Antioxidant)0%28.4%
Ascorbic Acid0.1% w/v4.2%
Sodium Metabisulfite0.1% w/v7.9%
BHT0.05% w/v11.5%

Visualizations

G cluster_formulation Phase 1: Formulation & Stress cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation prep Prepare Formulation (API + Excipients) stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress hplc Stability-Indicating HPLC-MS Analysis stress->hplc Collect Timepoints quant Quantify API & Degradants hplc->quant eval Assess Degradation Pathways quant->eval reform Reformulate (Add Stabilizers, Adjust pH) eval->reform reform->prep Iterative Improvement

Caption: Workflow for developing a stable formulation.

G cluster_pathways Potential Degradation Pathways parent This compound p1 Reduction parent->p1 p2 Oxidation parent->p2 p3 N-Demethylation parent->p3 d1 Isotetrandrine (Parent Amine) p1->d1 d2 Further Oxidized Species (e.g., Hydroxy-, Oxo-) p2->d2 d3 N-desmethyl-Isotetrandrine N2'-Oxide p3->d3

Caption: Hypothesized degradation pathways for this compound.

G start Problem: Formulation Unstable q1 Is there discoloration? Yes No start->q1 a1 Suspect: Photodegradation or Oxidation q1:yes->a1 q2 Is it an aqueous formulation? Yes No q1:no->q2 s1 Action: Use Amber Vials & Add Antioxidants a1->s1 end Re-evaluate Stability s1->end a2 Suspect: Hydrolysis q2:yes->a2 q2:no->end s2 Action: Optimize pH or Lyophilize a2->s2 s2->end

Caption: Troubleshooting flowchart for formulation instability.

References

Validation & Comparative

Comparative Analysis of Isotetrandrine and Isotetrandrine N2'-oxide: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of isotetrandrine (B1672621) and its N2'-oxide derivative is currently hampered by a significant lack of publicly available research on isotetrandrine N2'-oxide. While isotetrandrine is a well-characterized bisbenzylisoquinoline alkaloid with a range of documented pharmacological effects, its N-oxidized counterpart remains largely unexplored in scientific literature. This guide, therefore, summarizes the known biological activities of isotetrandrine and discusses the potential implications of N-oxidation on its bioactivity based on general principles observed with other alkaloids.

Isotetrandrine: A Multifaceted Alkaloid

Isotetrandrine has been the subject of numerous studies, revealing its potential therapeutic applications across various domains. Its biological activities are diverse, with significant research focused on its anti-inflammatory, anticancer, antiviral, and antioxidant properties.

Key Biological Activities of Isotetrandrine:
  • Anti-inflammatory Effects: Isotetrandrine has demonstrated potent anti-inflammatory activity. It has been shown to suppress the production of pro-inflammatory mediators. One study on the inhibitory effect of bisbenzylisoquinoline alkaloids found that isotetrandrine, along with four other alkaloids, significantly suppressed nitric oxide (NO) production in activated macrophages at a concentration of 5 micrograms/mL.[1]

  • Anticancer Activity: Research suggests that isotetrandrine possesses anticancer properties. For instance, its isomer, tetrandrine, has been shown to enhance the cytotoxicity of cisplatin (B142131) in drug-resistant esophageal squamous carcinoma cells.

  • Antiviral and Antioxidant Properties: Although less extensively studied, some reports indicate that isotetrandrine exhibits antiviral and antioxidant effects.

This compound: An Uncharacterized Derivative

In stark contrast to its parent compound, this compound is primarily documented as a commercially available chemical entity. Despite its availability for research purposes, there is a notable absence of published studies detailing its biological activities, pharmacological properties, or any comparative analysis against isotetrandrine.

The Impact of N-Oxidation on Alkaloid Bioactivity: A General Perspective

The process of N-oxidation, the addition of an oxygen atom to a nitrogen atom in a molecule, can significantly alter the physicochemical and biological properties of alkaloids. This chemical modification can lead to a range of outcomes, from detoxification and the formation of prodrugs to the generation of more potent or toxic compounds.[2]

Generally, N-oxidation increases the polarity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For some alkaloids, N-oxidation is a metabolic pathway that leads to detoxification and facilitates elimination from the body.[2] In other instances, the N-oxide form may act as a prodrug, being converted back to the active parent amine under specific physiological conditions, such as in hypoxic environments found in solid tumors.[2][3]

However, N-oxidation does not universally lead to reduced activity or toxicity. For certain alkaloids, the N-oxide derivatives have been found to possess significant, and sometimes distinct, biological activities, including cytotoxicity.[2][4] For example, a study on various isoquinoline (B145761) alkaloids and their N-oxides tested their cytotoxicity against several cancer cell lines, indicating that N-oxidation can result in compounds with notable biological effects.[4]

Future Directions

The absence of data on the biological activity of this compound represents a significant knowledge gap. Future research should focus on characterizing the pharmacological profile of this derivative and conducting direct comparative studies with isotetrandrine. Such investigations would be invaluable for understanding the structure-activity relationship of this class of alkaloids and could potentially unveil new therapeutic agents.

Conclusion

While isotetrandrine is a promising natural product with a variety of documented biological activities, a direct and evidence-based comparison with its N2'-oxide derivative is not possible at this time due to the lack of research on the latter. Based on general principles of N-oxidation, it can be hypothesized that this compound may exhibit altered potency, a different pharmacological profile, or function as a prodrug. However, without experimental data, these possibilities remain speculative. Further research is imperative to elucidate the biological and therapeutic potential of this compound.

References

A Comparative Efficacy Analysis: Tetrandrine Versus the Enigmatic Isotetrandrine N2'-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the potent bisbenzylisoquinoline alkaloid, tetrandrine (B1684364), reveals a wealth of scientific data on its diverse pharmacological effects. In stark contrast, its derivative, Isotetrandrine N2'-oxide, remains a largely uncharacterized compound, presenting a significant knowledge gap in the field of alkaloid pharmacology. This guide provides a detailed comparison based on available scientific literature, focusing on the extensive experimental data for tetrandrine and highlighting the current void in our understanding of this compound.

Introduction

Tetrandrine, a prominent bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has been a subject of extensive research for decades. Its multifaceted pharmacological profile, encompassing anti-inflammatory, anti-cancer, immunosuppressive, and cardiovascular activities, has positioned it as a compound of significant therapeutic interest. Conversely, this compound, a derivative of tetrandrine's diastereomer, isotetrandrine, remains scientifically obscure. Publicly available literature and databases lack substantial information on its biological efficacy, precluding a direct, data-driven comparison with tetrandrine.

This guide, therefore, serves a dual purpose: to meticulously collate and present the vast body of evidence supporting the efficacy of tetrandrine, and to underscore the critical need for research into the pharmacological properties of this compound. The potential pharmacological implications of the N-oxide functional group—ranging from altered solubility and bioavailability to modified biological activity—make the investigation of this derivative a compelling avenue for future drug discovery.

Quantitative Efficacy of Tetrandrine: A Tabular Summary

The following tables summarize the quantitative data on the efficacy of tetrandrine across various therapeutic areas, as reported in preclinical studies.

Table 1: Anti-Cancer and Multidrug Resistance (MDR) Reversal Activity of Tetrandrine
Cell LineCancer TypeEffectIC50 / ConcentrationKey Findings
SUM-149Inflammatory Breast CancerInhibition of proliferation15.3 ± 4.1 µM[1][2][3]Tetrandrine demonstrates significant efficacy against aggressive breast cancer cells.[1][2]
SUM-159Metaplastic Breast CancerInhibition of proliferation24.3 ± 2.1 µM[1][2][3]
SUM-149Inflammatory Breast CancerInhibition of mammosphere formation~1 µM[1][2]Tetrandrine targets breast cancer tumor-initiating cells at a much lower concentration than required to inhibit general proliferation.[1][2]
SUM-159Metaplastic Breast CancerInhibition of mammosphere formation~2 µM[1][2]
MDA-MB-231Breast CancerInhibition of proliferation1.18 ± 0.14 µM (for derivative 23)[4][5]A sulfonamide derivative of tetrandrine showed potent inhibitory activity.[4][5]
MCF7Breast CancerInhibition of proliferation21.76 µmol/l (for Tetrandrine Citrate)[6]Tetrandrine Citrate exerts dose- and time-dependent toxicity on breast cancer cells.[6]
MDA-MB-231Breast CancerInhibition of proliferation8.76 µmol/l (for Tetrandrine Citrate)[6]
K562/A02Multidrug-Resistant LeukemiaReversal of MDR1 µmol/LTetrandrine decreased the mRNA and protein levels of MRP7, contributing to the reversal of multidrug resistance.[7][8]
Hep-2/vMultidrug-Resistant Laryngeal CancerReversal of MDR2.52 µg/mLTetrandrine lowered the IC50 of vincristine (B1662923) by 2.22-fold.[9]
MCF-7/adrDoxorubicin-Resistant Breast CancerReversal of MDR2.5 µmol/lTetrandrine potentiated the cytotoxicity of doxorubicin (B1662922) by 20.4-fold.[10]
Table 2: Anti-Inflammatory and Immunosuppressive Activity of Tetrandrine
Cell/Animal ModelConditionEffectConcentration / DosageKey Findings
Human Peripheral Blood T CellsCD28-costimulated activationInhibition of proliferation and cytokine productionNot specifiedTetrandrine potently inhibits T-cell activation, a key process in immune responses and transplant rejection.[11]
Human LymphocytesMitogen-induced proliferationMarked reductionNot specifiedTetrandrine demonstrates potent immunosuppressive properties by affecting the inositol (B14025) triphosphate second messenger system.[12]
Human Monocytic (THP-1) cellsLPS-induced inflammationSuppression of NO and PGE2 generation100 µMTetrandrine exerts anti-inflammatory effects by suppressing COX-2 and iNOS expression.
BV2 Microglial CellsLPS-induced activationInhibition of IL1β and TNFα production0.1 µM, 0.5 µM, 1 µMTetrandrine suppresses microglial activation by regulating the NF-κB and ERK signaling pathways.[13][14]
Adjuvant-Induced Arthritis (Mice)Rheumatoid ArthritisReduction of inflammation and NET formationNot specifiedTetrandrine alleviates rheumatoid arthritis by regulating neutrophil activities.[15]
RAW 264.7 MacrophagesForeign body responseReduction of NO, TNF-α, IL-6, iNOS, COX-2Not specifiedTetrandrine-loaded PLLA films reduce the inflammatory response to implanted biomaterials.[16][17]
Table 3: Cardiovascular Effects of Tetrandrine
ModelConditionEffectDosage / ConcentrationKey Findings
Spontaneously Hypertensive Rats (SHR), Renal Hypertensive Rats (RHR), DOCA-Salt Hypertensive RatsHypertension, Cardiac and Vascular RemodelingLowered SBP, reduced left ventricular weight, decreased vascular media thickness50 mg/kg/d for 9 weeks (in vivo)[18][19][20]Tetrandrine reverses cardiovascular remodeling in different models of hypertension.[18][19][20]
Rat Tail Artery StripsKCl-induced contractionRelaxationNot specifiedTetrandrine relaxes vascular smooth muscle by inhibiting Ca++ influx through L-type voltage-dependent Ca++ channels.[21]
Bovine Adrenal Glomerulosa CellsAngiotensin II or ACTH-induced aldosterone (B195564) productionInhibitionIC50 = 10 µM[22]Tetrandrine blocks T-type calcium channels, thereby inhibiting steroidogenesis.[22]
Neonatal Rat Ventricular CellsL-type calcium currentReductionIC50 = 0.33 µmol/L[23]Tetrandrine's cardiovascular effects are linked to its blockage of L-type calcium channels.[23]

Key Signaling Pathways and Mechanisms of Action of Tetrandrine

Tetrandrine's diverse pharmacological effects are attributed to its interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Tetrandrine_Ca_Channel_Blocking cluster_channels Calcium Channels Tetrandrine Tetrandrine L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Tetrandrine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Voltage-Gated Ca²⁺ Channel Tetrandrine->T_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx VSMC_Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->VSMC_Relaxation Inhibition leads to Reduced_Contraction Reduced Cardiac Muscle Contraction Ca_Influx->Reduced_Contraction Inhibition leads to

Caption: Tetrandrine as a Calcium Channel Blocker.

Tetrandrine_NFkB_Pathway Tetrandrine Tetrandrine IKK IκB Kinase (IKK) Tetrandrine->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates for Degradation NFkB_IkBa_complex NF-κB/IκBα Complex (Inactive) IkB_alpha->NFkB_IkBa_complex NFkB NF-κB NFkB->NFkB_IkBa_complex Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa_complex->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Gene_Transcription Initiates Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Inhibition of the NF-κB Signaling Pathway by Tetrandrine.

Tetrandrine_MDR_Reversal cluster_cell Tetrandrine Tetrandrine P_gp P-glycoprotein (P-gp) Efflux Pump Tetrandrine->P_gp Inhibits Function & Downregulates Expression Chemo_Drug Chemotherapeutic Drug Cancer_Cell Cancer Cell Chemo_Drug->Cancer_Cell Enters Drug_Efflux Drug Efflux P_gp->Drug_Efflux Mediates Intracellular_Drug_Conc Increased Intracellular Drug Concentration P_gp->Intracellular_Drug_Conc Inhibition leads to Drug_Efflux->Chemo_Drug Expels Apoptosis Enhanced Apoptosis Intracellular_Drug_Conc->Apoptosis

Caption: Mechanism of Multidrug Resistance Reversal by Tetrandrine.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on tetrandrine, based on the available information.

In Vitro Anti-Cancer Proliferation and Mammosphere Formation Assays
  • Cell Lines: SUM-149 (inflammatory breast cancer) and SUM-159 (metaplastic breast cancer).[1][2][3]

  • Proliferation Assay (MTS):

    • Cells were treated with increasing concentrations of tetrandrine for 96 hours.

    • The anti-proliferative effect was measured using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, which determines cell viability.[1]

  • Mammosphere Formation Assay:

    • Cells were cultured in mammosphere-forming conditions.

    • Cells were incubated with indicated doses of tetrandrine or DMSO in mammosphere formation media for 7 days.

    • The number of primary mammospheres was counted to assess the effect on tumor-initiating cells.[1]

  • ALDH-Positive Population Analysis:

    • Cells were treated with 1 µM tetrandrine for 96 hours.

    • Single cells were incubated with an ALDH substrate, bodipy-aminoacetaldehyde, at 37°C for 30 minutes.

    • The ALDH-positive cell population was measured by flow cytometry.[3]

In Vitro Multidrug Resistance (MDR) Reversal Assays
  • Cell Lines: Multidrug-resistant variants such as K562/A02 (leukemia), Hep-2/v (laryngeal cancer), and MCF-7/adr (breast cancer).[7][9][10]

  • Cytotoxicity Assay (MTT):

    • The IC50 values of a chemotherapeutic agent (e.g., vincristine, doxorubicin) were determined in the presence and absence of tetrandrine using the MTT assay to calculate the fold-reversal of MDR.[9]

  • Rhodamine 123 Retention Assay:

    • Cells were treated with tetrandrine.

    • The intracellular accumulation of the P-gp substrate rhodamine 123 was measured by flow cytometry to assess the inhibition of P-gp efflux function.[9]

  • Gene and Protein Expression Analysis:

    • The mRNA and protein expression levels of MDR-related genes (e.g., MDR1, MRP7) were determined by real-time RT-PCR and Western blotting, respectively, after treatment with tetrandrine.[7][9]

In Vivo Cancer Xenograft Model
  • Animal Model: Mice bearing xenografts of MDR human cancer cells (e.g., MCF-7/adr).[10]

  • Treatment Protocol:

    • Mice were co-administered a chemotherapeutic drug (e.g., doxorubicin) with or without tetrandrine.

    • Tumor growth was monitored to evaluate the potentiation of the antitumor activity.

    • Toxicity was assessed by monitoring animal body weight and general health.[10]

In Vitro Anti-Inflammatory Assays
  • Cell Models: RAW 264.7 macrophages, BV2 microglial cells.[13][14][16]

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • The levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant were measured by Griess assay and ELISA, respectively.[16]

    • The mRNA and protein expression of inflammatory enzymes like iNOS and COX-2 were analyzed by qRT-PCR and Western blotting.[16]

In Vivo Cardiovascular Remodeling Model
  • Animal Models: Spontaneously Hypertensive Rats (SHR), Renal Hypertensive Rats (RHR), and DOCA-Salt Hypertensive Rats.[18][19][20]

  • Treatment Protocol:

    • After the development of hypertension and cardiovascular remodeling (typically 8 weeks), rats were administered tetrandrine (e.g., 50 mg/kg/d, ig) for a subsequent period (e.g., 9 weeks).[18][19][20]

  • Efficacy Parameters:

    • Systolic blood pressure (SBP) was measured.

    • At the end of the treatment, hearts and vessels were excised for gravimetric analysis (left ventricular weight to body weight ratio) and histological examination (vascular media thickness, collagen content).[18][19][20]

Conclusion: A Tale of One Well-Studied and One Unknown Compound

The extensive body of research on tetrandrine unequivocally establishes it as a pharmacologically versatile molecule with significant therapeutic potential. Its efficacy in preclinical models of cancer, inflammation, and cardiovascular disease is well-documented, and its mechanisms of action, particularly as a calcium channel blocker and an inhibitor of the NF-κB pathway, are increasingly understood. The ability of tetrandrine to reverse multidrug resistance in cancer cells further enhances its appeal as a potential adjunctive therapy.

In stark contrast, This compound remains a scientific enigma. The absence of published efficacy data makes a direct comparison with tetrandrine impossible. The introduction of an N-oxide group can profoundly alter the physicochemical and pharmacological properties of a molecule. It may affect its solubility, membrane permeability, metabolic stability, and interaction with biological targets. Without empirical data, any discussion on the potential efficacy of this compound is purely speculative.

This guide, therefore, serves as a comprehensive resource on the established efficacy of tetrandrine for researchers, scientists, and drug development professionals. More importantly, it highlights a critical void in the scientific literature regarding this compound. The compelling pharmacological profile of the parent compound, tetrandrine, strongly argues for the urgent need to investigate its N-oxide derivative to determine if it holds similar, enhanced, or novel therapeutic promise. Such studies are essential to unlock the full potential of this class of bisbenzylisoquinoline alkaloids.

References

A Comparative Guide to the Anti-inflammatory Effects of Tetrandrine and its Analogs: A Proxy for Understanding Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the anti-inflammatory effects of the bisbenzylisoquinoline alkaloid Tetrandrine (B1684364) and its structural analogs, Fangchinoline (B191232) and Berbamine (B205283). Currently, there is a notable absence of published experimental data specifically validating the anti-inflammatory properties of Isotetrandrine N2'-oxide. However, given its structural similarity to Tetrandrine, it is hypothesized that it may exhibit a comparable pharmacological profile. This document, therefore, focuses on the well-documented anti-inflammatory activities of Tetrandrine as a representative of this compound class, offering a foundational understanding for researchers interested in the potential of this compound.

The anti-inflammatory effects of Tetrandrine are primarily attributed to its ability to suppress key inflammatory mediators and signaling pathways.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[2][3] Furthermore, Tetrandrine effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[2] The principal mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4][5]

This guide presents a compilation of in vitro and in vivo experimental data, detailed methodologies, and visual representations of the involved signaling pathways to facilitate a comprehensive comparison of Tetrandrine with its analogs, Fangchinoline and Berbamine.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Tetrandrine, Fangchinoline, and Berbamine on various inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
CompoundModel SystemTargetConcentrationInhibition (%)Reference
Tetrandrine LPS-induced THP-1 cellsNO release100 µMSignificant suppression[2]
LPS-induced THP-1 cellsPGE2 generation100 µMSignificant suppression[2]
LPS-induced THP-1 cellsTNF-α transcriptionDose-dependentSignificant attenuation[2]
LPS-induced THP-1 cellsIL-8 transcriptionDose-dependentSignificant attenuation[2]
Human Monocytes/MacrophagesIL-1 production-6-18 times more potent than Berbamine[6]
Human Monocytes/MacrophagesTNF-α production-6-18 times more potent than Berbamine[6]
IL-22-induced HaCaT cellsTNF-α, IL-6, IL-8, IL-20, CCL2043-86 µMSignificant downregulation[7][8]
Fangchinoline In vitro assayCyclooxygenase100 µM35%[9]
IL-1β-stimulated human FLS cellsInflammatory cytokines & ROS1-10 µMDecreased production[10]
Berbamine LPS-stimulated macrophagesTNF-α, IL-6 production-Significant suppression[11]
fMLP-stimulated neutrophilsSuperoxide release-Suppressed[11]
Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes
CompoundModel SystemTarget EnzymeConcentrationInhibition (%)Reference
Tetrandrine LPS-induced THP-1 cellsiNOS expression100 µMSignificant blockage[2]
LPS-induced THP-1 cellsCOX-2 expression100 µMSignificant blockage[2]
LPS-induced THP-1 cellsCOX-1 expression100 µMNo inhibition[2]
Fangchinoline In vitro assayCyclooxygenase100 µM35%[9]
Table 3: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelEffectReference
Tetrandrine Croton oil-induced mouse ear edemaAnti-inflammatory effect[9]
Adjuvant-induced arthritis in ratsSuppressed chronic inflammation[12]
Oxaliplatin-induced mechanical allodynia in miceAlleviated allodynia[13][14][15]
Adjuvant-induced arthritis in miceAlleviated arthritis, decreased serum IL-6[3]
Fangchinoline Croton oil-induced mouse ear edemaAnti-inflammatory effect[9]
Carrageenan/kaolin arthritis rat modelAmeliorated behavioral parameters and inflammation[10]
Collagen-induced arthritis (CIA) mice modelAmeliorated behavioral parameters and inflammation[10]
Berbamine Mouse peritonitis modelInhibited macrophage activation and neutrophil exudation[11]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the anti-inflammatory effects of Tetrandrine and its analogs.

In Vitro Assays
  • Cell Culture and Treatment:

    • Human monocytic THP-1 cells were cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2]

    • Human peripheral blood T cells were used to study the effects on NF-κB signaling.[16]

    • BV2 microglial cells were stimulated with LPS to assess neuroinflammation.[4]

    • Human fibroblast-like synovial (FLS) cells were stimulated with IL-1β to model arthritis.[10]

    • RAW 264.7 macrophages were stimulated with LPS for general inflammation studies.[17]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The Griess reaction was used to measure nitrite (B80452) accumulation in the cell culture supernatant, an indicator of NO production.[2]

    • Prostaglandin E2 (PGE2) Generation: Enzyme-linked immunosorbent assay (ELISA) was employed to quantify PGE2 levels.[2]

    • Cytokine Levels (TNF-α, IL-1β, IL-6, IL-8): ELISA and quantitative real-time PCR (qRT-PCR) were used to measure cytokine protein and mRNA levels, respectively.[2][7][8]

  • Enzyme Expression Analysis:

    • Western Blotting: This technique was used to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p-ERK).[2][4]

In Vivo Models
  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. A phlogistic agent (carrageenan) is injected into the paw of a rodent, and the resulting edema is measured over time. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

  • Croton Oil-Induced Ear Edema: A topical irritant (croton oil) is applied to the mouse ear to induce inflammation. The change in ear thickness or weight is measured to assess the efficacy of the anti-inflammatory agent.[9]

  • Adjuvant-Induced Arthritis: This model mimics chronic inflammation characteristic of rheumatoid arthritis. An adjuvant is injected to induce a systemic inflammatory response, leading to joint inflammation, swelling, and pain. The severity of arthritis is scored based on clinical signs.[3][12]

  • Oxaliplatin-Induced Neuropathic Pain: This model is used to study chemotherapy-induced peripheral neuropathy. Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments.[13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Tetrandrine and a general experimental workflow for evaluating anti-inflammatory compounds.

Tetrandrine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes induces transcription MAPK->NFkB_nucleus activates Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Tetrandrine Tetrandrine Tetrandrine->IKK inhibits Tetrandrine->MAPK inhibits

Caption: Tetrandrine's anti-inflammatory mechanism of action.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., Macrophages) In_Vitro->Cell_Culture Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Compound Treatment (Tetrandrine, Analogs) Stimulation->Treatment Analysis Analysis of Inflammatory Markers (NO, Cytokines, iNOS, COX-2) Treatment->Analysis In_Vivo In Vivo Studies Animal_Model Animal Model of Inflammation (e.g., Paw Edema, Arthritis) In_Vivo->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Assessment Assessment of Inflammatory Response (Edema, Clinical Score) Compound_Admin->Assessment Histology Histopathological Analysis Assessment->Histology

Caption: General workflow for anti-inflammatory drug screening.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory properties of Tetrandrine, which are mediated through the inhibition of key pro-inflammatory cytokines, enzymes, and the NF-κB and MAPK signaling pathways.[1] Its structural analogs, Fangchinoline and Berbamine, also exhibit anti-inflammatory effects, although comparative studies suggest that Tetrandrine is often more potent.[6]

While this guide provides a robust framework for understanding the anti-inflammatory potential of bisbenzylisoquinoline alkaloids, the specific activity of this compound remains to be elucidated. Future research should focus on direct experimental validation of this compound using the in vitro and in vivo models outlined in this document. Such studies will be crucial in determining if this compound offers an improved therapeutic profile, such as enhanced efficacy or reduced toxicity, compared to Tetrandrine and other existing anti-inflammatory agents. The structural modification to an N-oxide form could potentially alter its pharmacokinetic and pharmacodynamic properties, a hypothesis that warrants thorough investigation.

References

Comparative Analysis of Bisbenzylisoquinoline Alkaloid Activity: A Focus on Isotetrandrine N2'-Oxide Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of experimental data on the specific biological activities of isotetrandrine (B1672621) N2'-oxide. Therefore, a direct comparison of its anticancer and anti-inflammatory properties with other bisbenzylisoquinoline alkaloids is not currently possible. This guide, however, provides a detailed comparative analysis of the well-researched and structurally related bisbenzylisoquinoline alkaloids: tetrandrine (B1684364), isotetrandrine, and cepharanthine (B1668398). This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Bisbenzylisoquinoline alkaloids are a large class of natural products known for their diverse and potent pharmacological activities.[1][2] This guide will focus on the anticancer and anti-inflammatory properties of tetrandrine, isotetrandrine, and cepharanthine, for which significant experimental data are available.

Comparative Anticancer Activity

Tetrandrine, isotetrandrine, and cepharanthine have all demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[2][3][4]

Table 1: Comparative in vitro anticancer activity of selected bisbenzylisoquinoline alkaloids

AlkaloidCancer Cell LineAssayIC50 ValueReference
Tetrandrine Human leukemia (U937)MTT AssayNot explicitly stated, but inhibits proliferation[5]
Human hepatoma (HepG2)MTT AssayNot explicitly stated, but induces apoptosis[5]
Human lung carcinoma (A549)MTT AssayNot explicitly stated, but inhibits proliferation[5]
Human colon cancer (HCT-116)MTT AssayNot explicitly stated, but induces apoptosis[5]
Isotetrandrine Not available in searched literature
Cepharanthine Colon cancer (HT29)MTT Assay2.4 µM[6]
Colon cancer (LS174T)MTT Assay5.3 µM[6]
Colon cancer (SW620)MTT Assay4.8 µM[6]
Hepatoma (HepG2)MTT Assay3.1 µM[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The provided data for tetrandrine is qualitative from the search results.

Anticancer Signaling Pathways

The anticancer effects of these alkaloids are mediated through complex signaling pathways. Tetrandrine, for instance, is known to induce apoptosis by activating reactive oxygen species (ROS) and inhibiting the Akt signaling pathway.[7] Cepharanthine has been shown to induce apoptosis and modulate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress.[3]

anticancer_pathway Tetrandrine Tetrandrine ROS Reactive Oxygen Species (ROS) Tetrandrine->ROS induces Cell_Cycle_Arrest Cell Cycle Arrest Tetrandrine->Cell_Cycle_Arrest Cepharanthine Cepharanthine Nrf2_Keap1 Nrf2/Keap1 Pathway Cepharanthine->Nrf2_Keap1 modulates Apoptosis Apoptosis Cepharanthine->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cepharanthine->Proliferation_Inhibition Akt Akt Pathway ROS->Akt inhibits Akt->Apoptosis inhibits Akt->Proliferation_Inhibition promotes Nrf2_Keap1->Apoptosis

Simplified signaling pathways for the anticancer activity of Tetrandrine and Cepharanthine.

Comparative Anti-inflammatory Activity

Bisbenzylisoquinoline alkaloids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Table 2: Comparative in vitro anti-inflammatory activity of selected bisbenzylisoquinoline alkaloids

AlkaloidTargetAssayInhibitionConcentrationReference
Tetrandrine IL-6 productionIn vitro cell-based assay86%6 µM[8]
mIL-5 activityIn vitro cell-based assay95%12.5 µM[8]
NO and PGE2 release (LPS-induced THP-1 cells)Griess Assay & EIARemarkable suppressionNot specified[9]
iNOS and COX-2 expression (LPS-induced THP-1 cells)Western BlotSignificant blockage100 µM[9]
Isotetrandrine Not available in searched literature
Fangchinoline (B191232) IL-6 productionIn vitro cell-based assay63%4 µM[8]
Cyclooxygenase activityIn vitro enzyme assay35%100 µM[8]
Cepharanthine NO production (endotoxin-stimulated Raw 264.7 cells)Griess AssaySuppressionNot specified[10]
Anti-inflammatory Signaling Pathways

The anti-inflammatory mechanisms of these alkaloids often involve the inhibition of key inflammatory pathways. Tetrandrine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Cepharanthine exerts its anti-inflammatory effects in part by suppressing nitric oxide (NO) production.[10]

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) Macrophages Macrophages LPS->Macrophages activates iNOS iNOS Macrophages->iNOS COX2 COX-2 Macrophages->COX2 Tetrandrine Tetrandrine Tetrandrine->iNOS inhibits Tetrandrine->COX2 inhibits Cepharanthine Cepharanthine NO Nitric Oxide (NO) Cepharanthine->NO inhibits iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Mechanism of anti-inflammatory action for Tetrandrine and Cepharanthine.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of bisbenzylisoquinoline alkaloids on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., tetrandrine, cepharanthine) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

mtt_workflow cluster_plate 96-Well Plate cell_seeding 1. Seed Cells treatment 2. Add Alkaloid cell_seeding->treatment 24h incubation mtt_addition 3. Add MTT Solution treatment->mtt_addition 48-72h incubation solubilization 4. Add Solubilizer mtt_addition->solubilization 2-4h incubation plate_reader 5. Read Absorbance solubilization->plate_reader data_analysis 6. Calculate IC50 plate_reader->data_analysis

Experimental workflow for the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of bisbenzylisoquinoline alkaloids on NO production in macrophages.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test alkaloid.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (B80452) (a stable product of NO), a pink-colored azo compound is formed.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of Isotetrandrine N2'-oxide. In the absence of direct comparative studies for this specific analyte, this document leverages established performance characteristics for analytical methods used for structurally similar N-oxide compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Cross-validation is a critical process in analytical method development, ensuring that a new or alternative method provides results that are equivalent to an established method. This is essential when transferring methods between laboratories, updating instrumentation, or developing more efficient analytical procedures.

Comparative Performance of Analytical Methods

The selection of an analytical method is guided by its performance metrics. Below is a summary of typical quantitative data for HPLC-UV and LC-MS/MS methods used for the analysis of small molecule N-oxides, which can serve as a benchmark for the validation of a method for this compound.

Table 1: Comparison of Typical Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.995> 0.99
Limit of Detection (LOD) Typically in the µg/mL range0.01 - 1.0 µg/kg
Limit of Quantitation (LOQ) Typically in the µg/mL range0.05 - 5.0 µg/kg
Accuracy (Recovery) 98 - 102%80 - 120%
Precision (RSD) ≤ 2%≤ 15%
Specificity Moderate to HighVery High
Throughput ModerateHigh
Cost per Sample LowerHigher
Instrumentation Widely available HPLC with UV detectorMore complex and expensive LC-MS/MS system

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for HPLC-UV and LC-MS/MS analysis of N-oxide compounds. These should be optimized for the specific analysis of this compound.

HPLC-UV Method Protocol
  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

    • Perform serial dilutions to bring the concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10 - 20 µL.

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of standard solutions.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

    • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method Protocol
  • Sample Preparation:

    • For biological matrices, a sample extraction step is typically required. This can involve protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

    • After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A high-efficiency column such as a C18 or phenyl-hexyl column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Positive electrospray ionization (ESI+) is typical for N-oxides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be optimized.

  • Data Analysis:

    • Integrate the peak areas for the analyte and any internal standard used.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol (Acceptance Criteria, Sample Sets) methodA Analyze Samples with Established Method (Method A) start->methodA methodB Analyze Samples with New/Alternative Method (Method B) start->methodB resultsA Obtain Results from Method A methodA->resultsA resultsB Obtain Results from Method B methodB->resultsB compare Statistically Compare Results (e.g., Bland-Altman, t-test) resultsA->compare resultsB->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Conclusion: Methods are Equivalent Method B is Validated decision->pass Yes fail Conclusion: Methods are Not Equivalent Investigate Discrepancies decision->fail No end End pass->end fail->end

Caption: General workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding and practical framework for developing and cross-validating analytical methods for this compound. It is imperative to perform in-house validation to establish method performance for your specific application and matrix, adhering to relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

In Vivo Comparative Study: Isotetrandrine vs. Isotetrandrine N2'-oxide - A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of in vivo comparative data between isotetrandrine (B1672621) and its metabolite, isotetrandrine N2'-oxide. While research has been conducted on the parent compound, isotetrandrine, including its pharmacokinetic profile and therapeutic effects in various disease models, there is a notable absence of published in vivo studies specifically investigating this compound. This guide summarizes the available in vivo data for isotetrandrine and highlights the current knowledge gap regarding its N2'-oxide metabolite.

In Vivo Pharmacokinetics of Isotetrandrine

Limited studies in rat models provide some insight into the pharmacokinetic profile of isotetrandrine. Following intravenous administration, the elimination of isotetrandrine from plasma appears to follow linear kinetics at lower doses (12.5 and 25 mg/kg), transitioning to non-linear kinetics at a higher dose (50 mg/kg)[1]. The elimination half-life after intravenous administration is relatively short[1]. In contrast, oral administration results in a much longer elimination half-life[1]. Tissue distribution studies in rats indicate that after intravenous injection, the highest concentration of isotetrandrine is found in the lungs, while after oral administration, the liver shows the highest accumulation[1].

Table 1: Pharmacokinetic Parameters of Isotetrandrine in Rats

ParameterIntravenous Administration (12.5 mg/kg)Intravenous Administration (25 mg/kg)Intravenous Administration (50 mg/kg)Oral Administration (100 mg/kg)Oral Administration (250 mg/kg)
Elimination Half-life (t½) 67.1 ± 6.22 min68.0 ± 2.57 min97.6 ± 14.6 min9.35 ± 3.24 h9.01 ± 3.02 h
Kinetic Model Two-compartment open modelTwo-compartment open modelNon-linear kinetics--
Highest Tissue Distribution LungLungLungLiverLiver

Data extracted from a study on the pharmacokinetics and distribution of isotetrandrine in rats[1].

In Vivo Efficacy of Isotetrandrine

Isotetrandrine has demonstrated therapeutic potential in preclinical in vivo models, particularly in the context of inflammation and cancer.

Anti-inflammatory Activity:

In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), isotetrandrine administered at doses of 20 and 40 mg/kg was shown to dose-dependently attenuate pulmonary inflammatory cell infiltration, reduce myeloperoxidase activity, and decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid.

Anticancer Activity:

While direct in vivo efficacy studies for isotetrandrine in cancer are not extensively detailed in the provided search results, the related compound tetrandrine (B1684364) has been shown to potentiate the antitumor activity of paclitaxel (B517696) in xenograft models of multidrug-resistant tumors[2]. This suggests a potential role for isotetrandrine in cancer therapy that warrants further in vivo investigation.

Metabolism of Isotetrandrine and the N2'-oxide Question

In vitro studies using rat liver S9 fraction have shed some light on the metabolic fate of isotetrandrine. The primary metabolic pathways identified are N-demethylation and isoquinoline (B145761) ring oxidation[3][4]. This process leads to the formation of metabolites such as N-desmethyl isotetrandrine, hydroxy-isotetrandrine, oxo-isotetrandrine, and oxohydroxy-isotetrandrine[3][4].

Notably, these in vitro metabolism studies did not report the formation of this compound. However, a study on the in vivo metabolism of the related compound tetrandrine in rats did identify the presence of Tet-N-oxides, suggesting that N-oxidation is a plausible metabolic pathway for this class of bisbenzylisoquinoline alkaloids in a living organism.

The critical gap in the current scientific literature is the absence of any in vivo studies that have isolated, quantified, or evaluated the biological activity of this compound. Consequently, a direct in vivo comparison with its parent compound is not possible at this time.

Experimental Protocols

Pharmacokinetics of Isotetrandrine in Rats[1]

  • Animal Model: Male rats.

  • Drug Administration:

    • Intravenous (iv) administration of isotetrandrine at doses of 12.5, 25, and 50 mg/kg.

    • Intragastric (ig) administration of isotetrandrine at doses of 100 and 250 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration. Tissues (lung, liver, etc.) were also collected for distribution analysis.

  • Analytical Method: A reversed-phase high-performance liquid chromatography (HPLC) method was developed for the determination of isotetrandrine in biological specimens. The mobile phase consisted of 0.2% (w/v) SDS, 47% acetonitrile, and 53% distilled water (pH 2), with a flow rate of 1.5 ml/min and UV detection at 230 nm.

  • Data Analysis: Plasma concentration-time curves were plotted, and pharmacokinetic parameters were calculated using a two-compartment open model for intravenous administration.

In Vitro Metabolism of Isotetrandrine[3][4]

  • System: Male rat hepatic S9 fraction.

  • Incubation: Isotetrandrine (100 microg/mL) was incubated with the S9 fraction in the presence of an NADPH generating system in Tris buffer (pH 7.4) at 37°C.

  • Sample Processing: Samples were taken at 60 minutes, and metabolites were extracted using solvent extraction.

  • Analytical Method: High-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS) were used to profile, characterize, and tentatively identify the metabolites.

Signaling Pathways Modulated by Isotetrandrine

Based on in vivo and in vitro studies, isotetrandrine has been shown to modulate key inflammatory signaling pathways.

Isotetrandrine_Signaling_Pathway cluster_LPS LPS-induced Inflammation cluster_Cell Macrophage / Lung Epithelial Cell LPS LPS MAPK MAPK Activation LPS->MAPK NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Isotetrandrine Isotetrandrine Isotetrandrine->MAPK Isotetrandrine->NFkB

References

Replicating the Mechanism of Action of Isotetrandrine N2'-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotetrandrine (B1672621) N2'-oxide, a derivative of the bisbenzylisoquinoline alkaloid Isotetrandrine, presents a compelling area of study for novel therapeutic development. While direct research on the mechanism of action of Isotetrandrine N2'-oxide is limited, this guide provides a comparative analysis based on the known activities of its parent compound, Isotetrandrine, and the general mechanistic principles of heterocyclic N-oxides. This document aims to furnish researchers with a foundational understanding to design and execute experiments to elucidate and potentially replicate findings related to the bioactivity of this compound.

Comparative Analysis of Bioactivities

To contextualize the potential mechanism of action of this compound, it is instructive to compare the established biological effects of its parent compound, Isotetrandrine, with those of other relevant N-oxide compounds.

Compound ClassKey Biological ActivitiesKnown Mechanisms of Action
Isotetrandrine Anti-inflammatory, Anticancer, Vasodilatory, ImmunosuppressiveInhibition of MAPK and NF-κB pathways[1], α1-adrenoceptor antagonism[2][3], Calcium channel blocking[2][4][5], Inhibition of STING-TBK1 pathway[6], Potential modulation of VEGF/HIF-1α/ICAM-1 pathway[7], Suppression of iNOS and COX-2 expression[8][9]
Heterocyclic N-Oxides (General) Anticancer, Antibacterial, Antihypertensive, Hypoxia-activated prodrugsNitric oxide (NO) donation[10], Bioreduction under hypoxic conditions leading to activation[11][12], Overcoming multidrug resistance in cancer[13][14], Generation of reactive oxygen species (ROS)[15]

Postulated Mechanism of Action for this compound

Based on the activities of Isotetrandrine and the chemical properties of N-oxides, the mechanism of action for this compound can be hypothesized to involve a combination of the following:

  • Modulation of Inflammatory Pathways : It may retain the ability of Isotetrandrine to suppress key inflammatory signaling cascades such as MAPK and NF-κB.

  • Calcium Channel Blockade : The core bisbenzylisoquinoline structure might still confer calcium channel blocking activities.

  • Hypoxia-Activated Cytotoxicity : The N-oxide moiety could render the molecule susceptible to reduction under hypoxic conditions, a characteristic of the tumor microenvironment. This reduction could "unmask" the cytotoxic activity of the parent Isotetrandrine or generate other reactive species.

  • Nitric Oxide Donation : The N-oxide group could potentially release nitric oxide, a key signaling molecule with pleiotropic effects in the cardiovascular and immune systems.[10]

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are recommended.

Cell Viability and Proliferation Assays
  • Objective : To determine the cytotoxic and anti-proliferative effects of this compound in comparison to Isotetrandrine.

  • Methodology (Sulforhodamine B (SRB) Assay) :

    • Cell Seeding : Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment : Treat cells with a range of concentrations of this compound and Isotetrandrine for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Cell Fixation : Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining : Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Solubilization : Wash away unbound dye with 1% acetic acid and solubilize the protein-bound dye with 10 mM Tris base solution.

    • Data Acquisition : Measure the absorbance at 510 nm using a microplate reader.

    • Analysis : Calculate the concentration that inhibits cell growth by 50% (GI50).

Western Blot Analysis of Signaling Pathways
  • Objective : To investigate the effect of this compound on key signaling proteins involved in inflammation and apoptosis.

  • Methodology :

    • Cell Lysis : Treat cells with the compounds for specified times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

    • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting : Block the membrane and then incubate with primary antibodies against key targets (e.g., phospho-p38, phospho-ERK, phospho-JNK, IκBα, cleaved PARP, Bax, HIF-1α).

    • Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Hypoxia-Activation Assay
  • Objective : To determine if this compound is selectively activated under hypoxic conditions.

  • Methodology :

    • Cell Culture : Culture cancer cells under normoxic (21% O2) and hypoxic (1% O2) conditions.

    • Compound Treatment : Treat the cells with this compound and a known hypoxia-activated prodrug (e.g., Tirapazamine) as a positive control.

    • Viability Assessment : After the treatment period, assess cell viability using an MTT or SRB assay.

    • Analysis : Compare the cytotoxicity of this compound under normoxic and hypoxic conditions. A significantly lower GI50 value under hypoxia would suggest selective activation.

Nitric Oxide (NO) Release Assay
  • Objective : To measure the potential release of nitric oxide from this compound.

  • Methodology (Griess Assay) :

    • Sample Preparation : Incubate this compound in a cell-free system or with cell lysates.

    • Griess Reagent : Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite (B80452), a stable product of NO oxidation.

    • Colorimetric Measurement : Measure the absorbance at 540 nm.

    • Quantification : Use a sodium nitrite standard curve to quantify the amount of nitrite produced, which is indicative of NO release.

Visualizing the Signaling Pathways

To aid in the conceptualization of the potential mechanisms of action, the following diagrams illustrate the known signaling pathway of the parent compound, Isotetrandrine, and a general workflow for evaluating N-oxide compounds.

Isotetrandrine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_pathway->Inflammatory_Cytokines NFkB_pathway->Inflammatory_Cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB_pathway->iNOS_COX2 Isotetrandrine Isotetrandrine Isotetrandrine->MAPK_pathway Isotetrandrine->NFkB_pathway VEGF VEGF Isotetrandrine->VEGF HIF1a HIF-1α Isotetrandrine->HIF1a VEGF->HIF1a ICAM1 ICAM-1 HIF1a->ICAM1 Apoptosis Apoptosis ICAM1->Apoptosis

Caption: Known signaling pathways modulated by Isotetrandrine.

N_Oxide_Evaluation_Workflow N_Oxide_Compound Isotetrandrine N2'-oxide In_Vitro_Screening In Vitro Screening (Cell Viability) N_Oxide_Compound->In_Vitro_Screening Hypoxia_Assay Hypoxia Selectivity Assay In_Vitro_Screening->Hypoxia_Assay Mechanism_Studies Mechanism of Action Studies Hypoxia_Assay->Mechanism_Studies NO_Release NO Release Assay Mechanism_Studies->NO_Release Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot ROS_Measurement ROS Measurement Mechanism_Studies->ROS_Measurement Data_Analysis Data Analysis and Hypothesis Refinement NO_Release->Data_Analysis Western_Blot->Data_Analysis ROS_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

References

A Comparative Guide to Isotetrandrine N2'-oxide and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. These agents exert their therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels, leading to vasodilation and reduced cardiac contractility. While several classes of CCBs are well-established, research into novel compounds with potentially unique pharmacological profiles is ongoing. One such compound of interest is isotetrandrine (B1672621) N2'-oxide, a derivative of the bisbenzylisoquinoline alkaloid tetrandrine (B1684364).

This guide provides a comparative analysis of isotetrandrine N2'-oxide against well-known calcium channel blockers. Due to the limited direct experimental data on this compound, this comparison is primarily based on the extensively studied parent compound, tetrandrine, with a discussion on the potential influence of the N2'-oxide functional group.

Mechanism of Action: An Overview

Voltage-gated calcium channels are crucial for excitation-contraction coupling in muscle cells and for neurotransmitter release. CCBs are broadly classified based on their chemical structure and their primary site of action on the L-type calcium channel, the main channel in cardiac and smooth muscle.

The primary classes of CCBs include:

  • Dihydropyridines (e.g., Nifedipine): These are potent vasodilators with minimal effect on heart rate.

  • Phenylalkylamines (e.g., Verapamil): These are more cardioselective, reducing heart rate and contractility.

  • Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both cardiac and vascular smooth muscle.

Tetrandrine, the parent compound of this compound, is a bisbenzylisoquinoline alkaloid that has been shown to block both L-type and T-type voltage-gated calcium channels.[1] Its mechanism involves interaction with the diltiazem-binding site on the α1 subunit of the L-type calcium channel.[1] Furthermore, tetrandrine has been reported to inhibit Ca²⁺ release-activated Ca²⁺ channels.[2]

The introduction of an N-oxide functional group, as in this compound, can significantly alter a molecule's physicochemical properties, such as polarity and membrane permeability. This modification could potentially influence its binding affinity, selectivity, and overall pharmacological profile compared to tetrandrine. However, without direct experimental evidence, the precise effects remain speculative.

Comparative Data

The following table summarizes the available quantitative data for tetrandrine and other representative calcium channel blockers. It is important to reiterate that the data for "this compound" is inferred from its parent compound, tetrandrine, and should be interpreted with caution pending direct experimental validation.

CompoundClassTarget Channel(s)IC₅₀ (L-type)IC₅₀ (T-type)Binding Site
This compound (inferred from Tetrandrine) Bisbenzylisoquinoline AlkaloidL-type, T-type, Ca²⁺ release-activated8 µM[3]20 µM[3]Benzothiazepine site[1]
Nifedipine DihydropyridineL-type~0.2 µM-Dihydropyridine site
Verapamil PhenylalkylamineL-type~0.024-0.101 µMYesPhenylalkylamine site
Diltiazem (B1670644) BenzothiazepineL-type, T-type~0.051-0.100 µMYesBenzothiazepine site

Experimental Protocols

To facilitate further research on this compound and enable direct comparisons, detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This technique allows for the direct measurement of ion channel activity in living cells.

Objective: To determine the inhibitory concentration (IC₅₀) and mechanism of action of a test compound on voltage-gated calcium channels.

Materials:

  • Cell line expressing the target calcium channel (e.g., HEK293 cells stably transfected with the α1 subunit of the L-type or T-type channel).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (e.g., containing in mM: 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH).

  • Intracellular solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH).

  • Test compound (this compound) and reference compounds (nifedipine, verapamil, diltiazem).

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a voltage protocol to elicit calcium currents (e.g., a series of depolarizing steps from -60 mV to +60 mV).

  • Record baseline calcium currents.

  • Perfuse the cell with the extracellular solution containing various concentrations of the test compound.

  • Record the calcium currents in the presence of the compound.

  • Wash out the compound and record the recovery of the current.

  • Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC₅₀ value.

Intracellular Calcium Flux Assay

This method measures changes in intracellular calcium concentration in a population of cells in response to a stimulus.

Objective: To assess the effect of a test compound on calcium influx.

Materials:

  • Cells expressing the target calcium channels.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • Depolarizing agent (e.g., high concentration of KCl).

  • Fluorescence plate reader or fluorescence microscope.

  • Test compound and reference compounds.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with the calcium indicator dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound or reference compounds for a defined period.

  • Measure the baseline fluorescence.

  • Add the depolarizing agent (e.g., KCl) to stimulate calcium influx.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (e.g., peak fluorescence minus baseline) to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathway of Calcium Channel Blockers

CalciumChannelBlockade cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_Channel Voltage-Gated Calcium Channel DHP_Site Dihydropyridine Site PAA_Site Phenylalkylamine Site BTZ_Site Benzothiazepine Site Ca_int Ca²⁺ DHP_Site->Ca_Channel Inhibits PAA_Site->Ca_Channel Inhibits BTZ_Site->Ca_Channel Inhibits Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx Nifedipine Nifedipine Nifedipine->DHP_Site Binds to Verapamil Verapamil Verapamil->PAA_Site Binds to Diltiazem Diltiazem Diltiazem->BTZ_Site Binds to Tetrandrine Tetrandrine/ This compound Tetrandrine->BTZ_Site Binds to Contraction Muscle Contraction Ca_int->Contraction Triggers PatchClampWorkflow start Start cell_prep Cell Preparation (e.g., HEK293 with target channel) start->cell_prep pipette_prep Pipette Fabrication and Filling start->pipette_prep giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline Record Baseline Calcium Currents whole_cell->baseline drug_app Apply Test Compound (e.g., this compound) baseline->drug_app drug_rec Record Currents in Presence of Drug drug_app->drug_rec washout Washout drug_rec->washout recovery Record Recovery washout->recovery analysis Data Analysis (IC₅₀ determination) recovery->analysis end End analysis->end

References

Evaluating the Specificity of Isotetrandrine N2'-Oxide's Biological Targets: A Comparative Guide Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the biological targets, specificity, and mechanism of action of Isotetrandrine (B1672621) N2'-oxide. Therefore, this guide provides a comparative analysis based on the known biological activities of its parent compound, isotetrandrine, and the closely related bisbenzylisoquinoline alkaloid, tetrandrine (B1684364). The experimental protocols and pathway diagrams are presented as illustrative examples of how the specificity of a compound like Isotetrandrine N2'-oxide would be evaluated.

Introduction

This compound is a derivative of isotetrandrine, a bisbenzylisoquinoline alkaloid found in plants of the Stephania genus. While the biological activities of isotetrandrine and the related compound tetrandrine have been explored, this compound remains largely uncharacterized. N-oxidation is a common metabolic process that can alter the pharmacological properties of a compound, including its solubility, membrane permeability, and target interactions.[1] This guide aims to provide a framework for evaluating the potential biological targets of this compound by summarizing the known activities of its structural analogs and outlining standard experimental approaches for target identification and validation.

Comparative Analysis of Related Compounds

To infer potential activities of this compound, we can examine the documented biological effects of isotetrandrine and tetrandrine. These compounds have been reported to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, among others.[2][3]

CompoundReported Biological ActivitiesKnown/Proposed Molecular Targets or Pathways
Isotetrandrine Anti-inflammatory, antibacterial, antiviral, antioxidative.[4][5]Upregulation of heme oxygenase-1 (HO-1) via activation of the Nrf2 signaling pathway.[4][5]
Tetrandrine Anti-tumor (inhibits proliferation, angiogenesis, migration, and invasion; induces apoptosis and autophagy), reversal of multidrug resistance (MDR), enhancement of radiation sensitization, anti-inflammatory, anti-fibrotic, antihypertensive.[2][3]Inhibition of various ion channels (e.g., calcium channels), modulation of signaling pathways including NF-κB, AP-1, and TGF-β.[2]
This compound No specific biological activities or targets have been reported in the scientific literature to date.Unknown.

Experimental Protocols for Target Specificity Evaluation

The following are examples of experimental protocols that could be employed to determine the biological targets and specificity of this compound.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying the protein targets of a drug in a cellular context. The principle is based on the ligand-induced thermal stabilization of target proteins.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line if anti-cancer activity is hypothesized) to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated proteins by centrifugation. Quantify the amount of a specific protein of interest in the soluble fraction using techniques like Western blotting or mass spectrometry-based proteomics.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates direct binding of the compound to the protein.

2. Kinase Inhibition Assay

If this compound is hypothesized to be a kinase inhibitor, its specificity can be assessed using a kinase panel screening.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screening: Submit the compound to a commercial service or perform in-house screening against a panel of purified kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric (e.g., ³²P-ATP) or fluorescence-based method.

  • IC50 Determination: For any "hit" kinases identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of concentrations of this compound and measuring the enzymatic activity.

  • Data Analysis: The IC50 values provide a quantitative measure of the compound's potency against each kinase. A highly specific inhibitor will have a low IC50 for its primary target and significantly higher IC50 values for other kinases.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be investigated for this compound based on the known activity of its parent compound, as well as a general workflow for target identification.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Isotetrandrine Isotetrandrine Keap1 Keap1 Isotetrandrine->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE HO-1 Expression HO-1 Expression ARE->HO-1 Expression activates Nrf2_n->ARE binds to

Caption: Hypothetical signaling pathway for Isotetrandrine, the parent compound of this compound, showing the activation of the Nrf2/HO-1 antioxidant response pathway.

G Start Start Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Hit_Compound Identify Hit Compound (this compound) Phenotypic_Screening->Hit_Compound Affinity_Chromatography Affinity Chromatography Hit_Compound->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Hit_Compound->CETSA Yeast_Two_Hybrid Yeast Two-Hybrid Hit_Compound->Yeast_Two_Hybrid Potential_Targets Identify Potential Targets Affinity_Chromatography->Potential_Targets CETSA->Potential_Targets Yeast_Two_Hybrid->Potential_Targets Target_Validation Target Validation (e.g., siRNA, CRISPR) Potential_Targets->Target_Validation Mechanism_of_Action Elucidate Mechanism of Action Target_Validation->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: A general experimental workflow for the identification and validation of biological targets for a novel compound like this compound.

Conclusion

While there is currently no direct evidence to evaluate the specificity of this compound's biological targets, the known activities of its parent compound, isotetrandrine, and the related alkaloid, tetrandrine, provide a starting point for hypothesis-driven research. The experimental protocols and workflows outlined in this guide represent standard methodologies that can be applied to characterize the pharmacological profile of this compound. Further research is imperative to elucidate the specific biological targets of this compound and to determine its potential therapeutic applications.

References

Unraveling the Structure-Activity Relationship of Isotetrandrine N2'-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isotetrandrine and its derivative, Isotetrandrine N2'-oxide. Due to a lack of publicly available experimental data for this compound, this comparison is based on the established biological activities of the parent compound, Isotetrandrine, and the predicted influence of N-oxidation on its structure-activity relationship (SAR). This document aims to highlight research gaps and guide future investigations into this potentially valuable compound.

Introduction to Isotetrandrine and the Significance of N-Oxidation

Isotetrandrine is a bisbenzylisoquinoline alkaloid with a range of documented pharmacological effects, including anti-inflammatory, neuroprotective, and potential anti-cancer activities. The introduction of an N-oxide functional group can significantly alter a molecule's physicochemical properties, such as polarity and membrane permeability, which in turn can modulate its biological activity, metabolic stability, and toxicity profile.[1] While N-oxides are sometimes metabolic byproducts, they can also exhibit unique or enhanced therapeutic effects compared to their parent compounds.[2]

Comparative Analysis of Biological Activity: Knowns and Postulates

Direct comparative studies on the biological activities of Isotetrandrine and this compound are not currently available in the scientific literature. The following table summarizes the known quantitative data for Isotetrandrine and provides a column for the yet-to-be-determined activities of its N2'-oxide, thereby identifying key areas for future research.

Table 1: Comparison of In Vitro Biological Activities

Biological ActivityTarget/AssayIsotetrandrine (IC50/EC50)This compound (IC50/EC50)
Anti-inflammatory Inhibition of Nitric Oxide (NO) ProductionData available for related compoundsNot available
Antioxidant Brain homogenate autoxidationIC50: 16-20 µM (for related aporphines)[3]Not available
Neuroprotection Inhibition of LPS-induced iNOS and COX-2 expression in BV2 cellsSignificant inhibition at 200 µMNot available
Anticancer Various cancer cell linesData available for tetrandrine, a related alkaloidNot available

Postulated Structure-Activity Relationship of this compound

The addition of a highly polar N-oxide group to the tertiary amine at the N2' position of Isotetrandrine is expected to influence its bioactivity in several ways:

  • Increased Polarity: This may decrease its ability to cross the blood-brain barrier, potentially reducing its neuroprotective effects observed with the parent compound. However, it could also lead to altered tissue distribution and excretion profiles.

  • Altered Receptor Binding: The N-oxide moiety can act as a hydrogen bond acceptor, potentially leading to different or enhanced interactions with biological targets.[1]

  • Modified Metabolism: N-oxidation can sometimes represent a metabolic deactivation pathway. Conversely, some N-oxides can act as prodrugs, being reduced in vivo to the active tertiary amine.[2]

Further research is essential to validate these hypotheses and to fully elucidate the SAR of this compound.

Experimental Protocols

To facilitate the investigation of this compound, a detailed protocol for a key in vitro anti-inflammatory assay is provided below. This method can be readily adapted to directly compare the activity of Isotetrandrine and its N2'-oxide derivative.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Isotetrandrine and this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of Isotetrandrine or this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for each compound.

Cell Viability Assay (e.g., MTT assay): It is crucial to perform a concurrent cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[4]

Signaling Pathways and Visualizations

Isotetrandrine is known to modulate several key signaling pathways involved in inflammation and cell survival. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways. The potential influence of this compound on these pathways remains to be investigated.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis cluster_results Results seeding Seed RAW 264.7 cells pretreatment Pre-treat with Isotetrandrine or this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant mtt MTT Assay for Viability incubation->mtt griess Griess Assay for Nitrite supernatant->griess ic50 Calculate IC50 griess->ic50 viability_data Assess Cytotoxicity mtt->viability_data

Experimental workflow for determining the anti-inflammatory activity.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Nucleus->iNOS gene transcription NO Nitric Oxide iNOS->NO produces Isotetrandrine Isotetrandrine Isotetrandrine->TAK1 Isotetrandrine->IKK

Simplified NF-κB signaling pathway and potential inhibition by Isotetrandrine.

Conclusion and Future Directions

While Isotetrandrine shows promise as a multi-target therapeutic agent, the biological activities of its N2'-oxide derivative remain largely unexplored. The introduction of the N-oxide functionality is likely to have a significant impact on its pharmacokinetic and pharmacodynamic properties. This guide highlights the urgent need for direct comparative studies to:

  • Synthesize and characterize this compound.

  • Evaluate its in vitro activity in a panel of relevant assays (e.g., anti-inflammatory, anticancer, neuroprotective).

  • Determine its pharmacokinetic profile and in vivo efficacy.

  • Elucidate its mechanism of action and identify its molecular targets.

Such studies will be crucial in determining whether this compound offers any therapeutic advantages over its parent compound and whether it represents a viable candidate for further drug development.

References

"validating the neuroprotective effects of Isotetrandrine N2'-oxide in different models"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical evidence surrounding Isotetrandrine (ITD) reveals a promising neuroprotective agent, primarily investigated in the context of Parkinson's Disease models. While direct experimental data on its derivative, Isotetrandrine N2'-oxide, is not available in the current body of scientific literature, the existing research on the parent compound provides a strong foundation for future investigations. This guide synthesizes the key findings on Isotetrandrine, presenting its neuroprotective effects, underlying mechanisms, and the experimental frameworks used for its validation.

Performance in Preclinical Models

Isotetrandrine has demonstrated significant neuroprotective capabilities in both in vitro and in vivo models of neurodegeneration. The primary evidence stems from studies using murine microglial cells and zebrafish models of Parkinson's Disease.

In Vitro Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells, Isotetrandrine has been shown to effectively suppress the inflammatory response.[1][2][3][4] Treatment with ITD led to a dose-dependent reduction in the expression of key pro-inflammatory proteins and mRNAs.

Table 1: Effect of Isotetrandrine on Pro-inflammatory Markers in LPS-stimulated BV2 Cells

Treatment GroupiNOS Protein Expression (Relative Density)COX-2 Protein Expression (Relative Density)
Control--
LPS100%100%
LPS + ITD (10 µM)No significant effectNo significant effect
LPS + ITD (100 µM)No significant effectNo significant effect
LPS + ITD (200 µM)Significantly reducedSignificantly reduced
Data synthesized from a study by Lin et al. (2023).[1]

Furthermore, ITD treatment also decreased the mRNA levels of pro-inflammatory markers including interleukin-6 (iL-6), inducible nitric oxide synthase (inos), cyclooxygenase-2 (cox-2), and cd11b.[1][3][4]

In Vivo Neuroprotection in a Parkinson's Disease Model

The neuroprotective effects of Isotetrandrine were further validated in a 6-hydroxydopamine (6-OHDA)-induced zebrafish model of Parkinson's Disease.[1][2][3] Pretreatment with ITD demonstrated a significant improvement in the locomotor deficits caused by the neurotoxin.

Table 2: Effect of Isotetrandrine on Locomotor Activity in 6-OHDA-Treated Zebrafish

Treatment GroupTotal Swimming Distance at 5 dpf (mm, mean ± SEM)Total Swimming Distance at 6 dpf (mm, mean ± SEM)
Control767.6 ± 31.7798.8 ± 72.0
6-OHDA (250 µM)369.8 ± 45.5326.2 ± 25.1
6-OHDA + ITD (200 µM)645.3 ± 61.8785.1 ± 51.5
dpf: days post-fertilization. Data from a study by Lin et al. (2023).[1]

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of Isotetrandrine are attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis.[1][3][4] The proposed mechanism involves the activation of pro-survival pathways and the inhibition of pro-inflammatory and apoptotic cascades.

Isotetrandrine_Signaling_Pathway cluster_stress Neurotoxic Stress (e.g., 6-OHDA, LPS) cluster_itd Isotetrandrine cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Outcome stress Neuroinflammation & Oxidative Stress pi3k PI3K stress->pi3k erk ERK stress->erk ho1 HO-1 stress->ho1 itd Isotetrandrine itd->pi3k itd->erk itd->ho1 anti_apoptosis Anti-apoptosis pi3k->anti_apoptosis erk->anti_apoptosis anti_inflammation Anti-inflammation ho1->anti_inflammation neuroprotection Neuroprotection anti_inflammation->neuroprotection anti_apoptosis->neuroprotection

Proposed signaling pathway of Isotetrandrine's neuroprotective action.

Pharmacological validation using specific inhibitors has confirmed the involvement of the PI3K, ERK, and HO-1 pathways in mediating the neuroprotective effects of Isotetrandrine.[1][3] Inhibition of these pathways was shown to partially abolish the beneficial effects of ITD on locomotor activity in the zebrafish model.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

In Vitro Anti-Inflammatory Assay
  • Cell Line: BV2 murine microglial cells.[1][2]

  • Treatment: Co-treatment with Lipopolysaccharide (LPS) and varying concentrations of Isotetrandrine (10, 100, and 200 µM) for 24 hours.[1][4]

  • Analysis:

    • Western Blot: To determine the protein expression levels of iNOS and COX-2. β-actin is used as a loading control.[1][4]

    • RT-qPCR: To measure the mRNA expression levels of iL-6, inos, cox-2, and cd11b.[1][4]

In Vivo Parkinson's Disease Model
  • Animal Model: Zebrafish larvae.[1][2]

  • Induction of Parkinson's Disease: Exposure to 250 µM 6-hydroxydopamine (6-OHDA) from 2 to 5 days post-fertilization (dpf).[1][2]

  • Treatment: Pretreatment with 200 µM Isotetrandrine from 9 hours post-fertilization (hpf) to 5 dpf. For inhibitor studies, co-treatment with specific pathway inhibitors such as LY294002 (PI3K inhibitor), LY32141996 (ERK inhibitor), or SnPP (HO-1 inhibitor).[1]

  • Behavioral Analysis: Assessment of total swimming distance at 5 and 6 dpf.[1][2]

  • Molecular Analysis: qPCR analysis of apoptosis-related mRNA expression (e.g., th1, bcl-2, bax) and oxidative stress-related genes (ho-1).[1]

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo bv2 BV2 Microglial Cells lps_itd LPS + Isotetrandrine Treatment bv2->lps_itd analysis_invitro Western Blot & qPCR Analysis lps_itd->analysis_invitro zebrafish Zebrafish Larvae itd_pretreatment Isotetrandrine Pretreatment zebrafish->itd_pretreatment ohda_induction 6-OHDA Induction itd_pretreatment->ohda_induction behavioral_analysis Locomotor Activity Assessment ohda_induction->behavioral_analysis molecular_analysis qPCR Analysis ohda_induction->molecular_analysis

Workflow of the in vitro and in vivo experimental procedures.

Comparison with Alternatives and Future Directions

Currently, there is a lack of published research directly comparing the neuroprotective efficacy of Isotetrandrine with other established or investigational neuroprotective agents. Such comparative studies are crucial for positioning ITD within the therapeutic landscape.

The absence of data on this compound is a significant knowledge gap. The N-oxide functional group can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its bioavailability, reducing toxicity, or modifying its mechanism of action. Future research should prioritize the investigation of this compound to determine if it offers any advantages over the parent compound. Studies on other N-oxide containing compounds, such as nitrones, have shown promise in reducing oxidative stress and apoptosis in neuronal cells, suggesting that the N2'-oxide derivative of Isotetrandrine may also possess potent neuroprotective properties.[5][6]

References

Benchmarking Isotetrandrine N2'-Oxide Against Known Fibrosis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fibrosis and Therapeutic Intervention

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to the scarring and hardening of tissues. This process can affect various organs, including the lungs, liver, kidneys, and heart, ultimately causing organ dysfunction and failure. A key cellular mediator of fibrosis is the myofibroblast, which is primarily responsible for the excessive deposition of collagen and other ECM components. The activation of myofibroblasts is driven by a complex network of signaling pathways, with Transforming Growth Factor-beta (TGF-β) playing a central role.

Current therapeutic strategies for fibrosis aim to inhibit the key molecular pathways that drive the fibrotic process. This guide provides a comparative analysis of Isotetrandrine N2'-oxide, a derivative of the natural alkaloid tetrandrine (B1684364), against two well-established and clinically approved fibrosis inhibitors: Pirfenidone (B1678446) and Nintedanib (B1663095). Due to the limited direct research on the anti-fibrotic properties of this compound, its potential mechanism and efficacy are extrapolated from studies on its parent compound, tetrandrine.

Comparative Analysis of Anti-Fibrotic Agents

This section details the mechanisms of action and reported efficacy of this compound (hypothetical), Pirfenidone, and Nintedanib.

This compound: A Potential Anti-Fibrotic Agent

This compound is a derivative of tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. While direct studies on the anti-fibrotic effects of the N2'-oxide form are scarce, the parent compound, tetrandrine, has demonstrated significant anti-fibrotic properties in preclinical models of pulmonary and liver fibrosis.

Hypothesized Mechanism of Action:

Based on the known activities of tetrandrine, the anti-fibrotic effects of this compound are likely attributed to:

  • Inhibition of Inflammatory Pathways: Tetrandrine has been shown to suppress the production of pro-inflammatory cytokines, which are known to contribute to the initiation and progression of fibrosis.

  • Modulation of TGF-β Signaling: Tetrandrine can interfere with the TGF-β signaling pathway, a central driver of fibrosis, by reducing the expression of TGF-β1 and its downstream effectors.[1]

  • Antioxidant Effects: By mitigating oxidative stress, a key contributor to tissue injury and fibrosis, this compound may protect cells from damage and reduce the fibrotic response.

The N-oxide functional group can, in some cases, alter the pharmacokinetic profile or biological activity of a parent compound. Further research is necessary to elucidate the specific effects of the N2'-oxide modification on the anti-fibrotic potency of tetrandrine.

Known Fibrosis Inhibitors: Pirfenidone and Nintedanib

Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF).[3]

  • Mechanism of Action: The precise mechanism of action of pirfenidone is not fully understood, but it is known to inhibit the synthesis of TGF-β and Tumor Necrosis Factor-alpha (TNF-α).[2][4] It also reduces the production of collagen and other ECM components by fibroblasts.[3]

Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of IPF and other progressive fibrosing interstitial lung diseases.[5][6]

  • Mechanism of Action: Nintedanib targets multiple tyrosine kinases involved in the pathogenesis of fibrosis, including the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[5][7][8] By inhibiting these signaling pathways, nintedanib interferes with the proliferation, migration, and activation of fibroblasts.[5][9]

Quantitative Data Summary

The following table summarizes the key characteristics and reported efficacy of the compared compounds. Data for this compound is extrapolated from studies on tetrandrine and should be considered hypothetical.

FeatureThis compound (Hypothetical)PirfenidoneNintedanib
Target(s) Inflammatory pathways, TGF-β signalingTGF-β, TNF-α, Collagen synthesisPDGFR, FGFR, VEGFR
Mechanism Anti-inflammatory, Antioxidant, TGF-β modulationInhibition of pro-fibrotic cytokine synthesisTyrosine kinase inhibition
Reported Efficacy Reduction in collagen deposition and inflammatory markers in animal models (based on tetrandrine)[10]Slows the rate of decline in lung function in IPF patients[3]Slows the rate of decline in lung function in IPF and other progressive fibrosing ILDs[5][8]
Administration Oral (presumed)OralOral[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-fibrotic potential of therapeutic compounds.

Hydroxyproline (B1673980) Assay for Collagen Quantification

This assay measures the total collagen content in tissue samples by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

Protocol:

  • Sample Hydrolysis:

    • Homogenize 10-20 mg of tissue in 100 µL of distilled water.

    • Add 100 µL of concentrated hydrochloric acid (12 M) to each sample in a pressure-tight vial.

    • Hydrolyze the samples by heating at 120°C for 3 to 18 hours.

    • Cool the samples to room temperature and centrifuge to pellet any debris.

  • Assay Procedure:

    • Transfer a known volume of the hydrolysate to a new tube and evaporate to dryness.

    • Reconstitute the dried pellet in assay buffer.

    • Add Chloramine-T reagent and incubate at room temperature for 20 minutes.

    • Add p-Dimethylaminobenzaldehyde (DMAB) reagent and incubate at 60°C for 15 minutes.

    • Measure the absorbance at 560 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of hydroxyproline.

    • Calculate the hydroxyproline concentration in the samples from the standard curve.

    • Estimate the total collagen content, assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.[11]

Immunofluorescence for Alpha-Smooth Muscle Actin (α-SMA)

This technique is used to visualize and quantify the presence of myofibroblasts, which are characterized by the expression of α-SMA.

Protocol:

  • Tissue Preparation:

    • Fix tissue samples in 4% paraformaldehyde and embed in paraffin.

    • Cut 4-5 µm sections and mount on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

  • Staining:

    • Perform antigen retrieval using an appropriate buffer and heating method.

    • Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum) for 1 hour.

    • Incubate with a primary antibody against α-SMA overnight at 4°C.

    • Wash the sections and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the α-SMA positive area using image analysis software.

Western Blot for Fibrotic Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in fibrosis, such as collagen type I, fibronectin, and α-SMA.

Protocol:

  • Sample Preparation:

    • Extract total protein from cells or tissues using a suitable lysis buffer.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-collagen I, anti-fibronectin, or anti-α-SMA) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways in Fibrosis

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD Myofibroblast Myofibroblast Activation SMAD->Myofibroblast ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGFb Inhibits Synthesis Tetrandrine This compound (Hypothetical) Tetrandrine->TGFb Inhibits Signaling

Caption: TGF-β signaling pathway in fibrosis and points of inhibition.

Tyrosine Kinase Signaling in Fibrosis

PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR FGF FGF FGFR FGF Receptor FGF->FGFR VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR TK Tyrosine Kinase Signaling PDGFR->TK FGFR->TK VEGFR->TK Fibroblast Fibroblast Proliferation & Migration TK->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Inhibits

Caption: Tyrosine kinase signaling in fibrosis and Nintedanib's mechanism.

Experimental Workflow for Anti-Fibrotic Drug Screening

Start In vitro/In vivo Fibrosis Model Treatment Treatment with Test Compound Start->Treatment Tissue Tissue/Cell Collection Treatment->Tissue Collagen Collagen Quantification (Hydroxyproline Assay) Tissue->Collagen Myofibroblast Myofibroblast Analysis (α-SMA Staining) Tissue->Myofibroblast Markers Fibrotic Marker Expression (Western Blot) Tissue->Markers Data Data Analysis & Comparison Collagen->Data Myofibroblast->Data Markers->Data

Caption: General experimental workflow for evaluating anti-fibrotic compounds.

References

A Comparative Guide to the Cytotoxicity of Isotetrandrine and Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural alkaloid isotetrandrine (B1672621) and its derivative, Isotetrandrine N2'-oxide. Due to a lack of available data for one of the compounds, this guide presents the existing experimental findings for isotetrandrine and outlines the methodologies for future comparative studies.

Quantitative Cytotoxicity Data

A thorough review of scientific literature yielded quantitative cytotoxicity data for isotetrandrine against a panel of human cancer cell lines. In contrast, no publicly available in vitro cytotoxicity data (such as IC50 values) was found for this compound.

The cytotoxic activity of isotetrandrine was evaluated using a resazurin (B115843) reduction assay, with the results summarized in the table below.

Table 1: Cytotoxicity of Isotetrandrine Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia2.61
CEM/ADR5000Leukemia (Multidrug-Resistant)3.51
HCT116 (p53+/+)Colon Carcinoma4.33
HCT116 (p53-/-)Colon Carcinoma (p53 knockout)7.28
HepG2Hepatocellular Carcinoma1.45
MDA-MB-231-BCRPBreast Carcinoma (BCRP-transfected)3.51
MDA-MB-231-pcDNABreast Carcinoma (vector control)7.28
U87MGGlioblastoma4.69
U87MG.ΔEGFRGlioblastoma (EGFR-transfected)18.60

Data sourced from a study on compounds derived from Xylopia aethiopica.

Note: The lack of data for this compound prevents a direct comparison of its cytotoxic potency with that of isotetrandrine at this time.

Experimental Protocols for Cytotoxicity Assessment

To facilitate the direct comparison of these compounds, the following are detailed protocols for three standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Test compounds (Isotetrandrine and this compound)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for spontaneous LDH release (vehicle control) and maximum LDH release.

  • Incubation: Incubate the plate for the desired time.

  • Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of lysis solution to the maximum release control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for determining the cytotoxicity of a compound using an in vitro assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_reagent Addition of Assay Reagent (e.g., MTT, SRB, LDH substrate) incubation->assay_reagent measurement Absorbance/Fluorescence Measurement assay_reagent->measurement data_processing Data Processing & Normalization measurement->data_processing ic50_calc IC50 Value Calculation data_processing->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Putative Signaling Pathway for Isotetrandrine-Induced Apoptosis

While the specific signaling pathways for isotetrandrine and its N2'-oxide are not fully elucidated, the closely related compound, tetrandrine, is known to induce apoptosis through multiple pathways. The following diagram illustrates a potential mechanism, which would require experimental validation for isotetrandrine and its N2'-oxide.

signaling_pathway cluster_compound Compound Action cluster_pathways Apoptotic Pathways compound Isotetrandrine / This compound extrinsic Extrinsic Pathway compound->extrinsic intrinsic Intrinsic Pathway compound->intrinsic caspase8 Caspase-8 extrinsic->caspase8 bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) intrinsic->bcl2 apoptosis Apoptosis caspase3 Caspase-3 caspase8->caspase3 caspase9 Caspase-9 caspase9->caspase3 caspase3->apoptosis cytochrome_c Cytochrome c release bcl2->cytochrome_c cytochrome_c->caspase9

Caption: Putative apoptotic pathways for isotetrandrine.

Assessing the Enhanced Therapeutic Potential of Isotetrandrine N2'-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. In this context, the structural modification of known bioactive molecules presents a promising strategy. This guide provides a comparative assessment of Isotetrandrine N2'-oxide, evaluating its potential therapeutic enhancements against its parent compound, Isotetrandrine. Due to the limited availability of direct experimental data on this compound, this comparison is based on the established pharmacological profile of Isotetrandrine and the well-documented therapeutic advantages conferred by N-oxide functional groups on other heterocyclic compounds.

The Potential Advantages of N-Oxide Formation

The introduction of an N-oxide moiety to a heterocyclic compound can significantly alter its physicochemical and pharmacological properties.[1][2][3][4][5][6][7] Heterocyclic N-oxides have emerged as a potent class of therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[1][2][4] The N-oxide group, with its highly polar N+-O- bond, can act as a strong hydrogen bond acceptor, potentially leading to enhanced interactions with biological targets.[2][3][5][7][8] This modification can also improve a molecule's water solubility and modulate its membrane permeability, which are critical parameters for drug development.[3][5][6][7][8] Furthermore, in some cases, N-oxides can act as prodrugs, being selectively reduced in hypoxic environments, such as those found in solid tumors.[1][3][5][7][8]

Comparative Analysis: Isotetrandrine vs. Potential Enhancements of this compound

This section compares the known therapeutic activities of Isotetrandrine with the potential enhancements that could be expected from its N2'-oxide derivative.

Anti-Inflammatory Activity

Isotetrandrine and its well-studied analogue, Tetrandrine (B1684364), have demonstrated significant anti-inflammatory properties.[9][10] These effects are mediated through the inhibition of key inflammatory signaling pathways.

Table 1: Comparison of Anti-Inflammatory Potential

FeatureIsotetrandrine / TetrandrinePotential Enhancements in this compound
Mechanism of Action Inhibition of NF-κB, MAPK, ERK, and STAT3 signaling pathways.[9][10]Potentially enhanced inhibition of key signaling proteins due to stronger hydrogen bonding interactions.
Potency Demonstrates dose-dependent reduction of pro-inflammatory cytokines.Increased potency may allow for lower effective doses, potentially reducing off-target effects.
Solubility & Bioavailability Limited water solubility can affect bioavailability.The polar N-oxide group may improve aqueous solubility and oral bioavailability.[3][5][6][7][8]
Anticancer Activity

The anticancer potential of Tetrandrine is well-documented across various cancer cell lines.[11][12] Its mechanisms of action are multifaceted, involving the induction of cell death and the inhibition of cancer cell proliferation and metastasis.

Table 2: Comparison of Anticancer Potential

FeatureIsotetrandrine / TetrandrinePotential Enhancements in this compound
Cytotoxicity Induces apoptosis, autophagy, and cell cycle arrest in various cancer cells.[11]Potentially greater cytotoxic effects due to enhanced target engagement.
Signaling Pathway Modulation Affects multiple pathways including PI3K/Akt, Wnt/β-catenin, and JNK.[13][14][15]The N-oxide could act as a bioisosteric replacement for a carbonyl group in interactions with kinases or other enzymes, potentially leading to superior inhibitory activity.[2]
Hypoxia-Activated Prodrug Not known to have this property.The N-oxide moiety could potentially be reduced in the hypoxic tumor microenvironment, releasing a more active form of the drug.[1][3][5][7][8]
Reversal of Multidrug Resistance Tetrandrine has been shown to reverse multidrug resistance in some cancer cells.[15]This property could be maintained or potentially enhanced.
Cardiovascular Effects

Isotetrandrine has been studied for its antihypertensive effects, which are thought to be related to calcium channel blockade.[16]

Table 3: Comparison of Cardiovascular Potential

FeatureIsotetrandrinePotential Enhancements in this compound
Antihypertensive Action Exerts antihypertensive effects, with a total response rate of 84% in one study.[16]The N-oxide may modulate the affinity and selectivity for calcium channels or other cardiovascular targets.
Pharmacokinetics The duration of action of a single dose was sustained for 8 hours.[16]Altered metabolic stability and clearance due to the N-oxide group could modify the pharmacokinetic profile.

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate key signaling pathways modulated by Isotetrandrine/Tetrandrine and a general workflow for evaluating the therapeutic potential of new derivatives like this compound.

G cluster_0 Inhibition of Inflammatory Pathways by Isotetrandrine Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MAPK MAPK TLR4->MAPK NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Isotetrandrine Isotetrandrine Isotetrandrine->MAPK Isotetrandrine->NF-κB

Caption: Isotetrandrine's anti-inflammatory mechanism.

G cluster_1 Tetrandrine's Modulation of the PI3K/Akt/mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Tetrandrine Tetrandrine Tetrandrine->Akt

Caption: Tetrandrine's impact on a key cancer pathway.

G cluster_2 Experimental Workflow for Therapeutic Potential Assessment Compound Synthesis (this compound) Compound Synthesis (this compound) In Vitro Assays In Vitro Assays Compound Synthesis (this compound)->In Vitro Assays Cell Viability (MTT) Cell Viability (MTT) In Vitro Assays->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) In Vitro Assays->Apoptosis (Flow Cytometry) Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) In Vitro Assays->Cytokine Profiling (ELISA) In Vivo Models (e.g., Xenograft) In Vivo Models (e.g., Xenograft) In Vitro Assays->In Vivo Models (e.g., Xenograft) Pharmacokinetic & Toxicity Studies Pharmacokinetic & Toxicity Studies In Vivo Models (e.g., Xenograft)->Pharmacokinetic & Toxicity Studies Lead Optimization Lead Optimization Pharmacokinetic & Toxicity Studies->Lead Optimization

Caption: A typical drug discovery workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of therapeutic compounds. Below are representative protocols for key experiments that would be essential in assessing the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, PC3) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the parent compound, Isotetrandrine, for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, NF-κB, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the enhanced therapeutic potential of this compound is currently lacking, the well-established benefits of N-oxide functionalization in medicinal chemistry provide a strong rationale for its investigation. The introduction of the N2'-oxide moiety to the Isotetrandrine scaffold holds the promise of improved physicochemical properties, enhanced biological activity, and potentially novel mechanisms of action. The comparative data on the parent compound, Isotetrandrine, and its analogue, Tetrandrine, serve as a valuable benchmark for future studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound as a promising new therapeutic candidate. Further research is warranted to synthesize and characterize this novel derivative and to validate its therapeutic potential through rigorous in vitro and in vivo studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of Isotetrandrine N2'-oxide based on established safety protocols for hazardous chemical waste. It is imperative to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for this compound.[1][2] The procedures outlined below are intended for researchers, scientists, and drug development professionals and should be performed in a designated laboratory setting.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet for this compound was not publicly available in the initial search, analogous compounds, such as N-oxides, can present significant health risks. For instance, some N-oxides are classified as acutely toxic.[3] Therefore, it is crucial to handle this compound with extreme caution, assuming it may be hazardous. Avoid direct contact, inhalation, and ingestion.[4][5] In the event of exposure, follow standard first-aid procedures and seek immediate medical attention.[4][5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust.[4][5]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.[6]

  • Container Compatibility: Use containers that are compatible with the chemical to prevent leaks or reactions.[6][7] If possible, use the original manufacturer's container.[8][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[3][6] Do not use abbreviations. The date the waste was first added to the container should also be indicated.[3]

  • Container Sealing: Containers must have a secure, leak-proof, screw-on cap.[8] Keep containers closed except when adding waste.[6][7]

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][10]

For Solid Waste (e.g., powder, contaminated lab supplies):

  • Chemical Solids: Dispose of solid this compound in its original container or a compatible, clearly labeled hazardous waste container.[8]

  • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags.[8] These bags should then be placed in a designated solid hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., pipette tips, broken glass) must be placed in a designated sharps container.[8]

For Liquid Waste (e.g., solutions containing this compound):

  • Collection: Collect liquid waste in a compatible, leak-proof container with a screw-on cap.[8]

  • Segregation: Do not mix liquid waste containing this compound with other incompatible waste streams, such as acids and bases.[7]

  • Secondary Containment: Always place liquid waste containers in a secondary container, such as a lab tray, to contain any potential spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]

Storage of Hazardous Waste

  • Designated Area: Store all hazardous waste in a designated and clearly marked satellite accumulation area within the laboratory.[3]

  • Segregation: Store incompatible waste types separately to prevent accidental reactions.[7] For example, keep acids and bases in separate secondary containers.[7]

  • Quantity and Time Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated and the time it can be stored in the laboratory before being collected by Environmental Health & Safety (EH&S) personnel.[9]

Data PointGuideline
Liquid Container Fill Limit Do not fill beyond 75% capacity to allow for expansion.[11]
Solid Container Headspace Leave at least 10% headspace.
Laboratory Waste Accumulation Limit Generally, no more than 25 gallons of total chemical waste.[9]
Laboratory Storage Time Limit Typically up to 150-180 days before pickup is required.[9]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general workflow for handling and disposing of this compound waste.

cluster_handling Chemical Handling Workflow cluster_disposal Waste Disposal Pathway start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation Step 2 generation Waste Generated (Solid or Liquid) ventilation->generation Step 3 waste_type Determine Waste Type generation->waste_type solid_waste Solid Waste (Powder, Contaminated Supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container with Secondary Containment liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Request Waste Pickup from EH&S storage->pickup

Caption: Workflow for handling and disposal of this compound.

title Chemical Waste Segregation Logic Isotetrandrine Isotetrandrine N2'-oxide Waste solid Solid Hazardous Waste Isotetrandrine->solid If solid or contaminating solids liquid_non_halogenated Non-Halogenated Solvent Waste Isotetrandrine->liquid_non_halogenated If dissolved in non-halogenated solvent liquid_aqueous Aqueous Waste Isotetrandrine->liquid_aqueous If in aqueous solution (neutral pH) acids Acid Waste bases Base Waste

Caption: Logic for segregating this compound waste streams.

References

Essential Safety and Logistical Information for Handling Isotetrandrine N2'-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Isotetrandrine N2'-oxide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar alkaloid compounds and potent chemical agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended equipment.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes, dust, and aerosols.[1][3]
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[2]Prevents skin contact and absorption. The outer glove can be removed if contaminated.[3]
Body Protection A disposable, solid-front, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or a similar resistant material.[2]Protects against contamination of personal clothing.[1] For larger quantities or high splash risk, "bunny suit" coveralls are recommended.[4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder outside of a containment system.[1] For large spills, a chemical cartridge-type respirator may be necessary.[3]Prevents inhalation of the powdered compound.[5]
Head and Foot Protection Disposable head, hair, and shoe covers.Minimizes cross-contamination to adjacent areas.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures both safety and experimental integrity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_materials 2. Assemble Materials (PPE, equipment, waste containers) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound (in containment) don_ppe->weigh dissolve 5. Dissolve/Transfer (use appropriate techniques) weigh->dissolve decontaminate 6. Decontaminate Equipment & Surfaces dissolve->decontaminate doff_ppe 7. Doff PPE (in correct order) decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate 9. Segregate Hazardous Waste wash_hands->segregate dispose 10. Dispose According to Institutional Protocols segregate->dispose

Caption: Workflow for handling this compound.

Experimental Protocols

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[6] If dissolved in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Handling and Experimental Procedures
  • Work Area Preparation : Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[1] Ensure the area is clean and free of clutter.

  • Gather Materials : Before starting, assemble all necessary PPE, weighing materials, solvents, and clearly labeled hazardous waste containers.[1]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Transfer : To minimize dust generation, handle the solid compound with care, using a spatula for transfers.[1] If possible, use a containment system like a glove box for weighing.

  • Working with Solutions : When working with solutions of this compound, use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.[1]

Post-Handling and Cleanup
  • Decontamination : Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye protection).[1]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Workflow

G start Waste Generated (solid, liquid, PPE) segregate Segregate into Labeled Hazardous Waste Container start->segregate store Store Securely in Designated Area segregate->store collection Arrange for Professional Waste Collection store->collection documentation Complete Waste Disposal Manifest collection->documentation end Disposal Complete documentation->end

Caption: Waste disposal workflow for this compound.

Disposal Protocol
  • Segregation : All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[1]

  • Disposal : Follow all institutional, local, and national regulations for the disposal of chemical waste.[1] Do not dispose of this material down the drain. Contaminated packaging should also be treated as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.